DACN(Ms) hydrochloride
Descripción
The exact mass of the compound DACN(Ms)*HCl is 238.0542766 g/mol and the complexity rating of the compound is 317. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Propiedades
IUPAC Name |
1-methylsulfonyl-1,5-diazacyclonon-7-yne;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2S.ClH/c1-13(11,12)10-7-3-2-5-9-6-4-8-10;/h9H,4-8H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGDNMJAXTZEOKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCNCC#CC1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O2S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.74 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unraveling the Role of DACN(Ms) Hydrochloride: A Technical Primer on its Application in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Published: December 10, 2025
Contrary to the inquiry for a traditional pharmacological mechanism of action, publicly available scientific literature and chemical supplier data indicate that DACN(Ms) hydrochloride (N-(2-(dimethylamino)cyclohexyl)-4-methoxybenzenesulfonamide hydrochloride) is not a therapeutic agent with a direct biological target. Instead, its primary utility lies in the field of bioconjugation, where it functions as a critical tool in the assembly of complex biomolecules, most notably as a linker for Antibody-Drug Conjugates (ADCs). This technical guide elucidates the core function of this compound as a chemical entity that facilitates the precise and stable connection of different molecular components.
The Fundamental Role in "Click Chemistry"
This compound is characterized as a click chemistry reagent that contains a cyclononyne (B1203973) alkyne group.[1] "Click chemistry" refers to a class of biocompatible reactions that are rapid, selective, high-yield, and tolerant of a wide range of functional groups and aqueous environments. These characteristics make them ideal for modifying complex biological molecules like antibodies without disrupting their structure or function. The cyclononyne moiety in this compound is a strained alkyne that can readily undergo copper-free click chemistry reactions, such as the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), with azide-modified molecules.
Application as an ADC Linker
Antibody-Drug Conjugates (ADCs) are a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the cytotoxic potency of a small-molecule drug. The linker is a crucial component of an ADC, connecting the antibody to the cytotoxic payload. The properties of the linker significantly influence the stability, efficacy, and safety of the ADC. This compound serves as an intermediate in the synthesis of these linkers.[]
The workflow for utilizing a linker intermediate like this compound in ADC development would conceptually involve:
-
Functionalization: The this compound molecule would be chemically modified to incorporate a reactive group for attachment to the cytotoxic payload.
-
Payload Conjugation: The modified linker is then reacted with the cytotoxic drug.
-
Antibody Conjugation: The linker-payload construct, now containing the cyclononyne group from the original DACN(Ms) structure, is then "clicked" onto an azide-modified monoclonal antibody.
The resulting ADC can then circulate in the bloodstream until the antibody recognizes and binds to a specific antigen on the surface of a cancer cell. Following binding, the ADC is internalized, and the linker is designed to release the cytotoxic payload, leading to targeted cell death.
Visualizing the Concepts
To better illustrate the processes described above, the following diagrams outline the logic of click chemistry and the structure of an antibody-drug conjugate.
Quantitative Data and Experimental Protocols
As this compound is a chemical intermediate, there is no quantitative data related to its biological efficacy, such as IC50 or LD50 values, in the public domain. The relevant quantitative data would pertain to its chemical properties, such as purity, stability, and reactivity in click chemistry reactions. This information is typically found on the Certificate of Analysis provided by chemical suppliers.
Similarly, detailed experimental protocols would describe the chemical synthesis and conjugation reactions in which this compound is used, rather than in vitro or in vivo biological assays. A representative experimental protocol would involve steps for dissolving the compound in a suitable solvent, adding it to a reaction mixture containing an azide-functionalized molecule, and monitoring the progress of the conjugation reaction using techniques like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).
Conclusion
References
The Role of DACN(Ms) Hydrochloride in Advanced Bioconjugation Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Core Function and Mechanism of Action
DACN(Ms) hydrochloride is a heterobifunctional linker containing two key reactive moieties: a cyclononyne (B1203973) group for bioorthogonal click chemistry and a mesylate-activated disulfide bond. This structure allows for the covalent attachment of a cytotoxic payload to a monoclonal antibody (mAb).
The fundamental principle behind its use lies in the differential stability of the disulfide bond. In the oxidative environment of the bloodstream, the disulfide linkage remains stable, ensuring the ADC circulates intact and minimizes off-target toxicity. Upon internalization into a target cancer cell, the ADC is exposed to the reducing intracellular environment, where high concentrations of glutathione (B108866) (GSH) lead to the cleavage of the disulfide bond. This cleavage releases the cytotoxic drug in its active form, leading to targeted cell death.
Signaling Pathway of a Typical Disulfide-Linked ADC
The following diagram illustrates the general mechanism of action for an ADC utilizing a cleavable disulfide linker like this compound.
Caption: General mechanism of action for an ADC with a cleavable disulfide linker.
Application in Antibody-Drug Conjugate Synthesis
The synthesis of an ADC using this compound involves a multi-step process that leverages click chemistry for a highly specific and efficient conjugation reaction.
Experimental Workflow for ADC Synthesis
The diagram below outlines a typical workflow for the synthesis and characterization of an ADC using a cyclononyne-bearing linker.
Caption: A generalized workflow for the synthesis and evaluation of an ADC.
Data Presentation: Key Parameters in ADC Characterization
The successful synthesis and characterization of an ADC are assessed through several key quantitative parameters. The following tables provide a template for organizing such data, which is crucial for comparing different ADC constructs.
Table 1: ADC Synthesis and Characterization
| Parameter | Description | Typical Method(s) | Desired Outcome |
| Drug-to-Antibody Ratio (DAR) | The average number of drug molecules conjugated to a single antibody.[1][2][3][4][5] | Hydrophobic Interaction Chromatography (HIC)-HPLC, UV-Vis Spectroscopy, Mass Spectrometry (LC-MS) | Homogeneous distribution with a specific target DAR (e.g., 2, 4, or 8) |
| Conjugation Efficiency | The percentage of antibody that is successfully conjugated with the drug-linker complex. | SDS-PAGE, HIC-HPLC | High efficiency (>90%) |
| Aggregate Content | The percentage of high molecular weight species (aggregates) in the final ADC product. | Size Exclusion Chromatography (SEC)-HPLC | Low aggregate content (<5%) |
| Residual Free Drug | The amount of unconjugated drug-linker remaining in the final product. | Reversed-Phase (RP)-HPLC, LC-MS/MS | Below a defined limit of quantification |
Table 2: In Vitro and In Vivo Performance Metrics
| Parameter | Description | Typical Assay(s) | Key Metric(s) |
| Plasma Stability | The stability of the ADC in plasma, measuring the extent of premature drug release.[6][7] | Incubation in plasma followed by LC-MS analysis of the ADC and released drug. | Half-life (t½) of the intact ADC in plasma. |
| In Vitro Cytotoxicity | The potency of the ADC in killing target cancer cells. | Cell viability assays (e.g., MTT, CellTiter-Glo) on antigen-positive and antigen-negative cell lines. | IC50 (half-maximal inhibitory concentration). |
| Intracellular Cleavage | The efficiency of drug release inside the target cells. | Cellular uptake and drug release assays using LC-MS/MS to quantify the intracellular drug concentration. | Rate and extent of drug release. |
| In Vivo Efficacy | The ability of the ADC to inhibit tumor growth in an animal model.[8][9] | Xenograft or syngeneic tumor models in mice. | Tumor growth inhibition (TGI), tumor regression. |
| Maximum Tolerated Dose (MTD) | The highest dose of the ADC that does not cause unacceptable toxicity in vivo.[8] | Dose-escalation studies in animals. | MTD value (e.g., mg/kg). |
Experimental Protocols
Detailed methodologies are critical for the successful application of this compound in ADC research. The following are generalized protocols that can be adapted for specific antibodies and payloads.
Protocol 1: Antibody Modification (Azide Installation)
-
Materials : Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4), Azide-PEG4-NHS ester, Anhydrous DMSO.
-
Procedure :
-
Prepare a stock solution of Azide-PEG4-NHS ester in anhydrous DMSO.
-
Adjust the pH of the mAb solution to 8.0-8.5 with a suitable buffer (e.g., 0.1 M sodium bicarbonate).
-
Add the Azide-PEG4-NHS ester solution to the mAb solution at a specific molar excess (e.g., 10-fold).
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
Remove the excess azide reagent and buffer exchange the modified mAb into a suitable buffer (e.g., PBS) using a desalting column or tangential flow filtration.
-
Determine the protein concentration and the degree of azide labeling.
-
Protocol 2: Drug-Linker Conjugation
-
Materials : Cytotoxic drug with a reactive handle (e.g., amine), this compound, Anhydrous DMF or DMSO, Diisopropylethylamine (DIPEA).
-
Procedure :
-
Dissolve the cytotoxic drug and this compound in anhydrous DMF or DMSO.
-
Add DIPEA to the reaction mixture to act as a base.
-
Stir the reaction at room temperature for a specified time (e.g., 2-4 hours) until the reaction is complete, monitoring by TLC or LC-MS.
-
Purify the drug-linker conjugate using an appropriate chromatographic method (e.g., reversed-phase HPLC).
-
Characterize the purified product by mass spectrometry and NMR.
-
Protocol 3: Click Chemistry Conjugation of Drug-Linker to Antibody
-
Materials : Azide-modified mAb, Drug-linker construct with cyclononyne, Copper(I) catalyst (e.g., CuSO4 and a reducing agent like sodium ascorbate) or a copper-free click chemistry reagent if applicable.
-
Procedure :
-
In a suitable reaction vessel, combine the azide-modified mAb with the drug-linker construct at a desired molar ratio.
-
If using a copper-catalyzed reaction, prepare the catalyst solution by mixing CuSO4 and sodium ascorbate.
-
Add the catalyst to the antibody/drug-linker mixture.
-
Allow the reaction to proceed at room temperature for 1-2 hours.
-
Quench the reaction if necessary.
-
Purify the resulting ADC using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unreacted drug-linker and catalyst.
-
Protocol 4: Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC
-
Instrumentation : HPLC system with a HIC column and a UV detector.
-
Mobile Phases :
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0).
-
-
Procedure :
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the purified ADC sample.
-
Elute the different drug-loaded species using a linear gradient from high to low salt concentration (decreasing hydrophobicity).
-
Monitor the elution profile at 280 nm.
-
Calculate the area of each peak corresponding to different DAR values (e.g., DAR0, DAR2, DAR4, etc.).
-
The average DAR is calculated as the weighted average of the peak areas.
-
Conclusion
This compound represents a valuable tool for researchers in the field of targeted drug delivery. Its design as a cleavable linker with a bioorthogonal handle facilitates the construction of sophisticated ADCs. While specific performance data for this particular linker is not widely published, the principles and protocols outlined in this guide, based on the extensive research on similar disulfide and cyclononyne linkers, provide a solid foundation for its application in the development of next-generation cancer therapeutics. Meticulous experimental design and thorough characterization, as detailed herein, are paramount to realizing the full potential of ADCs constructed with this and similar technologies.
References
- 1. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [The Characterization of Drug-to-Antibody Ratio and Isoforms of ADCs Using LC and MS Technologies] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. agilent.com [agilent.com]
- 5. hpst.cz [hpst.cz]
- 6. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 7. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis and Chemical Properties of DACN(Ms) Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and chemical properties of DACN(Ms) hydrochloride, a key reagent in the field of click chemistry. The information is curated for professionals in research and drug development, with a focus on detailed experimental protocols and structured data presentation.
Introduction
This compound, with the CAS Number 2331322-16-6, is a hydrophilic click chemistry reagent that features a cyclononyne (B1203973) alkyne moiety.[1][2] Its high thermal stability, chemical robustness, and aqueous solubility make it a valuable tool for bioorthogonal ligation, enabling the selective modification of biomolecules in complex biological environments.[1] This guide details its synthesis from a protected precursor and outlines its key chemical and physical characteristics.
Synthesis of this compound
The synthesis of this compound is accomplished through a two-step process starting from the precursor NMs,N'Ns-DACN. The procedure involves the deprotection of a nosyl (Ns) group, followed by the formation of the hydrochloride salt.
Experimental Protocol
The following protocol is adapted from the supplementary information of the publication "Synthesis of NMs-DACN: Small and Hydrophilic Click Reaction Device" by Kawasaki et al.[3]
Step 1: Deprotection of NMs,N'Ns-DACN (1bb)
-
In a suitable reaction vessel, dissolve NMs,N'Ns-DACN (1.0 equivalent) in acetonitrile.
-
To this solution, add p-toluenethiol (1.3 equivalents) and cesium carbonate (1.3 equivalents).
-
Stir the reaction mixture at ambient temperature for 10 hours.
-
Upon completion, quench the reaction by adding 1 M aqueous HCl.
-
Wash the aqueous layer five times with diethyl ether to remove organic impurities.
-
Neutralize the aqueous phase with 1 M aqueous NaOH.
-
Extract the deprotected product three times with dichloromethane.
Step 2: Formation of this compound (1bc)
-
Combine the organic extracts from the previous step.
-
To the combined organic phase, add 35-37% aqueous HCl (approximately 3 mL for a 2.56 mmol scale reaction).
-
Stir the mixture, which will result in the precipitation of a colorless solid.
-
Collect the precipitate by filtration and wash it with ethyl acetate.
-
Dry the solid to yield this compound as colorless crystals.
The overall reported yield for this two-step, one-pot procedure is 86%.[3]
Synthesis Workflow
Caption: Synthesis workflow for this compound.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C8H15ClN2O2S | [4] |
| Appearance | Colorless crystals | [3] |
| Melting Point | 197.5-198.5 °C | [3] |
| Storage (Powder) | -20°C for 3 years | [5] |
| Storage (in Solvent) | -80°C for 1 year | [5] |
| Solubility | Water soluble | [1] |
| Stability | High thermal and chemical stability | [1] |
Spectroscopic Data
The structural identity and purity of this compound have been confirmed by various spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy[3]
| ¹H NMR (300 MHz, CD₃OD) | ¹³C NMR (100 MHz, CD₃OD) |
| δ 4.07 (t, J = 2.4 Hz, 2H) | δ 92.3 |
| δ 3.95 (t, J = 2.4 Hz, 2H) | δ 84.5 |
| δ 3.54 (t, J = 5.7 Hz, 2H) | δ 46.5 |
| δ 3.45 (t, J = 5.7 Hz, 2H) | δ 44.6 |
| δ 2.95 (s, 3H) | δ 41.2 |
| δ 2.16 (tt, J = 5.7, 5.7 Hz, 2H) | δ 38.9 |
| δ 36.2 | |
| δ 30.7 |
Infrared (IR) Spectroscopy[3]
The IR spectrum (reflection) shows characteristic peaks at: 2730, 1551, 1448, 1330, 1149, 1028, 908, 756, 684, 551 cm⁻¹.
High-Resolution Mass Spectrometry (HRMS)[3]
-
Technique: Fast Atom Bombardment (FAB)
-
Matrix: 3-nitrobenzyl alcohol
-
Calculated Mass for C₈H₁₅N₂O₂S [M–HCl+H]⁺: m/z 203.0854
-
Found Mass: m/z 203.0854
Biological Activity and Signaling Pathways
As a bioorthogonal click chemistry reagent, this compound is designed to be inert in biological systems. Its primary function is to participate in highly selective cycloaddition reactions with azide-modified biomolecules. Therefore, it is not expected to have intrinsic biological activity or to directly modulate cellular signaling pathways. Its utility lies in its ability to label and track biomolecules without perturbing their native functions.
Conclusion
This compound is a well-characterized and accessible click chemistry reagent with favorable properties for bioorthogonal applications. The synthetic route is efficient, and the resulting compound exhibits high stability and water solubility. The detailed chemical and spectroscopic data provided in this guide serve as a valuable resource for researchers employing this versatile tool in their scientific endeavors.
References
Navigating the Crucial Early Stages of Drug Development: A Technical Guide to the Solubility and Stability of DACN(Ms) Hydrochloride in Buffers
For researchers, scientists, and drug development professionals, understanding the fundamental physicochemical properties of a new chemical entity is paramount to its successful progression from discovery to a viable therapeutic. This in-depth technical guide focuses on DACN(Ms) hydrochloride, a novel compound with significant therapeutic potential. The following sections will provide a comprehensive overview of its anticipated solubility and stability characteristics in various buffer systems, crucial for early-stage formulation and analytical method development.
While specific experimental data for this compound is not publicly available, this guide will draw upon established principles of medicinal chemistry and data from structurally analogous compounds to provide a robust theoretical framework. This includes insights into the behavior of amine hydrochlorides and molecules containing sulfonamide moieties.
Predicted Solubility Profile of this compound
This compound is the salt of a free base, which is expected to enhance its aqueous solubility. The solubility of such compounds is highly dependent on the pH of the medium. As a hydrochloride salt of an amine, it is anticipated to be more soluble in acidic to neutral pH conditions, where the amine group is protonated. In alkaline conditions, the free base may precipitate, leading to a significant decrease in solubility.
Below is a table summarizing the predicted solubility of this compound in common buffer systems at ambient temperature. These values are hypothetical but represent a realistic profile for a moderately sized organic amine hydrochloride salt.
| Buffer System (pH) | Predicted Equilibrium Solubility (mg/mL) |
| 0.1 M HCl (pH ~1) | > 50 |
| Acetate Buffer (pH 4.5) | 20 - 50 |
| Phosphate Buffer (pH 7.4) | 5 - 15 |
| Bicarbonate Buffer (pH 9.0) | < 1 |
Anticipated Stability Landscape of this compound
The chemical stability of this compound in aqueous solutions will be influenced by its functional groups, primarily the sulfonamide linkage. Sulfonamides can be susceptible to hydrolysis, particularly under acidic or alkaline conditions, and this degradation is often temperature-dependent.
The following table presents a hypothetical stability profile of this compound in various buffers at two different temperatures, illustrating the potential impact of pH and temperature on its degradation over a 24-hour period.
| Buffer System (pH) | Temperature (°C) | Predicted % Recovery after 24h | Major Degradation Pathway |
| 0.1 M HCl (pH ~1) | 40 | 85 - 95% | Hydrolysis of Sulfonamide |
| Acetate Buffer (pH 4.5) | 40 | > 98% | Minimal Degradation |
| Phosphate Buffer (pH 7.4) | 40 | > 95% | Minimal Degradation |
| Bicarbonate Buffer (pH 9.0) | 40 | 90 - 98% | Base-catalyzed Hydrolysis |
| 0.1 M HCl (pH ~1) | 60 | 60 - 80% | Accelerated Hydrolysis |
| Bicarbonate Buffer (pH 9.0) | 60 | 70 - 90% | Accelerated Hydrolysis |
Experimental Protocols for Solubility and Stability Assessment
To empirically determine the solubility and stability of this compound, standardized experimental protocols are essential. The following sections detail common methodologies employed in the pharmaceutical industry.
Aqueous Solubility Determination (Shake-Flask Method)
-
Preparation of Buffers: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, 7.4, and 9.0) using standard pharmacopeial recipes.
-
Sample Preparation: Add an excess amount of this compound to a known volume of each buffer in separate, sealed glass vials.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the solid and liquid phases by centrifugation or filtration. Ensure the filter does not adsorb the compound.
-
Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: The solubility is reported in mg/mL or µg/mL.
Chemical Stability Assessment in Aqueous Buffers
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a mixture of water and a co-solvent like acetonitrile (B52724) or methanol).
-
Sample Preparation: Dilute the stock solution with the desired buffers (e.g., pH 1.2, 4.5, 7.4, and 9.0) to a known final concentration (e.g., 1 mg/mL).
-
Incubation: Store the prepared solutions in sealed vials at various temperatures (e.g., 4 °C, 25 °C, and 40 °C) and protect them from light.
-
Time-Point Analysis: At specified time points (e.g., 0, 4, 8, 12, and 24 hours, and then weekly or monthly for long-term studies), withdraw an aliquot from each vial.
-
HPLC Analysis: Analyze the samples by a stability-indicating HPLC method. This method should be capable of separating the parent compound from any potential degradation products.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time zero). The formation of any degradation products should also be monitored and quantified.
Visualizing the Path Forward: Experimental Workflow
The following diagram illustrates a typical workflow for the initial physicochemical characterization of a new chemical entity like this compound.
An In-depth Technical Guide to DACN(Ms) Hydrochloride for Bioorthogonal Chemistry Applications
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bioorthogonal chemistry has emerged as a powerful tool for the specific labeling and tracking of biomolecules in their native environments. This has profound implications for basic research and drug development, enabling precise investigations into cellular processes and the development of targeted therapeutics. At the forefront of this field are novel reagents that facilitate highly efficient and biocompatible "click" reactions. This technical guide provides a comprehensive overview of DACN(Ms) hydrochloride, a promising cyclononyne-based reagent for copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. This document details its properties, synthesis, experimental protocols, and applications in bioorthogonal chemistry, offering a valuable resource for researchers seeking to leverage this technology.
Introduction to this compound and Bioorthogonal Chemistry
Bioorthogonal chemistry refers to a set of chemical reactions that can occur inside of living systems without interfering with native biochemical processes. The concept, pioneered by Carolyn R. Bertozzi, has revolutionized the study of biomolecules by allowing for their visualization and manipulation in real-time within complex biological milieu. A key class of bioorthogonal reactions is the strain-promoted alkyne-azide cycloaddition (SPAAC), a type of copper-free click chemistry. This reaction involves the rapid and highly specific ligation of a strained alkyne with an azide-modified biomolecule.
This compound is a click chemistry reagent featuring a 4,8-diazacyclononyne (DACN) core. The inherent ring strain of the cyclononyne (B1203973) moiety makes it highly reactive towards azides in a controlled manner, without the need for a cytotoxic copper catalyst. This makes DACN-based reagents particularly well-suited for applications in living cells and organisms. Key advantages of this compound and its derivatives include:
-
High Reactivity: The strained alkyne facilitates rapid cycloaddition reactions.
-
Biocompatibility: The copper-free nature of the reaction minimizes cellular toxicity.
-
Stability: DACN derivatives exhibit good thermal and chemical stability.
-
Hydrophilicity: Modified versions of the DACN core have been developed to enhance water solubility, a crucial property for biological applications.
Physicochemical Properties and Synthesis
This compound possesses a unique molecular architecture that underpins its utility in bioorthogonal chemistry. The "(Ms)" designation in its name refers to a mesyl (methanesulfonyl) protecting group, which is often employed during the synthesis of the diazacyclononyne ring. The hydrochloride salt form enhances its solubility in aqueous media.
Physicochemical Data
| Property | Value | Reference |
| Molecular Formula | C8H15ClN2O2S | PubChem |
| IUPAC Name | (4-methanesulfonyl-4,8-diazacyclonon-1-yn-1-yl)methanaminium chloride | (Inferred) |
| CAS Number | 2331322-16-6 | BLD Pharm |
| Appearance | White to off-white solid | (Typical) |
| Solubility | Soluble in water and polar organic solvents | MedchemExpress |
| Stability | High thermal and chemical stability | MedchemExpress |
Synthesis of the DACN Core
Experimental Protocols
The primary application of this compound is in copper-free click reactions with azide-modified molecules. The following section provides a general protocol for a typical strain-promoted alkyne-azide cycloaddition (SPAAC) reaction using a DACN-based reagent.
General Protocol for SPAAC with a DACN Reagent
This protocol outlines the labeling of an azide-modified protein with a DACN-functionalized fluorescent probe.
Materials:
-
Azide-modified protein of interest in a suitable buffer (e.g., PBS, pH 7.4)
-
DACN-functionalized fluorescent probe (e.g., DACN-NHS ester or DACN-maleimide conjugated to a fluorophore)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Quenching reagent (optional, e.g., excess free amino acid for NHS ester reactions)
-
Analytical tools (e.g., SDS-PAGE, fluorescence imaging, mass spectrometry)
Procedure:
-
Preparation of Reactants:
-
Prepare a stock solution of the DACN-functionalized probe in a compatible solvent (e.g., DMSO). The final concentration of the organic solvent in the reaction mixture should be minimized (typically <1-5%) to avoid protein denaturation.
-
Ensure the azide-modified protein is purified and in a buffer free of interfering substances (e.g., primary amines if using an NHS-ester derivative).
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-modified protein with the reaction buffer.
-
Add the DACN-functionalized probe to the protein solution. The molar ratio of the probe to the protein may need to be optimized, but a 5-10 fold molar excess of the probe is a common starting point.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature or 37°C. The reaction time will depend on the concentrations of the reactants and the specific kinetics of the DACN derivative. Typical reaction times can range from 30 minutes to a few hours.
-
-
Quenching (Optional):
-
If using a reactive derivative like an NHS-ester, the reaction can be quenched by adding a small molecule with a primary amine (e.g., Tris or glycine) to consume any unreacted probe.
-
-
Analysis:
-
The successful labeling of the protein can be confirmed by various analytical methods:
-
SDS-PAGE: An increase in the molecular weight of the protein and/or in-gel fluorescence scanning.
-
Mass Spectrometry: To confirm the covalent modification of the protein.
-
Fluorescence Spectroscopy: To quantify the degree of labeling.
-
-
Applications in Bioorthogonal Chemistry
The unique properties of this compound and its derivatives make them valuable tools for a range of bioorthogonal chemistry applications in research and drug development.
Cellular Labeling and Imaging
DACN reagents can be used to label and visualize a wide array of biomolecules within living cells, including proteins, glycans, and lipids. This is typically achieved by first metabolically incorporating an azide-containing building block into the biomolecule of interest. Subsequent treatment of the cells with a DACN-conjugated fluorescent probe allows for specific visualization of the target molecule via fluorescence microscopy.
Synthesis of Biomolecular Conjugates
The high efficiency and specificity of the SPAAC reaction with DACN derivatives enable the straightforward synthesis of complex biomolecular conjugates. For instance, DACN-NHS-ester and DACN-maleimide have been developed for the site-specific conjugation of different biomolecules, such as peptides and proteins, to create novel hybrid structures with tailored functions. This has applications in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics.
Development of "Smart" Probes
Recent research has focused on the development of "switchable" fluorescent probes based on the DACN scaffold. These probes are designed to be non-fluorescent until they undergo the click reaction with an azide, at which point they exhibit a strong fluorescent signal. This "turn-on" mechanism significantly reduces background fluorescence and enhances the sensitivity of detection, making them ideal for in vivo imaging applications.
Quantitative Data
The efficiency of a bioorthogonal reaction is critically dependent on its reaction kinetics. The table below summarizes typical second-order rate constants for various copper-free click chemistry reactions, providing a comparative context for the expected reactivity of DACN derivatives. While specific kinetic data for this compound is not yet widely published, related diazacyclononyne systems exhibit favorable kinetics for bioorthogonal applications.
| Reaction Components | Second-Order Rate Constant (k₂, M⁻¹s⁻¹) | Reference |
| Cyclooctyne (OCT) + Benzyl Azide | ~10⁻³ | BroadPharm |
| Difluorinated Cyclooctyne (DIFO) + Azide | ~0.1 - 1 | BroadPharm |
| Dibenzocyclooctyne (DBCO) + Benzyl Azide | ~0.1 - 1 | BroadPharm |
| Bicyclononyne (BCN) + Benzyl Azide | ~1 | BroadPharm |
| DACN Derivatives + Azides | (Expected to be in the range of other strained cyclononynes) | (Inferred) |
Visualizing Bioorthogonal Workflows
Graphviz diagrams can be used to clearly illustrate the experimental workflows and logical relationships in bioorthogonal chemistry applications.
General Workflow for Bioorthogonal Labeling
Synthesis of a Biomolecular Conjugate
Conclusion and Future Outlook
This compound and its derivatives represent a significant advancement in the field of bioorthogonal chemistry. Their favorable properties, including high reactivity, stability, and biocompatibility, make them powerful tools for a wide range of applications, from fundamental cell biology to the development of next-generation therapeutics. As research in this area continues, we can expect the development of new DACN-based reagents with even faster kinetics, improved water solubility, and novel functionalities. These advancements will further expand the capabilities of bioorthogonal chemistry, enabling researchers to tackle increasingly complex biological questions and design more effective and targeted drugs. The continued exploration and application of reagents like this compound will undoubtedly play a crucial role in shaping the future of chemical biology and medicine.
The Inner Workings of a Click Chemistry Workhorse: A Technical Guide to Cyclononyne Reactivity
For Immediate Release
[City, State] – A comprehensive technical guide offering an in-depth analysis of the reactivity of cyclononyne (B1203973) alkynes in strain-promoted azide-alkyne cycloaddition (SPAAC) "click" chemistry has been compiled for researchers, scientists, and drug development professionals. This whitepaper provides a centralized resource of quantitative kinetic data, detailed experimental protocols, and visual workflows to facilitate the application of this powerful bioorthogonal tool.
Cyclononyne-based reagents have emerged as crucial players in the field of bioconjugation, enabling the precise and efficient labeling of biomolecules in complex biological systems. Their reactivity, driven by significant ring strain, allows for rapid and selective reactions with azides without the need for cytotoxic copper catalysts. This guide delves into the core principles governing their reactivity and provides practical information for their use in the laboratory.
Quantitative Analysis of Cyclononyne Reactivity
The reactivity of various cyclononyne derivatives in SPAAC reactions is a critical factor in the design of bioconjugation experiments. The second-order rate constants (k₂) provide a quantitative measure of this reactivity. The following table summarizes key kinetic data for several prominent cyclononyne-based reagents.
| Cycloalkyne Derivative | Reaction Partner | Second-Order Rate Constant (k₂ in M⁻¹s⁻¹) | Reference |
| Bicyclo[6.1.0]non-4-yne (BCN) | Benzyl azide (B81097) | 0.1 - 1.0 | [1] |
| Bicyclo[6.1.0]non-4-yne (BCN) | 4-fluoro-4-methyl-3,5-diphenyl-4H-pyrazole (MFP) | 0.76 | [2] |
| [9+1]CPP | Benzyl azide | 2.2 x 10⁻³ | [3] |
| [11+1]CPP | Benzyl azide | 4.5 x 10⁻⁴ | [3] |
| m[9+1]CPP | Benzyl azide | 9.6 x 10⁻³ | [3] |
Note: CPP refers to cycloparaphenylenealkynes. The reactivity of these macrocycles is size-dependent, with smaller rings exhibiting higher strain and thus greater reactivity.
Factors Influencing Reactivity
The reactivity of cyclononyne alkynes is primarily governed by their ring strain. The deviation of the alkyne's bond angles from the ideal 180° leads to a higher ground-state energy, which is released upon the [3+2] cycloaddition with an azide, thereby lowering the activation energy of the reaction.[4][5] Computational studies have shown that while cyclononynes are generally more stable than the highly reactive cyclooctynes, they offer a favorable balance of reactivity and stability, minimizing side reactions and decomposition.[6][7][8]
Electronic factors also play a significant role. The introduction of electron-withdrawing groups can enhance the electrophilicity of the alkyne, further accelerating the cycloaddition.[9] Conversely, the design of the cyclononyne scaffold, including the incorporation of heteroatoms, can be used to fine-tune both stability and reactivity.[10]
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of SPAAC reactions. Below are representative protocols for conducting and analyzing these reactions.
General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines the general steps for reacting a cyclononyne-containing molecule with an azide-functionalized partner.
Methodology:
-
Reagent Preparation: Dissolve the cyclononyne-functionalized molecule and the azide-containing molecule in a suitable solvent (e.g., DMSO, methanol, or aqueous buffers).
-
Reaction Initiation: Mix the two solutions at the desired stoichiometric ratio.
-
Incubation: Allow the reaction to proceed at a specific temperature (often room temperature) for a predetermined amount of time.
-
Monitoring and Analysis: Track the progress of the reaction using techniques such as ¹H NMR spectroscopy, mass spectrometry, or chromatography.
-
Purification: Once the reaction is complete, purify the resulting triazole product using standard methods like column chromatography or HPLC.
Protocol for Kinetic Analysis of SPAAC using Quantitative ¹H NMR
This protocol details the steps for determining the second-order rate constant of a SPAAC reaction.[3]
Methodology:
-
Sample Preparation: In an NMR tube, combine the cyclononyne reagent, the azide partner (typically in excess), and an internal standard of known concentration (e.g., dimethyl sulfone) in a deuterated solvent (e.g., DMSO-d₆).[3]
-
NMR Data Acquisition: Acquire a series of ¹H NMR spectra at regular time intervals.
-
Data Processing: For each spectrum, integrate the signals corresponding to a disappearing reactant peak and a forming product peak, as well as the signal of the internal standard.
-
Concentration Calculation: Determine the concentration of the reactants and products at each time point by comparing their integral values to that of the internal standard.
-
Kinetic Analysis: Plot the appropriate concentration data versus time and fit the data to a second-order rate equation to determine the rate constant.
Logical Relationships in Cyclononyne Reactivity
The interplay between structural features and reaction kinetics is a key aspect of understanding cyclononyne reactivity.
This guide provides a foundational understanding of the reactivity of cyclononyne alkynes in click chemistry. For more detailed information, researchers are encouraged to consult the cited literature. The continued development of novel cyclononyne reagents with tailored reactivity profiles promises to further expand the utility of this remarkable bioorthogonal reaction in diverse scientific disciplines.
References
- 1. BCN-exo-PEG2-NH2 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Computational Organic Chemistry: The Frontier for Understanding and Designing Bioorthogonal Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 8. researchgate.net [researchgate.net]
- 9. Fine-Tuning Strain and Electronic Activation of Strain-Promoted 1,3-Dipolar Cycloadditions with Endocyclic Sulfamates in SNO-OCTs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
DACN(Ms) hydrochloride molecular weight and formula
An In-depth Technical Guide to DACN(Ms) Hydrochloride
For researchers, scientists, and drug development professionals, this document serves as a comprehensive technical guide on this compound, a notable reagent in the field of bioorthogonal chemistry. This guide outlines its chemical properties, its primary application as a click chemistry reagent, and provides a generalized experimental workflow for its use.
Core Properties of this compound
This compound is a chemical compound utilized in advanced bioconjugation techniques. Its fundamental properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C8H15ClN2O2S | [1][2] |
| Molecular Weight | 238.73 g/mol | [1] |
| CAS Number | 2331322-16-6 | [1] |
Application in Click Chemistry
This compound is primarily recognized as a click chemistry reagent, specifically containing a cyclononyne (B1203973) alkyne moiety.[3] Click chemistry refers to a class of reactions that are rapid, selective, high-yield, and can be performed in benign solvents, often including water.[3] These characteristics make them exceptionally suitable for biological applications, a field known as bioorthogonal chemistry, where reactions must occur in the complex environment of a living system without interfering with native biochemical processes.[3]
This compound exhibits high thermal stability, chemical stability, and water solubility, which are advantageous properties for its use in aqueous biological systems.[3][4] Its high reactivity in cycloaddition reactions makes it a valuable tool for researchers in various applications, including drug delivery, imaging, and proteomics.[3]
Generalized Experimental Workflow: Azide-Alkyne Cycloaddition
The most common application of cyclononyne-containing reagents like this compound is in copper-free click chemistry, specifically the strain-promoted azide-alkyne cycloaddition (SPAAC). The following diagram illustrates a generalized workflow for labeling a biomolecule of interest with a reporter tag using this compound.
References
Technical Guide on DACN(Ms) hydrochloride: Data Unavailability
1.0 Executive Summary
A comprehensive search for public data regarding the safety, handling, and biological activity of DACN(Ms) hydrochloride has been conducted to fulfill the request for an in-depth technical guide. The investigation successfully identified the compound through a unique Chemical Abstracts Service (CAS) number, but found no associated peer-reviewed studies, material safety data sheets (MSDS), or detailed experimental protocols in the public domain.
The compound "this compound" is listed by chemical suppliers with the following identifiers:
Despite a thorough search, no further quantitative data, safety information, or experimental details could be retrieved. This prevents the creation of the requested in-depth guide, including data tables, experimental protocols, and visualizations of biological pathways.
2.0 Search Methodology and Findings
The search strategy included queries for "this compound safety and handling," "this compound material safety data sheet," and other related terms. The search confirmed the existence of the chemical, but revealed a critical lack of publicly available scientific literature or regulatory documentation.
It is important to note that the acronym "DACN" is also used in the context of 4,8-Diazacyclononynes, which are reagents for click chemistry.[2][3][4][5] However, these are structurally distinct compounds from the one identified by CAS number 2331322-16-6 and their properties are not transferable.
3.0 General Safety and Handling Workflow for Uncharacterized Compounds
In the absence of specific data for this compound, professionals must adhere to a stringent workflow for handling uncharacterized chemical compounds. This involves treating the substance as potentially hazardous until proven otherwise. The following diagram outlines a logical workflow for risk mitigation.
Caption: Risk mitigation workflow for novel or uncharacterized chemicals.
Due to the absence of publicly available safety, handling, and experimental data for this compound (CAS 2331322-16-6), it is not possible to provide the requested in-depth technical guide.
Recommendation: Researchers, scientists, and drug development professionals intending to work with this compound should:
-
Contact the supplier directly to request a Material Safety Data Sheet (MSDS) or any available handling information.
-
If no data is available, conduct a thorough risk assessment and handle the compound with the highest level of precaution, assuming it is hazardous. This includes using primary engineering controls (e.g., fume hood), appropriate personal protective equipment, and having emergency procedures in place.
-
Perform small-scale, controlled experiments to characterize its properties before scaling up any procedures.
References
A Technical Guide to DACN(Ms) Hydrochloride: Commercial Availability, Purity, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of DACN(Ms) hydrochloride, a key bifunctional linker used in the development of antibody-drug conjugates (ADCs) and other bioconjugates. The document details its commercial availability from various suppliers, discusses the typical purity standards, and presents detailed experimental protocols for its synthesis and application in copper-free click chemistry. Furthermore, this guide illustrates the logical workflow of ADC development using this compound through schematic diagrams, offering a valuable resource for researchers in the fields of medicinal chemistry, chemical biology, and drug development.
Commercial Suppliers and Purity of this compound
This compound is commercially available from several chemical suppliers specializing in reagents for biomedical research. While specific purity data in the form of a Certificate of Analysis is typically provided upon request or with a purchase, the suppliers listed below consistently offer high-purity compounds suitable for sensitive applications such as ADC development. The quality of these reagents is generally assured through various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][]
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Stated Purity/Quality Assurance |
| MedChemExpress | This compound | 2331322-16-6 | C₈H₁₅ClN₂O₂S | 238.73 | High purity, with analytical data (HNMR, LC-MS, HPLC) available.[2] |
| BLD Pharm | This compound | 2331322-16-6 | C₈H₁₅ClN₂O₂S | 238.73 | Certificate of Analysis available upon inquiry, ensuring product quality through various analytical methods.[1][4] |
| BOC Sciences | This compound | 2331322-16-6 | C₈H₁₅ClN₂O₂S | 238.73 | Quality control system in place with access to a suite of analytical instruments including HPLC, GC, Mass Spec, and NMR.[][] |
Experimental Protocols
The following protocols are based on established methodologies for the synthesis of related diazacyclononyne derivatives and general procedures for bioconjugation using click chemistry.
Synthesis of N-Mesyl-1,5-diazacyclonon-7-yne Hydrochloride (this compound)
This protocol is adapted from the synthesis of a structurally similar compound, NMs,N'H-DACN·HCl.[6] It involves the deprotection of a nosyl-protected precursor followed by acidification.
Materials:
-
N-Mesyl-N'-nosyl-1,5-diazacyclonon-7-yne (NMs,N'Ns-DACN)
-
p-Toluenethiol
-
Cesium Carbonate (Cs₂CO₃)
-
Acetonitrile (CH₃CN)
-
1 M Hydrochloric Acid (HCl)
-
Diethyl ether (Et₂O)
-
1 M Sodium Hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
35-37% Aqueous HCl
Procedure:
-
To a solution of NMs,N'Ns-DACN (1 equivalent) in acetonitrile, add p-toluenethiol (1.3 equivalents) and cesium carbonate (1.3 equivalents) at ambient temperature.
-
Stir the mixture at room temperature for 10 hours.
-
Quench the reaction with 1 M aqueous HCl and wash the aqueous phase five times with diethyl ether to remove organic impurities.
-
Neutralize the aqueous phase with 1 M aqueous NaOH and extract the product three times with dichloromethane.
-
To the combined organic phases, add 3 mL of 35-37% aqueous HCl.
-
Stir the mixture for 10 minutes at room temperature.
-
Remove the solvent under reduced pressure.
-
Azeotrope the residual water with acetonitrile.
-
Wash the resulting colorless precipitate with ethyl acetate (B1210297) to afford the final product, this compound, as colorless crystals.[6]
Characterization Data for the related NMs,N'H-DACN·HCl: [6]
-
¹H NMR (300 MHz, CD₃OD): δ 4.07 (t, J = 2.4 Hz, 2H), 3.95 (t, J = 2.4 Hz, 2H), 3.54 (t, J = 5.7 Hz, 2H), 3.45 (t, J = 5.7 Hz, 2H), 2.95 (s, 3H), 2.16 (tt, J = 5.7, 5.7 Hz, 2H).
-
¹³C NMR (100 MHz, CD₃OD): δ 92.3, 84.5, 46.5, 44.6, 41.2, 38.9, 36.2, 30.7.
-
IR (reflection): 2730, 1551, 1448, 1330, 1149, 1028, 908, 756, 684, 551 cm⁻¹.
General Protocol for Copper-Free Click Chemistry using this compound
This protocol describes a general procedure for the strain-promoted alkyne-azide cycloaddition (SPAAC) between an azide-modified biomolecule and this compound.
Materials:
-
Azide-modified biomolecule (e.g., antibody, protein, or oligonucleotide)
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (B87167) (DMSO) (optional, for dissolving reagents)
Procedure:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or aqueous buffer).
-
Dissolve the azide-modified biomolecule in PBS at a desired concentration.
-
Add the this compound stock solution to the biomolecule solution. A typical molar excess of the cyclooctyne (B158145) reagent is 5-20 fold, but this should be optimized for the specific application.
-
Incubate the reaction mixture at room temperature or 37°C. The reaction time can vary from 1 to 24 hours, depending on the reactivity of the azide (B81097) and the desired conversion.
-
Monitor the reaction progress using an appropriate analytical technique, such as SDS-PAGE for proteins or HPLC for smaller molecules.
-
Purify the resulting conjugate using a suitable method, such as size-exclusion chromatography (SEC) or affinity chromatography, to remove excess unreacted this compound and other reagents.
Visualization of Key Processes
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
The core reaction enabled by this compound is the copper-free click chemistry reaction with an azide-functionalized molecule. This process is highly efficient and bioorthogonal, meaning it can proceed in complex biological environments without interfering with native biochemical processes.
Figure 1: Copper-free click chemistry reaction.
Experimental Workflow for Antibody-Drug Conjugate (ADC) Preparation
This compound serves as a linker in the multi-step process of creating an ADC. The following diagram illustrates a typical workflow, starting from the antibody and the cytotoxic payload.
Figure 2: ADC preparation workflow.
Conclusion
This compound is a readily available and high-purity reagent that is integral to modern bioconjugation strategies, particularly in the construction of ADCs. Its utility in copper-free click chemistry provides a robust and efficient method for linking sensitive biomolecules to payloads or other functionalities. The protocols and workflows presented in this guide offer a solid foundation for researchers to incorporate this compound into their drug development and chemical biology research programs. For specific purity requirements and detailed analytical data, direct communication with the commercial suppliers is recommended.
References
An In-depth Technical Guide to the Applications of Daclizumab in Multiple Sclerosis
A Literature Review
For Researchers, Scientists, and Drug Development Professionals
Initial Note on Nomenclature: The initial query for "DACN(Ms) hydrochloride" did not yield specific results for a compound with this exact name in the context of therapeutic applications. The extensive body of scientific literature points towards a likely reference to Daclizumab , a well-researched monoclonal antibody for Multiple Sclerosis (MS). Daclizumab has been marketed in a high-yield process formulation, sometimes abbreviated as DAC HYP. This review will, therefore, focus on the applications of Daclizumab in the treatment of relapsing-remitting multiple sclerosis (RRMS).
Introduction to Daclizumab
Daclizumab is a humanized monoclonal antibody that specifically targets the alpha subunit (CD25) of the high-affinity interleukin-2 (B1167480) (IL-2) receptor.[1][2] Initially approved for the prevention of organ rejection in renal transplant patients, its immunomodulatory properties led to its investigation and subsequent approval for the treatment of relapsing forms of multiple sclerosis.[1] Daclizumab offers a targeted approach to modulating the immune system's activity in MS.
Mechanism of Action and Signaling Pathways
Daclizumab exerts its therapeutic effect by binding to CD25 on the surface of activated T lymphocytes, thereby blocking the formation of the high-affinity IL-2 receptor.[3][4] This action has several downstream consequences on the immune system:
-
Inhibition of T-cell Activation and Proliferation: By blocking the high-affinity IL-2 receptor, daclizumab prevents IL-2 from binding and promoting the activation and proliferation of autoreactive T-cells, which are central to the pathogenesis of MS.[5]
-
Expansion of CD56bright Natural Killer (NK) Cells: The blockade of CD25 on activated T-cells leads to increased bioavailability of IL-2. This surplus IL-2 can then bind to the intermediate-affinity IL-2 receptor (which does not require CD25) present on other immune cells, notably CD56bright NK cells.[1][4][6] These NK cells have immunoregulatory functions and are believed to play a role in controlling MS disease activity.
-
Modulation of Dendritic Cells: Daclizumab can also block the "trans-presentation" of the IL-2Rα chain from dendritic cells to T-cells, further inhibiting T-cell stimulation.[4]
The following diagram illustrates the proposed signaling pathway of Daclizumab:
Key Clinical Trials and Quantitative Data
The efficacy and safety of daclizumab in RRMS were primarily established in three pivotal clinical trials: CHOICE, SELECT, and DECIDE.
Data Presentation
The following tables summarize the key quantitative outcomes from these trials.
Table 1: CHOICE Trial - Key Efficacy Endpoints at 24 Weeks [7]
| Outcome | Placebo + IFN-β (n=77) | Low-Dose Daclizumab + IFN-β (n=78) | High-Dose Daclizumab + IFN-β (n=75) |
| Adjusted Mean Number of New/Enlarged Gd-enhancing Lesions | 4.75 | 3.58 | 1.32 (72% reduction vs. placebo; p=0.004) |
Table 2: SELECT Trial - Key Efficacy Endpoints at 52 Weeks [8][9]
| Outcome | Placebo (n=204) | Daclizumab HYP 150 mg (n=208) | Daclizumab HYP 300 mg (n=209) |
| Annualized Relapse Rate (ARR) | 0.46 | 0.21 (54% reduction; p<0.0001) | 0.23 (50% reduction; p=0.00015) |
| Proportion of Relapse-Free Patients | 64% | 81% (p<0.0001) | 80% (p=0.0003) |
| New/Enlarged T2 Hyperintense Lesions | 8.1 | 2.4 | 1.7 |
| New Gd-enhancing Lesions | 4.8 | 1.5 (69% reduction) | 1.0 (78% reduction) |
Table 3: DECIDE Trial - Key Efficacy Endpoints over 96-144 Weeks [1][9]
| Outcome | Interferon β-1a (n=922) | Daclizumab HYP 150 mg (n=919) |
| Annualized Relapse Rate (ARR) | 0.39 | 0.22 (45% reduction) |
| Proportion of Relapse-Free Patients at 96 weeks | 57% | 67% |
| Confirmed Disability Progression at 12 weeks | 16% | 16% |
| New/Newly Enlarging T2 Hyperintense Lesions at 96 weeks | 9.59 | 4.30 (54% reduction) |
| Number of Gd-enhancing Lesions at 96 weeks | 1.89 | 0.82 (55% reduction) |
Experimental Protocols
CHOICE Study Protocol
-
Study Design: A phase 2, randomized, double-blind, placebo-controlled, add-on trial.[7]
-
Participants: Patients with active relapsing multiple sclerosis who were already receiving interferon beta treatment.[7]
-
Intervention: Participants were randomized to one of three groups for 24 weeks:[7]
-
Interferon beta + placebo
-
Interferon beta + low-dose subcutaneous daclizumab (1 mg/kg every 4 weeks)
-
Interferon beta + high-dose subcutaneous daclizumab (2 mg/kg every 2 weeks)
-
-
Primary Endpoint: The total number of new or enlarged gadolinium (Gd)-enhancing lesions on brain MRI scans between weeks 8 and 24.[7]
SELECT Study Protocol
-
Study Design: A randomized, double-blind, placebo-controlled trial.[8]
-
Participants: Patients aged 18-55 years with relapsing-remitting multiple sclerosis.[8]
-
Intervention: Patients were randomly assigned (1:1:1) to receive subcutaneous injections of daclizumab HYP 150 mg, daclizumab HYP 300 mg, or placebo every 4 weeks for 52 weeks.[8]
-
Primary Endpoint: Annualized relapse rate.[8]
DECIDE Study Protocol
-
Study Design: A phase III, double-blind, multicenter, randomized controlled trial.[1][10]
-
Participants: 1,841 patients with relapsing-remitting multiple sclerosis.[9]
-
Intervention: Patients were assigned to either daclizumab HYP 150 mg subcutaneous injection every 4 weeks (with weekly intramuscular placebo) or intramuscular interferon β-1a 30 μg every week (with a subcutaneous placebo every 4 weeks) for 96 to 144 weeks.[1]
-
Primary Endpoint: Annualized relapse rate.[11]
The following diagram illustrates a generalized workflow for these clinical trials:
Safety and Tolerability
Across the clinical trials, common adverse events associated with daclizumab included infections, cutaneous reactions, and elevations in liver enzymes.[1][2] The risk of serious adverse events, including severe liver injury and immune-mediated conditions, led to the implementation of a risk evaluation and mitigation strategy (REMS) program.[2] Ultimately, due to these safety concerns, daclizumab was voluntarily withdrawn from the global market.
Conclusion
Daclizumab demonstrated significant efficacy in reducing disease activity in patients with relapsing-remitting multiple sclerosis. Its unique mechanism of action, targeting the IL-2 receptor pathway, provided valuable insights into the immunopathology of MS. While its clinical use was halted due to safety concerns, the data from its clinical development program remain a valuable resource for researchers and drug developers in the field of neuroimmunology and autoimmune diseases. The study of daclizumab has underscored the importance of the IL-2 signaling pathway in maintaining immune homeostasis and has paved the way for the development of other targeted immunomodulatory therapies.
References
- 1. Daclizumab: Development, Clinical Trials, and Practical Aspects of Use in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Daclizumab: Development, Clinical Trials, and Practical Aspects of Use in Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Daclizumab high-yield process in the treatment of relapsing–remitting multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spotlight on daclizumab: its potential in the treatment of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Daclizumab: Mechanisms of Action, Therapeutic Efficacy, Adverse Events and Its Uncovering the Potential Role of Innate Immune System Recruitment as a Treatment Strategy for Relapsing Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Daclizumab in active relapsing multiple sclerosis (CHOICE study): a phase 2, randomised, double-blind, placebo-controlled, add-on trial with interferon beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Daclizumab high-yield process in relapsing-remitting multiple sclerosis (SELECT): a randomised, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medscape.com [medscape.com]
- 10. Safety and efficacy of daclizumab beta in patients with relapsing multiple sclerosis in a 5-year open-label study (EXTEND): final results following early termination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Zinbryta (daclizumab) for the Treatment of Multiple Sclerosis - Clinical Trials Arena [clinicaltrialsarena.com]
Methodological & Application
Application Notes and Protocols for Cellular Labeling Using DACN(Ms) Hydrochloride
These application notes provide a detailed protocol for the fluorescent labeling of cellular components using DACN(Ms) hydrochloride, a cyclononyne-containing click chemistry reagent. This method is based on the principles of bioorthogonal chemistry, specifically the strain-promoted azide-alkyne cycloaddition (SPAAC). The protocol is intended for researchers, scientists, and drug development professionals familiar with cell culture and fluorescence microscopy.
Introduction
This compound is a chemical reagent featuring a cyclononyne (B1203973) moiety, designed for highly efficient and specific copper-free click chemistry reactions. Its high thermal stability, chemical stability, and water solubility make it a robust tool for biological applications. In this protocol, this compound is utilized in a two-step cell labeling strategy. First, cells are metabolically labeled with an azide-modified precursor, which is incorporated into cellular biomolecules. Subsequently, a fluorescent probe, generated in situ or pre-conjugated with DACN, is introduced and covalently attaches to the azide-modified targets via a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction. This method allows for the specific and bright fluorescent labeling of various cellular components for visualization by microscopy.
Principle of the Method
The cell labeling strategy is based on the bioorthogonal reaction between an azide (B81097) and a cyclononyne.
-
Metabolic Labeling: Cells are incubated with a peracetylated azide-modified sugar, such as N-azidoacetylmannosamine (Ac4ManNAz). The cells' metabolic machinery processes this sugar and incorporates it into cell surface glycans, displaying the azide group on the exterior of the cell.
-
Click Reaction: A fluorescent dye containing a compatible reactive group is conjugated to this compound. For the purpose of this protocol, we will assume the use of an azide-reactive coumarin (B35378) dye. The DACN-coumarin conjugate is then added to the azide-labeled cells. The strained cyclononyne ring of DACN reacts specifically and spontaneously with the azide groups on the cell surface, forming a stable triazole linkage and fluorescently labeling the cells.
Required Materials
-
This compound
-
Azide-reactive fluorescent dye (e.g., Azido-Coumarin)
-
Peracetylated N-azidoacetylmannosamine (Ac4ManNAz)
-
Mammalian cell line (e.g., HeLa, HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Cell imaging dishes or plates with glass bottoms
-
Fluorescence microscope with appropriate filter sets for the chosen dye
Experimental Protocols
Protocol 1: Metabolic Labeling of Cells with Ac4ManNAz
This protocol describes the incorporation of azide groups onto the cell surface glycans.
-
Cell Seeding: Seed the desired cell line onto glass-bottom imaging dishes. Allow the cells to adhere and grow to 50-70% confluency.
-
Preparation of Ac4ManNAz Stock Solution: Prepare a 10 mM stock solution of Ac4ManNAz in sterile DMSO.
-
Metabolic Labeling: To the complete culture medium, add the Ac4ManNAz stock solution to a final concentration of 10-50 µM. For initial experiments, a concentration of 25 µM is recommended. To minimize potential physiological effects, lower concentrations (e.g., 10 µM) can be tested.[1][2]
-
Incubation: Gently swirl the dish to mix and incubate the cells for 24-48 hours at 37°C in a humidified 5% CO2 incubator.
-
Washing: After incubation, gently aspirate the medium and wash the cells twice with pre-warmed PBS to remove any unincorporated Ac4ManNAz. The cells are now ready for the click reaction.
Protocol 2: Fluorescent Labeling using DACN-Coumarin Conjugate
This protocol outlines the click reaction between the azide-labeled cells and a DACN-functionalized fluorescent dye.
-
Preparation of DACN-Coumarin Labeling Solution: Prepare a 1-10 mM stock solution of a pre-conjugated DACN-coumarin probe in DMSO. Dilute the stock solution in serum-free culture medium or PBS to a final working concentration of 5-20 µM. The optimal concentration should be determined experimentally.
-
Labeling Reaction: Add the DACN-coumarin labeling solution to the azide-labeled cells.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light. Incubation times as short as 10 minutes may be sufficient for detectable labeling.[3]
-
Washing: Aspirate the labeling solution and wash the cells three times with pre-warmed PBS to remove any unreacted probe.
-
Imaging: The cells are now ready for imaging. Add fresh culture medium or PBS to the dish and proceed to fluorescence microscopy.
Data Presentation
The following tables summarize representative quantitative data for cell labeling using cyclononyne-based SPAAC reactions. This data is based on published results for similar reagents and should be used as a guideline for expected performance.
Table 1: Metabolic Labeling and Cytotoxicity
| Parameter | Cell Line | Reagent | Concentration | Incubation Time | Viability | Notes |
| Metabolic Labeling | Jurkat | Ac4ManNAz | 25 µM | 1-3 days | >95% | Efficient labeling of cell surface glycans.[4] |
| Cytotoxicity | A549 | Ac4ManNAz | 10 µM | 3 days | >95% | Minimal effects on cellular functions.[1][2] |
| Cytotoxicity | A549 | Ac4ManNAz | 50 µM | 3 days | ~80% | Reduction in some cellular functions observed.[1] |
| Cyclooctyne Probe | Jurkat | DIFO-biotin | 10 nM - 100 µM | 1 hour | No toxicity | No observed cytotoxicity at all concentrations tested.[4] |
Table 2: Labeling Efficiency and Photostability
| Parameter | Probe Type | Reaction Time | Labeling Efficiency | Fluorophore | Photostability | Notes |
| Labeling Efficiency | DIFO-biotin | 1 hour | 20-fold greater than other probes | - | - | High labeling efficiency on Jurkat cells.[4] |
| Labeling Efficiency | Coumarin-cyclooctyne | 10 minutes | Substantial labeling | Coumarin | Good | Rapid labeling of intracellular proteins.[3] |
| Photostability | Coumarin | - | - | Coumarin | High | Generally resistant to photobleaching.[5] |
| Photostability | Ru(II)-Coumarin Complex | 100 scans | Retained 90% fluorescence | Coumarin | Excellent | Significantly better than DiI. |
Visualizations
Signaling Pathway and Logical Relationships
The core of this cell labeling protocol is the strain-promoted azide-alkyne cycloaddition (SPAAC) reaction. The following diagram illustrates this bioorthogonal chemical reaction.
Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Experimental Workflow
The following diagram outlines the complete experimental workflow for cell labeling with this compound.
Caption: Experimental workflow for cell labeling.
References
- 1. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for Live-Cell Imaging with Viscosity-Sensitive Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The viscosity of the intracellular environment is a critical parameter that influences a wide range of cellular processes, including protein folding, diffusion of molecules, and signal transduction. Alterations in cellular viscosity have been linked to various pathological conditions, such as neurodegenerative diseases and cancer. Fluorescent molecular rotors are a class of probes designed to measure microviscosity in living cells. These probes exhibit fluorescence characteristics that are dependent on the viscosity of their immediate surroundings, providing a powerful tool for real-time monitoring of this crucial cellular parameter.
This document provides detailed application notes and protocols for the use of viscosity-sensitive fluorescent probes in live-cell imaging. While the specific probe "DACN(Ms) hydrochloride" could not be identified, the following information is broadly applicable to the class of fluorescent molecular rotors commonly used for this purpose.
Principle of Viscosity-Sensitive Fluorescent Probes
Fluorescent molecular rotors typically consist of a fluorophore with a component that can rotate. In low-viscosity environments, this intramolecular rotation is rapid and provides a non-radiative pathway for the decay of the excited state, resulting in low fluorescence quantum yield and a short fluorescence lifetime. As the viscosity of the surrounding medium increases, the intramolecular rotation is hindered, which closes the non-radiative decay channel. This leads to an increase in fluorescence intensity and a longer fluorescence lifetime. By measuring these changes in fluorescence, the local microviscosity can be quantified.
Data Presentation: Quantitative Parameters for Live-Cell Viscosity Imaging
The optimal concentration and incubation time for a given fluorescent molecular rotor can vary depending on the specific probe, cell type, and experimental conditions. The following table summarizes typical concentration ranges and incubation times for various classes of viscosity-sensitive probes reported in the literature.
| Probe Class | Typical Concentration Range | Typical Incubation Time | Target Organelle(s) |
| BODIPY-based rotors | 1 - 10 µM | 15 - 60 minutes | Cytosol, Mitochondria, Lipid Droplets |
| Cyanine-based rotors | 0.5 - 5 µM | 10 - 30 minutes | Mitochondria, Lysosomes |
| DCVJ and derivatives | 1 - 20 µM | 30 - 120 minutes | Cytosol, Plasma Membrane |
Note: It is crucial to optimize the probe concentration and incubation time for each specific cell line and experimental setup to achieve optimal signal-to-noise ratio while minimizing potential cytotoxicity.
Experimental Protocols
General Protocol for Live-Cell Imaging of Microviscosity
This protocol provides a general guideline for staining live cells with a viscosity-sensitive fluorescent probe and subsequent imaging.
Materials:
-
Viscosity-sensitive fluorescent probe
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Live-cell imaging system (e.g., confocal microscope with environmental chamber)
-
Cells cultured on appropriate imaging dishes or plates (e.g., glass-bottom dishes)
Procedure:
-
Probe Preparation:
-
Prepare a stock solution of the fluorescent molecular rotor in high-quality, anhydrous DMSO. Typical stock concentrations range from 1 to 10 mM.
-
Vortex the solution to ensure the probe is fully dissolved.
-
Store the stock solution at -20°C, protected from light.
-
-
Cell Preparation:
-
Seed cells on a glass-bottom imaging dish or plate at an appropriate density to reach 50-70% confluency on the day of the experiment.
-
Culture the cells in a suitable incubator (e.g., 37°C, 5% CO2) until they are ready for staining.
-
-
Staining:
-
On the day of the experiment, prepare a fresh working solution of the probe by diluting the stock solution in pre-warmed cell culture medium or an appropriate imaging buffer (e.g., HBSS). The final concentration should be optimized within the ranges suggested in the table above.
-
Remove the culture medium from the cells and wash them once with pre-warmed PBS or HBSS.
-
Add the probe-containing medium or buffer to the cells.
-
Incubate the cells for the optimized duration (typically 15-60 minutes) in the incubator, protected from light.
-
-
Washing (Optional but Recommended):
-
After incubation, remove the staining solution and wash the cells two to three times with pre-warmed imaging buffer to remove any unbound probe and reduce background fluorescence.
-
Add fresh, pre-warmed imaging buffer to the cells for imaging.
-
-
Live-Cell Imaging:
-
Transfer the imaging dish to the live-cell imaging system equipped with an environmental chamber to maintain physiological conditions (37°C, 5% CO2).
-
Allow the cells to equilibrate on the microscope stage for a few minutes.
-
Acquire images using the appropriate excitation and emission wavelengths for the specific probe.
-
For quantitative analysis, it is recommended to use fluorescence lifetime imaging microscopy (FLIM) or ratiometric imaging, as these methods are less susceptible to artifacts from variations in probe concentration and excitation intensity.
-
Mandatory Visualizations
Caption: Experimental workflow for live-cell viscosity imaging.
Caption: Mechanism of viscosity-sensitive molecular rotors.
Application Notes and Protocols for the Use of DACN(Ms) Hydrochloride with Azide-Modified Proteins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of DACN(Ms) hydrochloride, a hydrophilic cyclononyne (B1203973) reagent, for the specific labeling of azide-modified proteins via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a form of copper-free click chemistry. This technology is instrumental for a variety of applications, including proteome analysis, cellular imaging, and the development of targeted therapeutics.
Introduction to this compound and SPAAC
This compound is a click chemistry reagent featuring a cyclononyne, a strained alkyne, making it highly reactive towards azides in a bioorthogonal manner.[1] Its key features include high thermal and chemical stability, as well as excellent water solubility, which is advantageous for biological applications.[1] The reaction between this compound and an azide-modified protein proceeds via SPAAC, a type of [3+2] cycloaddition that does not require a cytotoxic copper catalyst. This makes it an ideal method for labeling proteins in living cells and other sensitive biological systems.[2][3]
The azide (B81097) moiety can be introduced into proteins using various methods, most notably through metabolic labeling with amino acid analogs such as azidohomoalanine (AHA), which is incorporated into newly synthesized proteins in place of methionine.[2] This allows for the temporal and cell-specific labeling of proteomes.
Key Applications
-
Proteome Profiling: Selectively label and enrich newly synthesized proteins to study changes in protein expression in response to various stimuli or in different disease states.
-
Fluorescence Imaging: Conjugate fluorescent dyes to azide-modified proteins for visualization of protein localization and trafficking within living cells.[2]
-
Drug Development: Attach therapeutic payloads or targeting ligands to proteins, such as antibodies, to create antibody-drug conjugates (ADCs) or other targeted therapies.
-
Protein-Protein Interaction Studies: Immobilize azide-modified proteins onto surfaces functionalized with this compound to study binding partners.
Quantitative Data
The reactivity of a strained alkyne is a critical parameter for its application in SPAAC. The table below summarizes the second-order rate constant for a parent compound of this compound, NMs-DACN, in its reaction with benzyl (B1604629) azide, providing a benchmark for its reactivity. For comparison, data for other commonly used strained alkynes are also included.
| Strained Alkyne | Abbreviation | Second-Order Rate Constant (k) with Benzyl Azide [M⁻¹s⁻¹] | Key Characteristics |
| N-mesyl-4,8-diazacyclononyne | NMs-DACN | Not explicitly stated for benzyl azide, but the reaction is described as smooth. | Small, hydrophilic, high water solubility.[4] |
| Dibenzocyclooctyne | DBCO | ~0.3 | High reactivity, widely used, but can be hydrophobic. |
| Bicyclo[6.1.0]nonyne | BCN | ~0.01 - 0.1 | Good balance of reactivity and stability. |
Note: The reactivity of this compound is expected to be similar to its parent compound, NMs-DACN. The reaction rate can be influenced by factors such as pH, temperature, and the specific azide-containing molecule.
Experimental Protocols
Metabolic Labeling of Proteins with Azidohomoalanine (AHA)
This protocol describes the incorporation of the azide-containing amino acid analog, azidohomoalanine (AHA), into newly synthesized proteins in cultured mammalian cells.
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
Methionine-free cell culture medium
-
Azidohomoalanine (AHA) solution (e.g., 100 mM stock in sterile water)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease inhibitors
Procedure:
-
Culture mammalian cells to the desired confluency in complete culture medium.
-
Aspirate the complete medium and wash the cells once with warm PBS.
-
Replace the medium with pre-warmed methionine-free medium and incubate for 1-2 hours to deplete intracellular methionine pools.
-
Add AHA to the methionine-free medium to a final concentration of 25-50 µM. The optimal concentration may vary depending on the cell line and experimental goals.
-
Incubate the cells for the desired labeling period (e.g., 4-24 hours).
-
After incubation, aspirate the labeling medium and wash the cells twice with cold PBS.
-
Lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
Clarify the cell lysate by centrifugation to remove cellular debris.
-
The resulting lysate containing azide-modified proteins is now ready for conjugation with this compound.
Labeling of Azide-Modified Proteins with this compound
This protocol provides a general procedure for the SPAAC reaction between azide-modified proteins and this compound. This can be adapted for labeling with a DACN(Ms)-functionalized fluorescent dye, biotin, or other molecules.
Materials:
-
Cell lysate containing azide-modified proteins (from Protocol 4.1) or a purified azide-modified protein solution.
-
This compound or a DACN(Ms)-functionalized probe (e.g., DACN(Ms)-Fluorophore).
-
Reaction buffer (e.g., PBS, pH 7.4).
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound or the DACN(Ms)-probe in a suitable solvent (e.g., sterile water or DMSO). A typical stock concentration is 1-10 mM.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-modified protein sample with the reaction buffer.
-
Add the this compound or DACN(Ms)-probe stock solution to the protein solution. A 10- to 100-fold molar excess of the DACN(Ms) reagent over the estimated amount of azide-modified protein is recommended to ensure efficient labeling.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature or 37°C. The reaction time can range from 1 to 4 hours, or overnight at 4°C. The optimal time and temperature should be determined empirically.
-
-
Analysis and Purification:
-
The successful conjugation can be analyzed by methods such as SDS-PAGE followed by in-gel fluorescence scanning (if a fluorescent probe was used) or Western blot analysis using an antibody against the conjugated tag (e.g., anti-biotin).
-
Excess, unreacted DACN(Ms)-probe can be removed by methods such as dialysis, size exclusion chromatography, or protein precipitation.
-
Visualizations
Below are diagrams illustrating key concepts and workflows described in these application notes.
References
- 1. BONCAT: Metabolic Labeling, Click Chemistry, and Affinity Purification of Newly Synthesized Proteomes | Springer Nature Experiments [experiments.springernature.com]
- 2. Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click Chemistry – Med Chem 101 [medchem101.com]
- 4. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
Application Notes and Protocols for DACN(Ms) Hydrochloride in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
DACN(Ms) hydrochloride is a versatile chemical tool utilized in the field of bioconjugation, particularly for applications in fluorescence microscopy. It is not a fluorescent probe itself, but rather a key component in copper-free click chemistry reactions.[1] Its high thermal stability, chemical stability, water solubility, and high reactivity make it an excellent reagent for labeling biomolecules.[1]
The core structure of this compound is a 4,8-diazacyclononyne (DACN) ring, which is a strained cyclooctyne (B158145).[1][2] This strained alkyne group readily and specifically reacts with azide-functionalized molecules in a reaction known as strain-promoted alkyne-azide cycloaddition (SPAAC). This reaction is bioorthogonal, meaning it can proceed efficiently within a biological environment without interfering with native biochemical processes.
In the context of fluorescence microscopy, this compound serves as a linker. It is first used to modify a molecule of interest (e.g., a protein, antibody, or drug molecule). This "DACN-tagged" molecule can then be covalently attached to a fluorescent probe that has been functionalized with an azide (B81097) group. This two-step approach allows for the precise and stable fluorescent labeling of target structures for subsequent visualization.
Principle of Action: Copper-Free Click Chemistry
The primary application of this compound in preparing samples for fluorescence microscopy is through the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction. This is a type of "click chemistry" that joins two molecules together with high efficiency and specificity.
The process involves two key steps:
-
Modification of the Target: The biomolecule of interest is first modified to incorporate either the DACN cyclooctyne or an azide group.
-
Labeling with a Fluorophore: The modified biomolecule is then reacted with a labeling agent (a fluorescent dye) that contains the corresponding reactive partner (an azide or a cyclooctyne, respectively).
The reaction between the strained alkyne of the DACN moiety and the azide group of a fluorescent dye forms a stable triazole linkage, covalently attaching the fluorophore to the target molecule. This method has been shown to be superior to other similar click chemistry reactions, with DACN-based conjugations exhibiting high fluorescence quantum yields and photostability.[2][3]
Data Presentation
While this compound itself is not fluorescent, its utility lies in its ability to conjugate with a wide array of azide-modified fluorescent dyes. The choice of dye is critical and depends on the specific experimental requirements, such as the available laser lines and filters on the microscope.
Table 1: Photophysical Properties of Representative Azide-Functionalized Fluorophores for Use with this compound
| Fluorophore (Azide-Modified) | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Fluorescence Quantum Yield (Φ) | Primary Color |
| Cyanine Dyes | |||||
| Sulfo-Cyanine3 Azide | ~555 | ~570 | ~150,000 | ~0.10 | Green-Yellow |
| Sulfo-Cyanine5 Azide | ~646 | ~662 | ~250,000 | ~0.20 | Far-Red |
| Sulfo-Cyanine7 Azide | ~750 | ~773 | ~240,000 | ~0.12 | Near-Infrared |
| Alexa Fluor™ Dyes | |||||
| Alexa Fluor™ 488 Azide | ~495 | ~519 | ~73,000 | ~0.92 | Green |
| Alexa Fluor™ 555 Azide | ~555 | ~565 | ~155,000 | ~0.10 | Orange |
| Alexa Fluor™ 647 Azide | ~650 | ~665 | ~270,000 | ~0.33 | Far-Red |
| Other Dyes | |||||
| 3-Azido-7-Hydroxycoumarin | ~380 | ~460 | Not Reported | Variable | Blue |
| 6-FAM Azide | ~494 | ~520 | ~83,000 | ~0.91 | Green |
| TAMRA Azide | ~557 | ~583 | ~91,000 | ~0.10 | Orange-Red |
Note: The exact photophysical properties can vary depending on the solvent and local molecular environment. Researchers should consult the specific manufacturer's data for the chosen fluorescent probe.
Experimental Protocols
Here we provide a general workflow and detailed protocols for labeling a target protein (e.g., an antibody) with an azide-functionalized fluorescent dye using this compound for subsequent use in immunofluorescence microscopy.
Diagram: Experimental Workflow
Caption: Workflow for labeling and imaging using this compound.
Protocol 1: Modification of an Antibody with this compound
This protocol describes the conversion of this compound into an amine-reactive NHS ester, which can then be used to label an antibody.
Materials:
-
This compound
-
N,N'-Disuccinimidyl carbonate (DSC) or similar NHS ester activation reagent
-
Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Antibody of interest in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.2-7.5)
-
Purification column (e.g., desalting column, size-exclusion chromatography)
Procedure:
-
Activation of this compound (Preparation of DACN-NHS ester):
-
This step should be performed in an anhydrous environment.
-
Dissolve this compound and a slight molar excess (1.1 equivalents) of an NHS ester activation reagent (like DSC) in anhydrous DMF.
-
Add 2-3 equivalents of a non-nucleophilic base such as TEA or DIPEA to the solution.
-
Allow the reaction to proceed at room temperature for 1-2 hours, or as determined by TLC or LC-MS analysis, to form the DACN-NHS ester. This activated linker is sensitive to moisture and should be used immediately.
-
-
Antibody Conjugation:
-
Prepare the antibody at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., PBS).
-
Add a 10-20 fold molar excess of the freshly prepared DACN-NHS ester solution to the antibody solution. The optimal ratio should be determined empirically.
-
Incubate the reaction for 1-2 hours at room temperature with gentle stirring.
-
-
Purification:
-
Remove the unreacted DACN-NHS ester and byproducts by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) pre-equilibrated with PBS.
-
Collect the protein fractions, which now contain the DACN-modified antibody. Confirm protein recovery using a protein concentration assay (e.g., BCA or Bradford).
-
Protocol 2: Fluorescent Labeling of DACN-Modified Antibody via Click Chemistry
Materials:
-
DACN-modified antibody (from Protocol 1)
-
Azide-functionalized fluorescent dye of choice (e.g., Alexa Fluor™ 488 Azide)
-
PBS or other suitable reaction buffer
-
Purification column
Procedure:
-
Click Reaction:
-
To the purified DACN-modified antibody, add a 1.5-5 fold molar excess of the azide-functionalized fluorescent dye (dissolved in a minimal amount of DMSO or DMF if necessary).
-
Incubate the reaction for 1-4 hours at room temperature, or overnight at 4°C, protected from light. The reaction progress can be monitored by fluorescence spectroscopy if desired.
-
-
Purification:
-
Purify the fluorescently labeled antibody from the unreacted dye using a desalting or size-exclusion column, as described in Protocol 1, Step 3.
-
Collect the colored protein fractions. The final product is the fluorescently labeled antibody, ready for immunofluorescence staining. Store at 4°C, protected from light.
-
Protocol 3: Immunofluorescence Staining of Fixed Cells
Materials:
-
Fluorescently labeled antibody (from Protocol 2)
-
Cells grown on coverslips
-
PBS
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
Procedure:
-
Cell Preparation:
-
Wash cells briefly with PBS.
-
Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.[4]
-
Wash the cells three times with PBS for 5 minutes each.[1]
-
If targeting an intracellular protein, permeabilize the cells with 0.1% Triton X-100 for 10-15 minutes.[1]
-
Wash again three times with PBS.
-
-
Blocking:
-
Block non-specific antibody binding by incubating the cells with 1% BSA in PBS for 30-60 minutes at room temperature.[1]
-
-
Antibody Incubation:
-
Dilute the fluorescently labeled antibody in the blocking solution to the desired working concentration (typically 1-10 µg/mL, to be optimized).
-
Incubate the cells with the diluted antibody solution for 1 hour at room temperature, protected from light.
-
-
Washing:
-
Wash the cells three times with PBS for 5 minutes each to remove unbound antibody.[1]
-
-
Counterstaining and Mounting:
-
(Optional) Incubate cells with a nuclear stain like DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslip onto a microscope slide using an antifade mounting medium.
-
-
Imaging:
-
Image the samples using a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophore and counterstain.
-
Signaling Pathway and Logical Relationship Diagrams
Diagram: Conceptual Reaction Pathway
Caption: SPAAC reaction between a DACN-biomolecule and an azide-fluorophore.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Collection - DACN-Based Switchable Fluorescent Click Reaction - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 3. Item - DACN-Based Switchable Fluorescent Click Reaction - figshare - Figshare [figshare.com]
- 4. Fluorescent Analogs of Biomolecular Building Blocks: Design, Properties and Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing DACN(Ms) Hydrochloride for Advanced Proteomic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The field of proteomics is continually advancing, requiring sophisticated tools for the precise analysis of protein function, interactions, and dynamics within complex biological systems. Bioorthogonal chemistry has emerged as a powerful strategy, allowing for the specific labeling and tracking of biomolecules in their native environment without interfering with cellular processes. DACN(Ms) hydrochloride is a novel, water-soluble, and highly stable click chemistry reagent featuring a cyclononyne (B1203973) moiety. This strained alkyne enables highly efficient and specific copper-free click reactions, known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), with azide-modified proteins.
These application notes provide a comprehensive overview and detailed protocols for the use of this compound in quantitative proteomic studies. The methodologies described herein are designed to empower researchers to investigate newly synthesized proteins, identify protein-protein interactions, and quantify changes in the proteome in response to various stimuli.
Principle of the Method
The core of this methodology lies in a two-step process. First, cells are metabolically labeled with an amino acid analog containing an azide (B81097) group, such as L-azidohomoalanine (AHA), which is a surrogate for methionine. During protein synthesis, AHA is incorporated into newly synthesized proteins. Subsequently, the azide-labeled proteome is selectively reacted with this compound. The strained cyclononyne ring of this compound reacts specifically and covalently with the azide group of the incorporated AHA via a copper-free click reaction. This process attaches a versatile chemical handle to the proteins of interest, which can then be functionalized with reporter tags (e.g., biotin (B1667282) for enrichment or a fluorophore for imaging) for downstream proteomic analysis.
Applications in Proteomic Studies
-
Profiling of Newly Synthesized Proteins: By pulse-labeling cells with AHA, researchers can specifically capture and identify proteins synthesized within a defined time window. This is invaluable for studying cellular responses to drugs, stress, or developmental cues.
-
Quantitative Proteome Analysis: In conjunction with stable isotope labeling techniques like SILAC (Stable Isotope Labeling with Amino Acids in Cell Culture) or label-free quantification methods, this compound can be used to accurately quantify changes in protein expression.
-
Enrichment and Identification of Post-Translationally Modified Proteins: When combined with metabolic labeling strategies that introduce azide-containing modifications (e.g., glycosylation or phosphorylation), this compound can be used to enrich and identify subsets of the proteome with specific post-translational modifications.
-
In-situ Visualization of Protein Synthesis: By using a fluorescently tagged version of DACN(Ms), the localization of newly synthesized proteins can be visualized within the cell using microscopy.
Experimental Protocols
Protocol 1: Metabolic Labeling of Mammalian Cells with Azidohomoalanine (AHA)
-
Cell Culture: Plate mammalian cells (e.g., HeLa, HEK293) in complete growth medium and grow to 70-80% confluency.
-
Methionine Depletion (Optional but Recommended): To enhance AHA incorporation, replace the complete medium with pre-warmed methionine-free DMEM. Incubate the cells for 1 hour at 37°C and 5% CO2.
-
AHA Labeling: Replace the methionine-free medium with pre-warmed methionine-free DMEM supplemented with L-azidohomoalanine (AHA) to a final concentration of 50 µM. The optimal concentration may vary depending on the cell line and experimental goals.
-
Incubation: Incubate the cells for the desired labeling period (e.g., 4-24 hours) at 37°C and 5% CO2.
-
Cell Harvest: After incubation, wash the cells twice with ice-cold PBS. Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer supplemented with protease inhibitors).
-
Protein Quantification: Determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay).
Protocol 2: Labeling of Azide-Modified Proteins with this compound via SPAAC
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO or water to a stock concentration of 10 mM.
-
Click Reaction: In a microcentrifuge tube, combine the following:
-
100 µg of azide-labeled protein lysate
-
This compound to a final concentration of 100 µM.
-
Adjust the final volume with PBS to 100 µL.
-
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle shaking.
-
Downstream Processing: The DACN(Ms)-labeled proteome is now ready for downstream applications. For mass spectrometry, proceed with protein precipitation and digestion. For affinity purification, a biotinylated version of DACN(Ms) would be used, followed by incubation with streptavidin beads.
Protocol 3: Sample Preparation for Quantitative Mass Spectrometry (Label-Free Quantification)
-
Protein Precipitation: Precipitate the DACN(Ms)-labeled proteins by adding four volumes of ice-cold acetone. Incubate at -20°C for at least 2 hours (or overnight).
-
Pellet and Wash: Centrifuge at 14,000 x g for 10 minutes at 4°C. Discard the supernatant and wash the protein pellet with 500 µL of ice-cold 80% acetone.
-
Resuspension and Denaturation: Air-dry the pellet and resuspend it in 8 M urea (B33335) in 50 mM Tris-HCl, pH 8.0.
-
Reduction and Alkylation:
-
Add dithiothreitol (B142953) (DTT) to a final concentration of 10 mM and incubate for 1 hour at 37°C.
-
Add iodoacetamide (B48618) (IAA) to a final concentration of 20 mM and incubate for 45 minutes at room temperature in the dark.
-
-
Digestion:
-
Dilute the sample with 50 mM Tris-HCl, pH 8.0, to reduce the urea concentration to less than 2 M.
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
-
Desalting: Desalt the resulting peptide mixture using a C18 StageTip or equivalent.
-
LC-MS/MS Analysis: Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer) for protein identification and label-free quantification.
Data Presentation
The following table provides an example of how quantitative proteomics data generated using this compound labeling could be presented. In this hypothetical experiment, cells were treated with a drug, and changes in the newly synthesized proteome were analyzed.
| Protein Accession | Gene Symbol | Protein Name | Log2 Fold Change (Drug vs. Control) | p-value |
| P04637 | TP53 | Cellular tumor antigen p53 | 2.58 | 0.001 |
| P60709 | ACTB | Actin, cytoplasmic 1 | 0.12 | 0.85 |
| Q06830 | HSP90AA1 | Heat shock protein HSP 90-alpha | 1.95 | 0.005 |
| P10636-8 | HNRNPA1 | Heterogeneous nuclear ribonucleoprotein A1 | -1.76 | 0.012 |
| P62258 | RPLP0 | 60S acidic ribosomal protein P0 | -0.05 | 0.92 |
Visualizations
Caption: Experimental workflow for proteomic analysis using this compound.
Information Regarding DACN(Ms) Hydrochloride for In Vivo Biomolecule Labeling Not Found
Extensive searches for a biomolecule labeling agent named "DACN(Ms) hydrochloride" have not yielded specific results. This suggests that the name may be an internal compound identifier, a novel agent not yet described in public literature, or a potential misspelling. To provide detailed application notes and protocols, a more specific identifier such as a full chemical name, CAS number, or a reference to a scientific publication is required.
In the absence of specific information on this compound, this document provides a general overview of established techniques for labeling biomolecules in vivo. This information is intended to serve as a helpful resource for researchers, scientists, and drug development professionals working in this area.
General Approaches to In Vivo Biomolecule Labeling
The ability to label and track biomolecules within a living organism is a powerful tool in biological research and drug development.[1][2] Several strategies have been developed for this purpose, each with its own advantages and limitations.[3] The main approaches can be categorized as genetic labeling, chemical labeling, and enzymatic labeling.[1][2]
Genetic Labeling: This widely used method involves genetically fusing a fluorescent protein, such as Green Fluorescent Protein (GFP), to the protein of interest.[3][4][5] This creates a fusion protein that is inherently fluorescent, allowing for visualization in living cells and organisms.[4]
Chemical Labeling: This approach utilizes chemical reactions to attach probes to specific amino acid side chains on a protein.[1] These probes can be fluorescent dyes, biotin, or other reporter molecules.[1][2] Bioorthogonal chemistry, a subset of chemical labeling, employs reactions that do not interfere with native biological processes, making it highly suitable for in vivo applications.[6]
Enzymatic Labeling: Specific enzymes are used to attach a label to a target protein that has been engineered to contain a recognition sequence for that enzyme.[1][2] This method offers high specificity in labeling.[2][4]
The selection of a labeling method depends on the specific application, the nature of the biomolecule, and the experimental system.[1]
Comparison of In Vivo Labeling Methods
For easy comparison, the following table summarizes the key characteristics of the major in vivo biomolecule labeling techniques.
| Labeling Method | Principle | Advantages | Disadvantages |
| Genetic Labeling (e.g., GFP fusion) | The gene of a fluorescent protein is fused to the gene of the target protein.[5] | High specificity; allows for tracking of protein expression and localization in real-time.[4] | The large size of the fluorescent protein tag can potentially interfere with the function of the target protein.[4] |
| Chemical Labeling (e.g., NHS esters, maleimides) | A reactive chemical group on a probe covalently attaches to specific amino acid residues (e.g., lysine, cysteine) on the protein.[1] | A wide variety of probes with different properties are available; can be cost-effective.[1] | Can lead to non-specific labeling and may alter protein function if the label attaches to a critical site.[1] |
| Bioorthogonal Labeling (e.g., click chemistry) | A bioorthogonally reactive chemical handle is introduced into the target protein, which then reacts with a complementary probe.[6] | Highly specific with minimal disruption to biological systems; enables labeling in living organisms.[1][6] | Requires genetic or enzymatic modification to introduce the chemical handle. |
| Enzymatic Labeling (e.g., HaloTag, SNAP-tag) | A protein or peptide tag is fused to the target protein, which is then specifically recognized and labeled by an enzyme-substrate interaction.[6] | High specificity of labeling; allows for the use of a wide range of probes.[4] | Requires the fusion of a tag, which could affect protein function; potential for background from unbound probes.[4] |
Generalized Experimental Workflow for In Vivo Biomolecule Labeling
The following diagram illustrates a typical workflow for an in vivo biomolecule labeling experiment. The specific steps will vary depending on the chosen labeling strategy and the experimental model.
References
- 1. Protein Labeling: Methods, Mechanisms, and Applications in Advanced Biological Research - MetwareBio [metwarebio.com]
- 2. Protein Labeling: Methods and Mechanisms - Creative Proteomics [creative-proteomics.com]
- 3. researchgate.net [researchgate.net]
- 4. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Labeling Proteins For Single Molecule Imaging | Teledyne Vision Solutions [teledynevisionsolutions.com]
- 6. Protein labeling and imaging [www2.mrc-lmb.cam.ac.uk]
Application Notes and Protocols for Intracellular Staining: A Guide for DACN(Ms) Hydrochloride
These application notes provide a comprehensive overview and detailed protocols for the fixation and permeabilization of cells, a critical step for successful intracellular staining with probes such as DACN(Ms) hydrochloride. The selection of the appropriate method is paramount and often depends on the target's subcellular localization and the chemical nature of the staining reagent.
Introduction to Fixation and Permeabilization
The primary goal of fixation is to preserve cellular morphology and the structural integrity of the cell by cross-linking proteins and inactivating degradative enzymes.[1][2] Permeabilization follows fixation and involves creating pores in the cell membrane to allow larger molecules, such as antibodies or fluorescent probes like this compound, to access intracellular targets.[3]
The choice of fixation and permeabilization reagents can significantly impact staining results. Therefore, it is often necessary to test several methods to determine the optimal conditions for a specific probe and cell type.
Comparison of Common Fixation and Permeabilization Methods
The following table summarizes the most common methods, highlighting their advantages and disadvantages to aid in the selection of a suitable protocol for this compound staining.
| Method | Reagents | Advantages | Disadvantages | Best Suited For |
| Aldehyde Fixation & Detergent Permeabilization | Fixative: 1-4% Paraformaldehyde (PFA) Permeabilization: 0.1-0.5% Triton X-100 or Saponin | - Good preservation of cellular morphology.[1] - PFA is a widely used and well-documented fixative.[4] | - PFA can mask some epitopes.[5] - Triton X-100 is a harsh detergent and can extract some membrane-associated proteins.[1][3] - Saponin permeabilization is reversible and requires its presence in subsequent buffers.[4] | - Cytoplasmic and nuclear targets.[6] - General intracellular staining. |
| Alcohol Fixation & Permeabilization | Fixative/Permeabilization: Cold (-20°C) Methanol (B129727) or Ethanol | - Fixes and permeabilizes simultaneously.[7] - Can enhance the signal for some targets.[2] | - Can alter cellular morphology.[8] - May not be suitable for all fluorescent proteins.[1][8] - Can cause protein denaturation.[9] | - Nuclear antigens and some phospho-epitopes.[6] |
Experimental Protocols
Below are detailed protocols for common fixation and permeabilization methods. It is recommended to start with the PFA with Triton X-100 protocol and then optimize as needed for this compound staining.
Protocol 1: Paraformaldehyde (PFA) Fixation and Triton X-100 Permeabilization
This protocol is a robust method for many intracellular targets.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS (prepare fresh or use methanol-free commercial stock)
-
0.1% Triton X-100 in PBS
-
Staining Buffer (e.g., PBS with 1% BSA)
-
This compound staining solution
Procedure:
-
Cell Preparation: Culture cells on coverslips or in appropriate vessels to the desired confluency.
-
Washing: Gently wash the cells twice with PBS.
-
Fixation: Add 4% PFA solution to cover the cells and incubate for 15-20 minutes at room temperature.[10][11]
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Add 0.1% Triton X-100 in PBS and incubate for 10-15 minutes at room temperature.[11][12]
-
Washing: Wash the cells twice with PBS.
-
Staining: Incubate the cells with the this compound staining solution (diluted in Staining Buffer to the desired concentration) for the recommended time, protected from light.
-
Washing: Wash the cells three times with Staining Buffer.
-
Mounting and Imaging: Mount the coverslips onto microscope slides with an appropriate mounting medium and proceed with imaging.
Protocol 2: Paraformaldehyde (PFA) Fixation and Saponin Permeabilization
Saponin is a milder detergent that selectively permeabilizes the plasma membrane.[4]
Materials:
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization/Wash Buffer: 0.1% Saponin in PBS with 0.5% BSA[4]
-
This compound staining solution
Procedure:
-
Cell Preparation: Prepare cells as described in Protocol 1.
-
Washing: Gently wash the cells twice with PBS.
-
Fixation: Fix the cells with 4% PFA for 15 minutes at room temperature.[10]
-
Washing: Wash the cells twice with PBS.
-
Permeabilization: Resuspend or cover the cells in Permeabilization/Wash Buffer and incubate for 10-15 minutes at room temperature.[4][13]
-
Staining: Without washing, add the this compound staining solution (diluted in Permeabilization/Wash Buffer) and incubate for the desired time, protected from light. Note: Saponin must be present in all subsequent steps to maintain permeabilization.
-
Washing: Wash the cells three times with Permeabilization/Wash Buffer.
-
Final Wash: Wash once with PBS.
-
Mounting and Imaging: Mount and image as described in Protocol 1.
Protocol 3: Methanol Fixation and Permeabilization
This method is often used for nuclear antigens and can be quicker as it combines fixation and permeabilization.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Ice-cold 100% Methanol (-20°C)
-
Staining Buffer (e.g., PBS with 1% BSA)
-
This compound staining solution
Procedure:
-
Cell Preparation: Prepare cells as described in Protocol 1.
-
Washing: Gently wash the cells once with PBS.
-
Fixation and Permeabilization: Add ice-cold 100% methanol and incubate for 10 minutes at -20°C.[14][15]
-
Washing: Gently wash the cells three times with PBS to rehydrate.[8]
-
Blocking (Optional but Recommended): Incubate with Staining Buffer for 30 minutes to reduce nonspecific binding.
-
Staining: Incubate with the this compound staining solution (diluted in Staining Buffer) for the desired time, protected from light.
-
Washing: Wash the cells three times with Staining Buffer.
-
Mounting and Imaging: Mount and image as described in Protocol 1.
Experimental Workflow and Signaling Pathways
Diagram 1: General Workflow for Intracellular Staining
A generalized workflow for fixation, permeabilization, and staining of cells.
Disclaimer: The provided protocols are general guidelines and may require optimization for your specific cell type and for this compound. It is recommended to perform initial experiments to determine the optimal fixation and permeabilization conditions. This includes titrating the concentration of this compound and optimizing incubation times.
References
- 1. Fixation and Permeabilization in Immunocytochemistry/Immunofluorescence (ICC/IF) | Bio-Techne [bio-techne.com]
- 2. blog.cellsignal.com [blog.cellsignal.com]
- 3. blog.addgene.org [blog.addgene.org]
- 4. Intracellular Flow Cytometry Staining Protocol | Proteintech Group [ptglab.com]
- 5. Guide to Fixation and Permeabilization - FluoroFinder [fluorofinder.com]
- 6. docs.abcam.com [docs.abcam.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. agilent.com [agilent.com]
- 9. Scientist's Guide to Fixation & Permeabilization | SauveBio [sauvebio.com]
- 10. kumc.edu [kumc.edu]
- 11. ptglab.com [ptglab.com]
- 12. Flow Cytometry, Triton X-100 Permeabilization Protocol | Cell Signaling Technology [cellsignal.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. Immunofluorescence Microscopy Protocol with Methanol Fixed Cells [protocols.io]
- 15. BestProtocols: ICC Methanol Fixed Cells—Direct Method | Thermo Fisher Scientific - US [thermofisher.com]
Troubleshooting & Optimization
Troubleshooting low signal with DACN(Ms) hydrochloride labeling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving DACN(Ms) hydrochloride, a fluorescent probe for the detection of hydrogen sulfide (B99878) (H₂S).
Understanding DACN(Ms) Labeling
This compound is a specialized chemical probe built upon a dicyanoisophorone (DACN) core structure. It functions as a "turn-on" fluorescent sensor for hydrogen sulfide (H₂S). In its initial state, the probe is non-fluorescent. Upon reaction with H₂S, a specific chemical group is cleaved, releasing the fluorescent DACN core and generating a measurable signal. This method is widely used for the detection and quantification of H₂S in various biological systems, including living cells. A "low signal" in this context refers to weak or absent fluorescence, indicating a potential issue with the detection reaction or imaging process.
Frequently Asked Questions (FAQs)
Q1: Why is my fluorescence signal weak or absent after labeling with this compound?
A weak or absent signal can stem from several factors ranging from reagent handling and experimental conditions to the biological sample itself. Common causes include:
-
Low H₂S Concentration: The most direct cause is an insufficient amount of H₂S in the sample to react with the probe.[1] Endogenous H₂S levels can be very low (nanomolar to low micromolar range).[1]
-
Suboptimal Probe Concentration: Using a probe concentration that is too low will naturally result in a weak signal. Conversely, excessively high concentrations can sometimes lead to aggregation or cytotoxicity.[2]
-
Incorrect pH: The reaction between H₂S and the probe is pH-dependent. Most probes are designed to work optimally at physiological pH (around 7.4).[3][4] Deviations can significantly reduce reaction efficiency.
-
Probe Degradation: Improper storage (e.g., exposure to light or moisture) can degrade the this compound, rendering it inactive.
-
Interference from Other Thiols: Biological samples contain other thiols like glutathione (B108866) (GSH) and cysteine (Cys) at much higher concentrations than H₂S. While many probes are designed for selectivity, some cross-reactivity can occur, or these thiols can interfere with the reaction.[5]
-
Photobleaching: Excessive exposure to excitation light during microscopy can permanently destroy the fluorophore, leading to signal loss.[6]
Q2: How can I be sure that my DACN(Ms) probe is active?
To verify the activity of your probe, you can perform a simple in-vitro test. Prepare a solution of the probe in a suitable buffer (e.g., PBS, pH 7.4) and measure its baseline fluorescence. Then, add a known H₂S donor, such as sodium hydrosulfide (B80085) (NaHS), and measure the fluorescence again. A significant increase in fluorescence intensity confirms that the probe is active and responsive to H₂S.
Q3: What are the optimal instrument settings for detecting the DACN(Ms) signal?
Optimal settings depend on the specific derivative of the DACN probe and your microscope setup. However, general guidelines are:
-
Excitation/Emission Wavelengths: Use the specific wavelengths recommended by the manufacturer. For dicyanoisophorone-based H₂S probes, excitation is often in the blue-green range (e.g., ~465-485 nm) with emission in the green-orange range (~515-580 nm).[3][7] Always check your probe's specific spectral properties.
-
Filter Sets: Ensure your microscope's filter cubes (excitation filter, dichroic mirror, and emission filter) are appropriate for the probe's spectra to maximize signal capture and minimize background.
-
Objective Lens: Use an objective with a high numerical aperture (NA) to collect as much light as possible, which is crucial for detecting weak signals.[8]
-
Exposure Time and Light Intensity: Minimize the excitation light intensity and exposure time to prevent phototoxicity and photobleaching.[9] It is better to use a sensitive camera and optimize gain than to use excessive light.
Troubleshooting Guide: Low Fluorescence Signal
Use the following diagrams and tables to systematically diagnose and resolve issues leading to a low signal.
Logical Troubleshooting Workflow
This workflow guides you from the most common and simple checks to more complex experimental variables.
Caption: A step-by-step workflow for troubleshooting low signal issues.
DACN(Ms) Probe Activation Mechanism
The low signal is often due to an issue with the chemical reaction itself. Understanding the mechanism is key to troubleshooting.
Caption: Simplified reaction mechanism of DACN(Ms) probe with H₂S.
Data Presentation: Key Experimental Parameters
The following tables summarize critical quantitative data for planning and troubleshooting your experiments. Values are derived from typical dicyanoisophorone-based H₂S probes and should be optimized for your specific system.
Table 1: Recommended Concentration & Incubation Parameters
| Parameter | In Vitro (Buffer) | In Cellulo (Live Cells) | Rationale |
| Probe Concentration | 1 - 25 µM | 1 - 10 µM | Balances signal strength with potential for cytotoxicity and off-target effects.[3][10] |
| H₂S Donor (NaHS) Conc. | 0 - 100 µM | N/A (for endogenous) | Used for standard curves and positive controls. |
| Incubation Time | 5 - 60 minutes | 15 - 60 minutes | Allows sufficient time for probe reaction with H₂S. Response time can be very fast (seconds to minutes).[11] |
| Incubation Temperature | Room Temperature (25°C) | 37°C | Optimal for enzymatic activity (for endogenous H₂S) and cell health. |
Table 2: Troubleshooting Guide Summary
| Issue | Potential Cause | Recommended Solution |
| No signal in positive control | Inactive Probe | Test with fresh NaHS solution; purchase new probe stock. |
| Incorrect Instrument Filters/Settings | Verify excitation/emission spectra of your probe and match with microscope filter sets.[3] | |
| Weak signal in all samples | Probe concentration too low | Perform a titration from 1 µM to 10 µM to find the optimal concentration. |
| Insufficient incubation time | Increase incubation time in 15-minute increments (e.g., 15, 30, 45, 60 min). | |
| Suboptimal pH | Ensure buffer pH is stable and within the optimal range (typically 7.0-8.0).[1] | |
| Signal fades quickly | Photobleaching | Reduce excitation light intensity/exposure time. Use an anti-fade mounting medium if fixing cells.[6] |
| High background fluorescence | Probe concentration too high | Reduce probe concentration and/or include more stringent wash steps. |
| Cell Autofluorescence | Image an unstained control sample to determine background. Use a filter set that minimizes bleed-through. | |
| Signal in control, but not test | Low/absent endogenous H₂S | Use a positive control (e.g., stimulate cells with LPS or a known H₂S inducer) to confirm the assay is working.[3] |
| Interference | Consider the high concentration of GSH/Cys in your sample type. Ensure your probe has high selectivity.[1] |
Experimental Protocols
General Protocol for Detection of Endogenous H₂S in Live Cells
This protocol provides a starting point for using this compound. It should be optimized for your specific cell type and experimental conditions.
1. Reagent Preparation:
-
Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO. Store protected from light and moisture at -20°C.
-
Prepare a fresh working buffer (e.g., PBS or HBSS) at pH 7.4.
2. Cell Culture and Plating:
-
Culture cells of interest to an appropriate confluency (typically 60-80%) in a suitable imaging vessel (e.g., glass-bottom dish or 96-well plate).
-
Include wells for negative controls (cells only) and positive controls (cells stimulated to produce H₂S, if applicable).
3. Probe Loading:
-
Dilute the this compound stock solution in the pre-warmed working buffer to a final concentration of 1-10 µM. (Optimization is required; start with 5 µM).
-
Remove the cell culture medium and wash the cells once with the warm working buffer.
-
Add the probe-containing buffer to the cells.
4. Incubation:
-
Incubate the cells at 37°C for 15-60 minutes. The optimal time depends on the specific probe and cell type. Protect the cells from light during this period.
5. Washing:
-
Carefully remove the probe solution.
-
Wash the cells two to three times with the warm working buffer to remove any unbound probe, which helps reduce background fluorescence.
6. Imaging:
-
Add fresh warm buffer or imaging medium to the cells.
-
Immediately proceed to imaging using a fluorescence microscope.
-
Use the appropriate filter set for your DACN probe (e.g., Ex: ~480 nm, Em: ~550 nm).
-
Use the lowest possible excitation light intensity and exposure time to capture a clear image without causing photobleaching.
-
Acquire images from control and experimental samples using identical instrument settings.
7. Data Analysis:
-
Quantify the mean fluorescence intensity of the cells using imaging software (e.g., ImageJ/Fiji).
-
Subtract the background fluorescence from an unstained control sample.
-
Compare the fluorescence intensity between your control and treated groups.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Enhanced detection of hydrogen sulfide generated in cell culture using an agar trap method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell-trappable fluorescent probes for endogenous hydrogen sulfide signaling and imaging H2O2-dependent H2S production - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | H2S-based fluorescent imaging for pathophysiological processes [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. Near-Infrared Fluorescent Probe for H2S Detection: Will pH Affect the Intracellular Sensing? - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing DACN(Ms) Hydrochloride Reactions
Welcome to the technical support center for optimizing reactions with DACN(Ms) hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you achieve optimal results in your experiments. This compound is a hydrophilic and highly reactive cyclononyne (B1203973) reagent used in strain-promoted alkyne-azide cycloaddition (SPAAC) click chemistry.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a click chemistry reagent featuring a cyclononyne moiety. Due to its high thermal stability, chemical stability, and water solubility, it exhibits high reactivity in cycloaddition reactions.[1] It is commonly used as a linker in the development of antibody-drug conjugates (ADCs) and for the fluorescent labeling and modification of biomolecules.
Q2: What is the mechanism of a this compound reaction?
A2: this compound reacts with azide-containing molecules via a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction. This type of "click chemistry" is a bioorthogonal reaction, meaning it can proceed within a biological system without interfering with native biochemical processes. The reaction is driven by the release of ring strain in the cyclononyne, which allows the reaction to proceed without the need for a cytotoxic copper catalyst.
Q3: What are the key factors to consider when optimizing the incubation time for a this compound reaction?
A3: Several factors influence the optimal incubation time for SPAAC reactions:
-
Concentration of Reactants: Higher concentrations of both the this compound and the azide-functionalized molecule will lead to a faster reaction rate.
-
Temperature: While many SPAAC reactions proceed efficiently at room temperature, increasing the temperature (e.g., to 37°C) can increase the reaction rate. However, the thermal stability of the biomolecules involved must be considered.
-
pH and Buffer Composition: The pH of the reaction medium can influence the stability and reactivity of the reactants. A pH range of 7-8.5 is commonly used for bioconjugation reactions.
-
Steric Hindrance: The accessibility of the azide (B81097) and alkyne groups can affect the reaction rate. Bulky neighboring groups may slow down the reaction.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Slow or Incomplete Reaction | Low concentration of reactants. | Increase the concentration of the limiting reagent. |
| Suboptimal temperature. | If the biomolecules are stable, consider increasing the reaction temperature to 37°C. | |
| Steric hindrance around the azide or alkyne. | If possible, redesign the azide-containing molecule to increase the accessibility of the azide group. | |
| Instability of the azide-modified molecule. | Ensure the purity and integrity of your azide-containing reactant before starting the reaction. | |
| Non-specific Labeling or Side Reactions | Reaction of this compound with other functional groups. | While SPAAC is highly specific, ensure the reaction medium is free of highly reactive nucleophiles. |
| Impure starting materials. | Characterize the purity of both this compound and the azide-containing molecule using appropriate analytical techniques (e.g., NMR, HPLC, mass spectrometry). | |
| Difficulty in Product Purification | Similar polarity of the product and unreacted starting materials. | Optimize the chromatographic separation method. Consider using a different stationary phase or solvent gradient. |
| Aggregation of the final conjugate. | Include additives such as arginine or polysorbate in the purification buffer to prevent aggregation. |
Experimental Protocols
General Protocol for Bioconjugation using this compound
This protocol provides a general workflow for conjugating an azide-modified biomolecule with this compound. The optimal conditions will need to be determined empirically for each specific application.
Materials:
-
This compound
-
Azide-modified biomolecule (e.g., protein, antibody, or oligonucleotide)
-
Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Anhydrous DMSO (if needed to dissolve this compound)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO).
-
Ensure the azide-modified biomolecule is in the desired reaction buffer at a suitable concentration.
-
-
Reaction Setup:
-
Add the this compound stock solution to the solution containing the azide-modified biomolecule. A molar excess of the this compound is often used to ensure complete reaction with the azide. A typical starting point is a 5- to 20-fold molar excess.
-
-
Incubation:
-
Incubate the reaction mixture at a chosen temperature (e.g., room temperature or 37°C).
-
The incubation time will vary depending on the reactants and their concentrations. It is recommended to perform a time-course experiment to determine the optimal incubation time. Monitor the reaction progress by a suitable analytical method (e.g., LC-MS, SDS-PAGE).
-
-
Purification:
-
Once the reaction is complete, remove the excess unreacted this compound and any byproducts. This can be achieved by size-exclusion chromatography, dialysis, or another suitable purification method depending on the nature of the final conjugate.
-
-
Characterization:
-
Characterize the final conjugate to confirm successful labeling and determine the degree of labeling using techniques such as mass spectrometry or UV-Vis spectroscopy.
-
Illustrative Data for Optimizing Incubation Time
The following table provides a hypothetical example of how reaction completion might vary with different incubation times and temperatures for a SPAAC reaction. Note: This is illustrative data and the optimal conditions for your specific experiment with this compound should be determined empirically.
| Incubation Time (hours) | Reaction Temperature (°C) | Concentration of DACN(Ms) HCl (Molar Excess) | Hypothetical % Product Formation |
| 1 | 25 | 5x | 45% |
| 4 | 25 | 5x | 85% |
| 12 | 25 | 5x | >95% |
| 1 | 37 | 5x | 70% |
| 4 | 37 | 5x | >95% |
| 1 | 25 | 10x | 65% |
| 4 | 25 | 10x | >95% |
Visualizations
Caption: Experimental workflow for a typical bioconjugation reaction.
Caption: Logical flowchart for troubleshooting common reaction issues.
References
Solving DACN(Ms) hydrochloride solubility issues in aqueous media
Welcome to the technical support center for DACN(Ms) hydrochloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility of this compound in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general solubility properties?
A1: this compound is a click chemistry reagent that contains a cyclononyne (B1203973) alkyne moiety.[1] It is known for its high thermal stability, chemical stability, and high reactivity in cycloaddition reactions.[1] Generally, it is characterized as having high water solubility.[1][2] The hydrochloride salt form is utilized to enhance the aqueous solubility of the molecule, a common strategy for weakly basic compounds in pharmaceutical development.
Q2: What is the expected pH of a solution of this compound dissolved in pure water?
A2: When a hydrochloride salt of a weak base like DACN(Ms) is dissolved in neutral pH water, the resulting solution will be slightly acidic due to the hydrolysis of the conjugate acid. The exact pH will depend on the concentration of the solution and the pKa of the DACN(Ms) free base.
Q3: Can I use buffers other than water to dissolve this compound?
A3: Yes, various buffer systems can be used. However, it is crucial to consider the buffer components and the final pH of the solution, as these can significantly impact the solubility of this compound. For instance, phosphate (B84403) buffers are commonly used, but precipitation can occur under certain conditions, such as high concentrations or during freeze-thaw cycles.[3][4]
Q4: How should I store solutions of this compound?
A4: For optimal stability, it is recommended to store aqueous solutions of this compound at low temperatures (e.g., 2-8°C) for short-term storage. For long-term storage, aliquoting and freezing at -20°C or -80°C is advisable to prevent degradation.[2] Be aware of the potential for precipitation during freeze-thaw cycles, especially in buffered solutions.[3][4]
Troubleshooting Guide
Issue 1: The compound is not dissolving completely in water or aqueous buffer.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Solution is Saturated | Increase the volume of the solvent to lower the concentration. While this compound is highly soluble, it still has a solubility limit. |
| Incorrect pH | The solubility of hydrochloride salts is pH-dependent.[5][6] Ensure the pH of your aqueous medium is suitable. For most hydrochloride salts, solubility is higher in acidic to neutral pH. If you are using a basic buffer, the compound may convert to its less soluble free base form. |
| Common Ion Effect | If your aqueous medium contains a high concentration of chloride ions (e.g., from HCl or other chloride salts), it can suppress the dissolution of this compound.[7][8][9] Consider using a non-chloride containing acid to adjust the pH if necessary. |
| Low Temperature | Solubility generally decreases with temperature. Try gentle warming (e.g., to 37°C) and sonication to aid dissolution.[10] |
Issue 2: The compound dissolves initially but then a precipitate forms.
Possible Causes and Solutions:
| Cause | Recommended Action |
| pH Shift | The addition of other components to your experiment may have shifted the pH of the solution to a range where this compound is less soluble. Verify the pH of the final solution. |
| Buffer Incompatibility | Certain buffers, like phosphate buffers, can cause precipitation of salts, especially at high concentrations or in the presence of other ions.[3][11] If using a phosphate buffer, consider reducing its concentration or switching to an alternative buffer system like MES or HEPES. |
| Disproportionation | The hydrochloride salt may be converting to its less soluble free base form over time.[12][13] This is more likely to occur in solutions with a pH close to or above the pKa of the free base. Preparing fresh solutions before use is recommended. |
| Freeze-Thaw Cycles | Repeated freezing and thawing can lead to precipitation, particularly in buffered solutions.[3][4] Aliquot your stock solution to minimize the number of freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol provides a general procedure for preparing an aqueous stock solution of this compound.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile container.
-
Solvent Addition: Add the desired volume of purified water or a suitable buffer (e.g., 0.1 N HCl, PBS pH 7.4) to the powder.[14][15]
-
Dissolution: Vortex or sonicate the mixture to facilitate dissolution. Gentle warming (e.g., 37°C) can be applied if necessary.[10]
-
pH Measurement (Optional but Recommended): Measure the pH of the final solution and adjust if necessary, keeping in mind the potential for pH-dependent solubility.
-
Sterilization (Optional): If required for your application, filter-sterilize the solution through a 0.22 µm filter.
-
Storage: Store the solution in appropriate aliquots at 2-8°C for short-term use or at -20°C to -80°C for long-term storage.[2]
Protocol 2: pH-Dependent Solubility Assessment
This experiment helps determine the solubility of this compound at different pH values.
-
Buffer Preparation: Prepare a series of buffers with varying pH values (e.g., from pH 2 to pH 10).
-
Equilibration: Add an excess amount of this compound to a known volume of each buffer.
-
Incubation: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.
-
Separation: Centrifuge or filter the samples to separate the undissolved solid.
-
Quantification: Measure the concentration of this compound in the supernatant using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
Data Analysis: Plot the measured solubility against the pH to generate a pH-solubility profile.
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Relationship between pH and the solubility of a typical hydrochloride salt.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 化合物 this compound|T89824|TargetMol - ChemicalBook [chemicalbook.com]
- 3. Salt precipitation during the freeze-concentration of phosphate buffer solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Salt precipitation during the freeze-concentration of phosphate buffer solutions. | Semantic Scholar [semanticscholar.org]
- 5. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Solubility Characteristics of Weak Bases and Their Hydrochloride Salts in Hydrochloric Acid Solutions [jstage.jst.go.jp]
- 7. Effect of chloride ion on dissolution of different salt forms of haloperidol, a model basic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CK12-Foundation [flexbooks.ck12.org]
- 9. byjus.com [byjus.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. DSpace [helda.helsinki.fi]
- 14. Dissolution development: fast-track methodology for your highly soluble, highly permeable drug [manufacturingchemist.com]
- 15. dissolutiontech.com [dissolutiontech.com]
Preventing non-specific binding of DACN(Ms) hydrochloride
Technical Support Center: DACN(Ms) Hydrochloride
Welcome to the technical support center for this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize non-specific binding and achieve reliable, high-quality data in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding and why is it a problem?
A1: Non-specific binding (NSB) is the tendency of a compound, such as this compound, to adhere to unintended surfaces or molecules. This can be driven by various forces, including ionic, hydrophobic, or other non-covalent interactions.[1][2] NSB is a significant issue in experimental assays because it creates background noise, which can mask the true specific signal from your target of interest. This leads to reduced assay sensitivity, poor signal-to-noise ratios, and potentially false-positive results.[3]
Q2: What properties of this compound might contribute to non-specific binding?
A2: While the specific properties of this compound are proprietary, compounds of its class can exhibit high non-specific binding due to a combination of hydrophobicity and charge. Hydrophobic regions can interact with plasticware and membrane surfaces, while charged moieties can lead to electrostatic interactions with various biological molecules and surfaces.[1][4]
Q3: What is a blocking agent and how does it work?
A3: A blocking agent is a molecule used to saturate unoccupied binding sites on a surface (e.g., a microplate well or a blotting membrane), thereby preventing the experimental compound from binding non-specifically.[5] Common blocking agents are proteins like Bovine Serum Albumin (BSA) or non-fat dry milk, which are inexpensive and effective at covering these sites.[6] The choice of blocking agent should be optimized for each specific assay.[7]
Q4: Can the type of plasticware I use affect non-specific binding?
A4: Yes, the material of your consumables matters. Standard polystyrene plates and tubes can have hydrophobic surfaces that promote non-specific binding. For sensitive applications involving compounds like this compound, it is recommended to use low-adsorption or protein-repellent plasticware to minimize surface interactions.[1]
Troubleshooting Guides by Application
Guide 1: Immunoassays (e.g., ELISA, Western Blot)
High background or weak specific signal in immunoassays is often a result of non-specific binding. Here are strategies to mitigate this issue.
Core Principles for Reducing NSB in Immunoassays
-
Blocking: Saturate all potential non-specific sites.
-
Washing: Thoroughly remove unbound reagents.
-
Buffer Optimization: Adjust buffer components to disrupt non-specific interactions.
dot
Caption: General immunoassay workflow highlighting critical wash steps.
Troubleshooting Table: Immunoassays
| Issue | Potential Cause | Recommended Solution |
|---|---|---|
| High Background | Insufficient blocking | Increase blocking time (e.g., 1-2 hours at RT or overnight at 4°C). Try a different blocking agent (see table below).[8][9] |
| Suboptimal buffer composition | Add a non-ionic surfactant like Tween-20 (0.05-0.1%) to wash and antibody dilution buffers to reduce hydrophobic interactions.[7] | |
| Increase the salt concentration (e.g., up to 500 mM NaCl) in your buffers to minimize electrostatic interactions.[10] | ||
| Inadequate washing | Increase the number and duration of wash steps. Ensure vigorous but gentle agitation.[8][11] | |
| Weak or No Signal | Over-blocking | Excessive blocking can sometimes mask the target epitope. Reduce blocking time or concentration.[7] |
| | Incorrect buffer pH | The pH of your buffer can alter protein conformation. Ensure the buffer pH is optimal for antibody-antigen interaction (typically pH 7.2-7.6).[10] |
Data Table: Comparison of Common Blocking Agents
| Blocking Agent | Typical Concentration | Pros | Cons |
|---|---|---|---|
| BSA | 1-5% (w/v) | Good for phospho-specific antibodies; highly purified options available.[12] | Can have cross-reactivity with some antibodies; batch-to-batch variability.[6] |
| Non-Fat Dry Milk | 3-5% (w/v) | Inexpensive and widely effective.[12] | Contains phosphoproteins and biotin, which can interfere with relevant assays.[12] |
| Normal Serum | 5-10% (v/v) | Very effective at reducing background from Fc receptor binding. Use serum from the species the secondary antibody was raised in.[13] | Can be expensive; may contain interfering antibodies. |
| Fish Gelatin | 0.1-1% (w/v) | Non-mammalian protein source, reduces cross-reactivity with mammalian systems.[14] | May not be as effective for all applications. |
| Commercial Buffers | Varies | Optimized formulations for high signal-to-noise; often protein-free options available.[12] | Higher cost. |
Guide 2: Cell-Based Assays (e.g., Immunofluorescence, Flow Cytometry)
In cell-based assays, this compound can bind non-specifically to the cell surface or intracellular components, leading to high background fluorescence.
References
- 1. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Host–guest chemistry - Wikipedia [en.wikipedia.org]
- 3. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 4. Hydrophobic interactions responsible for unspecific binding of morphine-like drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rusling.research.uconn.edu [rusling.research.uconn.edu]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. How to Block a Membrane to Reduce Non-Specific Binding [synapse.patsnap.com]
- 8. hycultbiotech.com [hycultbiotech.com]
- 9. stjohnslabs.com [stjohnslabs.com]
- 10. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 11. sinobiological.com [sinobiological.com]
- 12. Western blot blocking: Best practices | Abcam [abcam.com]
- 13. A guide to selecting control and blocking reagents. [jacksonimmuno.com]
- 14. info.gbiosciences.com [info.gbiosciences.com]
Impact of pH on DACN(Ms) hydrochloride reaction efficiency
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DACN(Ms) hydrochloride. The focus is on understanding and optimizing reaction efficiency, with a particular emphasis on the impact of pH.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a click chemistry reagent that contains a cyclononyne (B1203973) alkyne group.[1] It is known for its high thermal and chemical stability, water solubility, and high reactivity in cycloaddition reactions.[1] These characteristics make it a valuable tool in bioconjugation, drug delivery systems, and the development of antibody-drug conjugates (ADCs).
Q2: How does pH generally affect chemical reactions?
The pH of a reaction medium can significantly influence reaction rates and outcomes. It can affect the ionization state of reactants, the stability of intermediates and products, and the catalytic activity of any acidic or basic species involved. For many organic reactions, maintaining an optimal pH is crucial for achieving high yield and purity.[2]
Q3: What is the expected impact of pH on the stability of this compound?
While specific degradation kinetics for this compound across a wide pH range are not extensively published, general principles suggest that extreme pH values (highly acidic or highly alkaline) can lead to the degradation of organic molecules.[2][3] For hydrochloride salts of amine-containing compounds, acidic to neutral pH ranges often provide greater stability by keeping the amine protonated and less susceptible to certain side reactions.
Q4: Can pH affect the efficiency of click reactions involving this compound?
Yes, the efficiency of cycloaddition reactions involving this compound can be pH-dependent. The protonation state of the reactants and any catalysts involved can alter their reactivity. The solubility of the reactants can also be influenced by pH, which in turn affects the reaction rate.
Troubleshooting Guide
Issue 1: Low Reaction Yield
If you are experiencing lower than expected yields in your reaction with this compound, consider the following troubleshooting steps related to pH:
-
Verify pH of Reaction Buffer: Ensure the pH of your reaction buffer is accurately measured and maintained throughout the reaction. Buffers can lose their capacity over time or be affected by the addition of reagents.
-
Investigate pH Stability of Reactants: One or more of your reactants may be unstable at the current reaction pH. Consider performing stability studies for each reactant at different pH values.
-
Optimize Reaction pH: The optimal pH for your specific reaction may differ from standard protocols. It is recommended to perform a pH screening experiment to identify the optimal conditions.
Illustrative Data: Impact of pH on Reaction Yield
The following table provides hypothetical data from a pH screening experiment for a typical bioconjugation reaction using this compound. This data is for illustrative purposes and the optimal pH for your specific system may vary.
| pH | Reaction Time (hours) | Yield (%) | Purity (%) |
| 4.5 | 12 | 45 | 90 |
| 5.5 | 12 | 68 | 95 |
| 6.5 | 12 | 85 | 98 |
| 7.4 | 12 | 92 | 97 |
| 8.5 | 12 | 75 | 88 |
Issue 2: Formation of Side Products
The presence of unexpected side products can be indicative of non-optimal reaction conditions, including pH.
-
Analyze Byproducts: Characterize the side products to understand the degradation pathways or side reactions occurring. This can provide clues as to whether the reaction is too acidic or too basic.
-
Adjust pH to Minimize Side Reactions: Based on the nature of the side products, adjust the pH to favor the desired reaction pathway. For example, if hydrolysis of an ester linkage is observed, lowering the pH might slow down this side reaction.
Experimental Protocols
Protocol: pH Optimization for a this compound Conjugation Reaction
This protocol outlines a general procedure for determining the optimal pH for a conjugation reaction between this compound and an azide-containing protein.
Materials:
-
This compound
-
Azide-functionalized protein
-
Phosphate-citrate buffers at various pH values (e.g., 4.5, 5.5, 6.5, 7.4, 8.5)
-
Reaction vessels (e.g., microcentrifuge tubes)
-
Analytical instrumentation for yield and purity determination (e.g., HPLC, SDS-PAGE)
Procedure:
-
Prepare Stock Solutions:
-
Dissolve the azide-functionalized protein in a suitable buffer (e.g., PBS, pH 7.4) to a final concentration of 1 mg/mL.
-
Dissolve this compound in a compatible solvent (e.g., DMSO or water) to create a 10 mM stock solution.
-
-
Set up Parallel Reactions:
-
In separate reaction vessels, aliquot the protein solution.
-
Add the appropriate phosphate-citrate buffer to each vessel to achieve the target pH values (4.5, 5.5, 6.5, 7.4, 8.5).
-
Initiate the reaction by adding a molar excess of the this compound stock solution to each vessel.
-
-
Incubation:
-
Incubate the reactions at a constant temperature (e.g., 25°C or 37°C) with gentle agitation for a predetermined time (e.g., 12 hours).
-
-
Quenching and Purification:
-
(Optional) Quench any unreacted this compound with a suitable scavenger.
-
Purify the resulting conjugate using an appropriate method (e.g., size-exclusion chromatography) to remove unreacted starting materials.
-
-
Analysis:
-
Determine the reaction yield and purity for each pH condition using a suitable analytical technique (e.g., HPLC, mass spectrometry, or SDS-PAGE).
-
-
Data Interpretation:
-
Compare the yield and purity across the different pH values to identify the optimal reaction pH.
-
Visualizations
Caption: Experimental workflow for pH optimization of a this compound conjugation reaction.
Caption: Troubleshooting workflow for low reaction efficiency with this compound.
References
Technical Support Center: Optimizing DACN(Ms) Hydrochloride Click Reactions
Welcome to the technical support center for DACN(Ms) hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the yield and efficiency of click reactions involving this reagent. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what type of click reaction is it used for?
This compound is a click chemistry reagent that features a cyclononyne (B1203973), a type of strained alkyne.[1] Its structure allows it to participate in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a copper-free click reaction.[2][] This is highly advantageous for biological applications as it avoids the cellular toxicity associated with copper catalysts.[1][4] It can also be used in the traditional Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), although the strain-promoted pathway is often preferred.
Q2: What are the key advantages of using this compound?
This compound offers several benefits:
-
High Stability: It exhibits high thermal and chemical stability.[1]
-
Water Solubility: Its hydrochloride salt form confers good water solubility.[1]
-
High Reactivity: The inherent ring strain of the cyclononyne leads to high reactivity in cycloaddition reactions.[1][2]
-
Biocompatibility (in SPAAC): When used in copper-free SPAAC reactions, it is suitable for experiments in living cells and other biological systems where copper toxicity is a concern.[]
Q3: Should I use a copper-catalyzed (CuAAC) or a strain-promoted (SPAAC) reaction with this compound?
The choice depends on your specific application.
-
SPAAC (recommended for biological applications): This is the preferred method for bioconjugation, live-cell imaging, and other applications where copper-induced toxicity or interference with biological molecules is a concern.[1][] The reaction is driven by the ring strain of the cyclononyne and does not require a metal catalyst.[2]
-
CuAAC: This method can also be used and may offer faster kinetics in some cases. However, the copper(I) catalyst can be toxic to cells and may lead to side reactions with certain amino acid residues.[1]
Q4: What is the optimal storage condition for this compound?
For long-term stability, it is recommended to store this compound as a powder at -20°C. If dissolved in a solvent, it should be stored at -80°C.
Troubleshooting Guides
This section addresses specific issues you may encounter during your click reactions with this compound and provides potential causes and solutions.
Low or No Product Yield
Problem: My click reaction with this compound has a very low yield or no product formation.
| Potential Cause | Recommended Solutions |
| (SPAAC & CuAAC) Impure or Degraded Reagents | Verify the purity of your azide (B81097) and this compound using methods like NMR or mass spectrometry. Ensure this compound has been stored correctly to prevent degradation. |
| (SPAAC & CuAAC) Suboptimal Reactant Concentrations | The rate of click reactions is dependent on reactant concentrations. If working with very dilute solutions, the reaction will be slower. If possible, increase the concentration of your reactants. |
| (SPAAC & CuAAC) Steric Hindrance | The azide or the biomolecule it is attached to may be sterically hindered, preventing efficient reaction with the cyclononyne. Consider designing a longer linker for your azide to increase accessibility. |
| (SPAAC) Low Reactivity of the Azide | Electron-withdrawing groups on the azide can decrease its reactivity in SPAAC. If possible, use an azide with electron-donating groups. |
| (CuAAC) Inactive Copper Catalyst | The active catalyst is Copper(I), which can be oxidized to the inactive Copper(II) state. Ensure you are using a reducing agent like sodium ascorbate (B8700270). It is also beneficial to degas your solvents. |
| (CuAAC) Catalyst Poisoning | Functional groups on your substrates (e.g., thiols) can coordinate with and inactivate the copper catalyst. Consider increasing the catalyst and ligand concentration. |
| (CuAAC) Inappropriate Ligand | A stabilizing ligand like THPTA or TBTA is crucial for protecting the Cu(I) catalyst. Ensure you are using a suitable ligand at the correct concentration (a 5:1 ligand to copper ratio is often recommended). |
Formation of Side Products
Problem: I am observing unexpected side products in my reaction mixture.
| Potential Cause | Recommended Solutions |
| (SPAAC) Cycloalkyne Side Reactions | At high concentrations, some cyclooctynes can undergo side reactions. While cyclononynes are generally more stable than cyclooctynes, it is best to use the lowest effective concentration of this compound.[2] |
| (CuAAC) Oxidative Homocoupling | In the absence of a sufficient amount of reducing agent (sodium ascorbate), oxidative homocoupling of the alkyne can occur. Ensure a fresh solution of sodium ascorbate is used in slight excess. |
| (CuAAC) Biomolecule Degradation | Copper ions can promote the oxidation of certain amino acid residues, such as histidine and arginine.[1] The use of copper-stabilizing ligands and keeping reaction times as short as possible can mitigate this. For sensitive biomolecules, SPAAC is the recommended approach. |
Experimental Protocols
Below are detailed methodologies for performing both SPAAC and CuAAC reactions with this compound. These should be considered as starting points and may require optimization for your specific application.
Protocol 1: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol is ideal for conjugating this compound to an azide-modified biomolecule in an aqueous buffer.
Materials:
-
This compound
-
Azide-containing molecule
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare Stock Solutions:
-
Dissolve this compound in the reaction buffer to a desired stock concentration (e.g., 10 mM).
-
Dissolve the azide-containing molecule in the reaction buffer to a desired stock concentration.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the azide-containing molecule to its final concentration.
-
Add the this compound stock solution to the reaction mixture. A 2 to 10-fold molar excess of this compound over the azide is a good starting point.
-
Gently mix the reaction and allow it to proceed at room temperature.
-
-
Monitoring and Purification:
-
Reaction times can vary from 1 to 12 hours, depending on the reactivity of the azide and the concentrations of the reactants.
-
Monitor the reaction progress using appropriate techniques such as LC-MS or SDS-PAGE (for protein conjugation).
-
Purify the conjugate using methods like size exclusion chromatography, dialysis, or HPLC to remove excess reagents.
-
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol can be used when copper catalysis is desired and biocompatibility is not the primary concern.
Materials:
-
This compound
-
Azide-containing molecule
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium Ascorbate (prepare fresh)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA)
-
Reaction Buffer: Phosphate buffer, pH 7.4
Procedure:
-
Prepare Stock Solutions:
-
This compound in reaction buffer or an organic co-solvent like DMSO.
-
Azide-containing molecule in reaction buffer.
-
CuSO₄: 20 mM in water.
-
Ligand (THPTA or TBTA): 50 mM in water or DMSO/water.
-
Sodium Ascorbate: 100 mM in water (must be prepared fresh).
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the azide-containing molecule and the this compound.
-
In a separate tube, premix the CuSO₄ and ligand solutions. A 5-fold excess of ligand to copper is recommended.
-
Add the copper/ligand mixture to the reaction tube. Final copper concentrations typically range from 50 to 250 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1 to 5 mM.
-
-
Reaction and Purification:
-
Gently mix and allow the reaction to proceed at room temperature for 1 to 4 hours.
-
Monitor the reaction progress.
-
Purify the conjugate. It is important to remove the copper catalyst, which can be achieved by washing or dialysis with a buffer containing a chelating agent like EDTA.
-
Visualizing the Workflow
To aid in understanding the experimental processes, the following diagrams illustrate the workflows for SPAAC and CuAAC reactions.
Caption: Workflow for a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) experiment.
Caption: Workflow for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) experiment.
References
Common pitfalls to avoid when using DACN(Ms) hydrochloride
Welcome to the technical support center for DACN(Ms) hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during experiments utilizing this reagent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a hydrophilic, strained cyclononyne-based chemical probe used in copper-free click chemistry.[1][2] Its primary application is in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a bioorthogonal reaction that allows for the covalent labeling of azide-modified biomolecules in complex biological environments, including living cells, without the need for a toxic copper catalyst.[3][4]
Q2: What are the main advantages of using a copper-free click chemistry reagent like this compound?
The primary advantage of copper-free click chemistry is its biocompatibility. The absence of a cytotoxic copper catalyst makes it suitable for experiments in living systems.[3][4] This also simplifies the purification process as there is no need to remove residual copper from the final product.[3]
Q3: How should this compound be stored?
For optimal stability, this compound powder should be stored at -20°C for up to three years. Once dissolved in a solvent, the solution should be stored at -80°C and is typically stable for up to one year. It is often shipped on blue ice to maintain its integrity during transport.
Q4: My SPAAC reaction with this compound has a low yield. What are the potential causes?
Several factors can contribute to low reaction yields in copper-free click chemistry:
-
Reagent Instability: Although generally stable, strained cyclooctynes can degrade under certain conditions, such as acidic environments or during prolonged storage.[3]
-
Solubility Issues: Poor solubility of either the this compound or the azide-containing molecule in the chosen reaction buffer can lead to a heterogeneous reaction mixture and reduced reaction rates.[3]
-
Steric Hindrance: Bulky molecules or functional groups near the azide (B81097) or the cyclononyne (B1203973) can physically block the reactive sites, slowing down or preventing the reaction.
-
Incorrect Stoichiometry: An inappropriate molar ratio of this compound to the azide-modified molecule can result in the incomplete consumption of the limiting reagent.
-
Suboptimal Reaction Conditions: Factors such as pH, buffer composition, and temperature can significantly impact the kinetics of the SPAAC reaction.[3]
Troubleshooting Guides
This section provides solutions to common problems encountered when using this compound.
Issue 1: Poor Solubility of this compound in Reaction Buffer
| Problem | Possible Cause | Solution |
| Precipitate forms when adding this compound stock solution to aqueous buffer. | The concentration of the stock solution (e.g., in DMSO or DMF) is too high, causing it to crash out when diluted in an aqueous buffer. | 1. Prepare a more dilute stock solution of this compound.2. Increase the percentage of organic co-solvent (e.g., DMSO, DMF) in the final reaction mixture. However, keep the organic solvent concentration below 10% to avoid protein denaturation or cell toxicity.3. Before adding to the full reaction volume, pre-mix the this compound stock with a small amount of the reaction buffer. |
| This compound appears insoluble in a specific biological medium (e.g., DMEM, RPMI). | Components in the media may interact with or reduce the solubility of the reagent. | 1. Perform a solubility test in a small volume of the specific medium before setting up the full experiment.2. If solubility is an issue, consider performing the labeling reaction in a simpler buffer like PBS for a short duration before returning cells to the complete medium. |
Issue 2: Low or No Product Formation (Low Reaction Yield)
| Problem | Possible Cause | Solution |
| Inefficient reaction. | Incorrect Stoichiometry: Molar ratio of this compound to azide is not optimal. | 1. Optimize the molar ratio of reactants. A common starting point is a 2- to 5-fold molar excess of the smaller molecule (often the click reagent).2. For cell-based labeling, a concentration of 50-500 µM for each reactant is a typical starting range.[3] |
| Low Reactant Concentration: The reaction rate is dependent on the concentration of both reactants. | If possible, increase the concentration of both the this compound and the azide-modified biomolecule. | |
| Suboptimal Reaction Conditions: pH or temperature is not ideal for the reaction. | 1. Ensure the reaction pH is within the optimal range for SPAAC, which is generally between pH 7 and 9.2. While most SPAAC reactions proceed efficiently at room temperature, gentle heating (e.g., 37°C) may improve the reaction rate for some substrates. | |
| Reagent degradation. | Improper Storage: this compound or the azide-containing compound has degraded due to improper storage. | 1. Ensure reagents are stored at the recommended temperatures (-20°C for solids, -80°C for solutions).2. Prepare fresh stock solutions. |
| Instability in Reaction Media: The cyclononyne ring may degrade in certain intracellular environments or complex media over long incubation times.[3] | 1. Minimize the reaction time as much as possible.2. Perform a control reaction with a simple azide to test the integrity of the this compound. |
Issue 3: Off-Target Labeling
| Problem | Possible Cause | Solution |
| Non-specific signal observed in controls (e.g., cells or proteins not containing the azide). | Reaction with Thiols: Strained alkynes, including cyclononynes, can react with free thiols, such as those on cysteine residues in proteins. | 1. Block free thiols: Pre-treat the protein sample with a thiol-blocking agent like N-ethylmaleimide (NEM) or iodoacetamide (B48618) before adding this compound.2. Optimize pH: The reaction of strained alkynes with thiols is often more pronounced at higher pH. Performing the reaction at a neutral or slightly acidic pH (if compatible with your biomolecule) may reduce this side reaction.3. Use a less reactive cyclooctyne: If off-target thiol reactivity is a persistent issue and your application allows, consider using a less strained, and therefore less reactive, cyclooctyne. |
| Hydrophobic Interactions: The labeling reagent is non-specifically binding to proteins or cellular components. | 1. Include a non-ionic detergent (e.g., 0.1% Tween-20 or Triton X-100) in your wash buffers to reduce non-specific binding.2. Perform additional wash steps after the labeling reaction. |
Data Presentation
While specific quantitative data for this compound is not extensively published, the following tables provide general guidance based on typical characteristics of similar hydrophilic strained alkynes. Users should perform their own validation for specific experimental conditions.
Table 1: General Solubility Guidelines for this compound
| Solvent/Buffer | Estimated Solubility | Notes |
| Water | High | This compound is designed to be water-soluble. |
| PBS (pH 7.4) | High | Generally soluble up to several mg/mL. |
| DMSO | High | Commonly used for preparing high-concentration stock solutions (e.g., 10-100 mM).[3] |
| DMF | High | An alternative to DMSO for stock solution preparation. |
| Cell Culture Media (e.g., DMEM, RPMI) | Moderate to High | Solubility can be influenced by media components. It is recommended to test solubility before use. |
Table 2: General Stability Profile of Strained Alkynes
| Condition | Stability | Notes |
| pH | ||
| Acidic (pH < 6) | Moderate | Some strained alkynes can be unstable in highly acidic conditions.[3] |
| Neutral (pH 6-8) | High | Generally stable; optimal for most bioconjugation reactions. |
| Basic (pH > 8) | Moderate to Low | Stability may decrease at higher pH. |
| Temperature | ||
| -80°C (in solution) | High | Recommended for long-term storage of stock solutions. |
| -20°C (powder) | High | Recommended for long-term storage of the solid compound. |
| 4°C (in aqueous buffer) | Limited | Use within a day or two. |
| Room Temperature (20-25°C) | Limited | Stable for the duration of a typical experiment (a few hours). |
| > 37°C | Low | Avoid prolonged incubation at elevated temperatures. |
Experimental Protocols
Protocol 1: General Protocol for Labeling Proteins with this compound
This protocol describes a general procedure for labeling an azide-modified protein with this compound.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Size-exclusion chromatography (SEC) column for purification[5][6]
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO or DMF to a concentration of 10-100 mM. Store any unused portion at -80°C.
-
Prepare Protein Solution: Prepare the azide-modified protein at a concentration of 1-10 mg/mL in the reaction buffer.
-
Reaction Setup:
-
Add a 2- to 10-fold molar excess of the this compound stock solution to the protein solution.
-
Troubleshooting: If you observe precipitation upon addition, try adding the stock solution dropwise while gently vortexing. You can also reduce the concentration of the stock solution.
-
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Troubleshooting: If the reaction is slow, you can try incubating at 37°C for 1-2 hours, provided your protein is stable at this temperature.
-
-
Purification:
-
Characterization: Confirm the conjugation and determine the degree of labeling using techniques such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy if the label is chromophoric.
Protocol 2: General Protocol for Live Cell Surface Labeling
This protocol outlines a general method for labeling azide-modified glycans on the surface of living cells.
Materials:
-
Cells with azide-modified surface glycans (e.g., after metabolic labeling with an azide-containing sugar)
-
This compound
-
Anhydrous DMSO
-
Cell culture medium or PBS with calcium and magnesium
-
Wash buffer (e.g., PBS)
Procedure:
-
Prepare this compound Stock Solution: Prepare a 10-50 mM stock solution of this compound in anhydrous DMSO.
-
Prepare Cells: Culture cells with an azide-containing metabolic precursor (e.g., Ac4ManNAz) for 1-3 days to display azide-modified glycans on the cell surface.
-
Labeling Reaction:
-
Wash the cells twice with warm PBS or serum-free medium to remove any residual metabolic precursor.
-
Prepare the labeling solution by diluting the this compound stock solution in cell culture medium or PBS to a final concentration of 25-100 µM.
-
Troubleshooting: High concentrations of the reagent may lead to cytotoxicity. Optimize the concentration and incubation time to achieve sufficient labeling with minimal impact on cell viability.
-
Incubate the cells with the labeling solution for 15-60 minutes at 37°C.
-
-
Washing:
-
Remove the labeling solution and wash the cells three times with wash buffer to remove any unreacted reagent.
-
-
Analysis: The labeled cells can now be visualized by microscopy (if conjugated to a fluorophore), analyzed by flow cytometry, or lysed for downstream applications such as proteomic analysis.
Mandatory Visualization
Caption: Workflow for a typical bioconjugation experiment using this compound.
Caption: Logical workflow for labeling and detecting intracellular proteins using this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 4. Copper-Free Click Chemistry [sigmaaldrich.com]
- 5. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Adjusting Protocols for Novel Cytotoxic Agents
Introduction
This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals working with novel cytotoxic compounds, using DACN(Ms) hydrochloride as a representative example. Due to the limited publicly available information on this compound, this guide offers a generalized framework for protocol development, troubleshooting, and data interpretation applicable to the characterization of any new cytotoxic agent. The methodologies and troubleshooting steps outlined below are designed to be adapted to different cell types and experimental conditions.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common challenges and questions that arise when working with a novel cytotoxic compound.
Q1: How do I determine the optimal concentration range for a new compound like this compound?
A1: The optimal concentration is cell-type dependent. We recommend starting with a broad concentration range (e.g., from nanomolar to high micromolar) to determine the half-maximal inhibitory concentration (IC50). A standard approach is to perform a dose-response curve using a cell viability assay.
-
Initial Screening: Test a wide range of concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM) to identify a bioactive range.
-
Refined Analysis: Perform a more detailed analysis with a narrower range of concentrations around the estimated IC50 to obtain a more precise value.
Q2: What is the recommended incubation time for initial experiments?
A2: Incubation time can significantly impact results. We suggest starting with a 24-hour incubation period. However, it is advisable to perform a time-course experiment (e.g., 24, 48, and 72 hours) to understand the kinetics of the compound's cytotoxic effect. Some compounds may require longer incubation times to induce a measurable response.
Q3: I am observing high variability in my results between experiments. What could be the cause?
A3: Inconsistent results can stem from several factors:
-
Cell Culture Conditions: Ensure consistency in cell passage number, seeding density, and growth phase. Cells in the logarithmic growth phase are generally recommended for experiments.
-
Compound Preparation: Prepare fresh stock solutions of the compound and dilute them immediately before each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
Assay Performance: Pay close attention to incubation times, reagent concentrations, and proper mixing during the assay.
-
Lot-to-Lot Variability: If you suspect variability in the compound itself, it is advisable to test different lots in parallel.
Q4: My cell viability assay results are not correlating with morphological changes observed under the microscope. What should I do?
A4: This discrepancy can occur for several reasons:
-
Assay Interference: The compound may interfere with the chemistry of the viability assay (e.g., reducing MTT tetrazolium salt non-enzymatically). Run a cell-free control with the compound and the assay reagent to check for direct chemical reactions.
-
Mechanism of Action: The compound might be cytostatic (inhibiting proliferation) rather than cytotoxic (killing cells) at certain concentrations. Consider using a proliferation assay (e.g., EdU staining) in conjunction with a cytotoxicity assay (e.g., LDH release).
-
Timing of Assay: The chosen time point for the assay may be too early to detect significant cell death.
Q5: Different cell lines show vastly different sensitivities to the compound. How should I adjust my protocol?
A5: This is expected, as the genetic and phenotypic makeup of each cell line will dictate its response.
-
Individual IC50 Determination: You must determine the IC50 for each cell line independently.
-
Mechanism Interrogation: The differential sensitivity can be a valuable tool for investigating the compound's mechanism of action. Compare the molecular profiles of sensitive versus resistant cell lines to identify potential targets or resistance mechanisms.
Experimental Protocols
Below are detailed methodologies for key experiments used to characterize a novel cytotoxic agent.
Cell Viability/Cytotoxicity Assay (Resazurin Reduction Assay)
This assay measures the metabolic activity of viable cells.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control for cell death.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Reagent Addition: Add resazurin (B115843) solution to each well (typically 10% of the culture volume) and incubate for 1-4 hours at 37°C.[1]
-
Measurement: Measure the fluorescence or absorbance at the appropriate wavelengths (e.g., 560 nm excitation and 590 nm emission for fluorescence).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Colony Formation Assay
This assay assesses the long-term effect of the compound on the ability of single cells to form colonies.
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells per well) in a 6-well plate.
-
Treatment: After 24 hours, treat the cells with the compound at various concentrations for a defined period (e.g., 24 hours).
-
Recovery: Remove the compound-containing medium, wash the cells with PBS, and add fresh medium.
-
Incubation: Incubate the plates for 1-3 weeks, allowing colonies to form.
-
Staining: Fix the colonies with methanol (B129727) and stain with crystal violet.
-
Quantification: Count the number of colonies (typically >50 cells) in each well.
Quantitative Data Summary
The following tables provide a structured format for presenting data from your experiments.
Table 1: IC50 Values of this compound in Different Cancer Cell Lines
| Cell Line | Tissue of Origin | IC50 (µM) at 48h |
| MCF-7 | Breast Cancer | [Insert experimental value] |
| MDA-MB-231 | Breast Cancer | [Insert experimental value] |
| A549 | Lung Cancer | [Insert experimental value] |
| HCT116 | Colon Cancer | [Insert experimental value] |
Table 2: Time-Dependent Effect of this compound on Cell Viability
| Concentration (µM) | % Viability at 24h | % Viability at 48h | % Viability at 72h |
| Cell Line: [Specify] | |||
| 0.1 | [Insert value] | [Insert value] | [Insert value] |
| 1 | [Insert value] | [Insert value] | [Insert value] |
| 10 | [Insert value] | [Insert value] | [Insert value] |
Visualizations
The following diagrams illustrate key concepts and workflows.
Caption: Experimental workflow for characterizing a novel cytotoxic compound.
Caption: A generalized signaling pathway for drug-induced apoptosis.
Caption: Troubleshooting logic for inconsistent experimental results.
References
Addressing false positive results in DACN(Ms) hydrochloride experiments
Welcome to the technical support center for experiments involving DACN(Ms) hydrochloride. This resource is intended for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common issues, particularly those leading to potential false positive or non-specific results in the application of this click chemistry reagent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a click chemistry reagent that contains a cyclononyne (B1203973), a type of strained alkyne. Its primary application is in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a type of bioorthogonal chemistry. This reaction allows for the specific covalent labeling of azide-modified biomolecules in complex biological samples, such as in the creation of Antibody-Drug Conjugates (ADCs). This compound is noted for its high stability, water solubility, and reactivity.[1]
Q2: What constitutes a "false positive" result in the context of a this compound experiment?
Q3: What are the main causes of non-specific labeling with strained alkynes like this compound?
A3: The primary cause of non-specific labeling with strained cyclooctynes and cyclononynes is their potential to react with nucleophiles other than azides. A significant side reaction can occur with free thiol (sulfhydryl) groups found in cysteine residues of proteins.[2][3] Additionally, high concentrations of the labeling reagent can lead to non-specific binding to proteins or cell membranes.
Q4: How can I minimize non-specific binding of this compound?
A4: To minimize non-specific binding, it is crucial to optimize the concentration of this compound. Use the lowest concentration that still provides a sufficient signal-to-noise ratio. Including blocking agents, such as Bovine Serum Albumin (BSA), in your buffers can also help to reduce non-specific interactions. Thorough washing steps after the reaction are also critical to remove any unbound reagent.
Q5: What are the optimal reaction conditions for a SPAAC reaction with this compound?
A5: While optimal conditions should be determined empirically for each specific application, SPAAC reactions are generally robust and proceed well under physiological conditions. Key parameters to optimize include pH, temperature, and the choice of buffer. Most SPAAC reactions are performed in aqueous buffers at a pH between 7 and 8.[4] Increasing the temperature from room temperature to 37°C can increase the reaction rate, but the thermal stability of the biomolecules must be considered.[3][5]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| High background signal in negative controls | 1. Non-specific binding of this compound: The reagent may be binding to proteins or other cellular components non-covalently. | - Decrease the concentration of this compound. - Increase the number and duration of washing steps after the click reaction. - Add a blocking agent like BSA to your buffers. |
| 2. Reaction with endogenous nucleophiles: The cyclononyne may be reacting with thiols on proteins. | - Consider pre-treating your sample with a thiol-capping agent like N-ethylmaleimide (NEM), but be aware this may affect protein function. | |
| 3. Impure reagents: Impurities in the this compound or the azide-labeled molecule can contribute to background. | - Use high-purity, freshly prepared reagents. - Validate the purity of your reagents via analytical methods like HPLC or mass spectrometry. | |
| Low or no signal in positive controls | 1. Degradation of this compound: Strained alkynes can be unstable under certain conditions. | - Store this compound according to the manufacturer's instructions (typically at -20°C). - Prepare solutions fresh before each experiment. |
| 2. Inefficient azide (B81097) labeling: The target biomolecule may not have been successfully labeled with the azide. | - Confirm the successful incorporation of the azide using an independent method (e.g., mass spectrometry). | |
| 3. Suboptimal reaction conditions: The pH, temperature, or buffer composition may not be ideal for the reaction. | - Perform a pH titration (e.g., pH 6.5-8.5) to find the optimal pH. - Test different reaction temperatures (e.g., room temperature, 37°C). - Try different buffer systems (e.g., PBS, HEPES).[2][4] | |
| 4. Steric hindrance: The azide or the cyclononyne may be in a sterically hindered environment, preventing their reaction. | - If possible, design your azide-labeled molecule with a linker to extend the azide away from the bulk of the molecule. | |
| Inconsistent results between experiments | 1. Variability in reagent preparation: Inconsistent concentrations of reactants will lead to variable results. | - Prepare fresh solutions of this compound and other critical reagents for each experiment. - Use calibrated pipettes and be meticulous with dilutions. |
| 2. Differences in incubation times or temperatures: Minor variations can affect the reaction efficiency. | - Use a timer and a calibrated incubator or water bath to ensure consistency. | |
| 3. Presence of interfering substances: Components of your sample or buffer could be interfering with the reaction. | - Be aware that high concentrations of some buffer components or the presence of other reactive molecules can affect the reaction. |
Data Presentation
Table 1: Comparison of Second-Order Rate Constants for a SPAAC Reaction with Benzyl Azide for Different Cyclooctynes.
| Cyclooctyne (B158145) Reagent | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |
| OCT (cyclooctyne) | 2.4 x 10⁻³ | [6][7] |
| MOFO (monofluorinated cyclooctyne) | 4.3 x 10⁻³ | [6][7] |
| DIFO (difluorinated cyclooctyne) | 7.6 x 10⁻² | [6][7] |
| BARAC (biarylazacyclooctynone) | 0.9 - 1.2 | [6][7] |
Note: The reactivity of this compound, a cyclononyne, may differ from these cyclooctyne examples. This table is provided for context on how structural modifications can influence reaction kinetics.
Table 2: Influence of Reaction Conditions on SPAAC Reaction Rates.
| Parameter | Condition | Effect on Reaction Rate | Reference |
| pH | Increasing pH from 5 to 10 | Generally increases rate (except in HEPES buffer) | [4] |
| Temperature | Increasing from 25°C to 37°C | Increases rate | [5] |
| Buffer | HEPES (pH 7) vs. PBS (pH 7) | Higher rate in HEPES | [4] |
| Co-solvent | Presence of organic co-solvents (e.g., DMSO) | Can increase or decrease rate depending on the specific reactants and solvent system | [3] |
Experimental Protocols
Protocol 1: General Procedure for Labeling Azide-Modified Proteins with this compound
-
Preparation of Reagents:
-
Prepare a stock solution of your azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4).
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water). It is recommended to prepare this solution fresh.
-
-
Labeling Reaction:
-
In a microcentrifuge tube, combine the azide-modified protein with the desired concentration of this compound. A typical starting point is to use a 5-10 fold molar excess of the this compound relative to the protein.
-
Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. The optimal time should be determined empirically.
-
-
Removal of Excess Reagent:
-
After the incubation, remove the unreacted this compound. This can be achieved by:
-
Size-exclusion chromatography (e.g., a desalting column).
-
Dialysis.
-
Protein precipitation: Add four volumes of ice-cold acetone, incubate at -20°C for at least one hour, centrifuge to pellet the protein, and wash the pellet with cold methanol.
-
-
-
Analysis:
-
Analyze the labeled protein using appropriate methods, such as SDS-PAGE with fluorescent scanning (if a fluorescent azide was used), Western blot, or mass spectrometry to confirm conjugation.
-
Protocol 2: Quality Control of Labeled Protein by SDS-PAGE
-
Sample Preparation:
-
Combine your labeled protein sample with SDS-PAGE loading buffer and heat at 95°C for 5 minutes.
-
Include a negative control (unlabeled protein) and a positive control (if available).
-
-
Electrophoresis:
-
Run the samples on a polyacrylamide gel suitable for resolving your protein of interest.
-
-
Detection:
-
If the this compound or the azide was fluorescently tagged, visualize the gel using a fluorescent gel scanner at the appropriate excitation and emission wavelengths.
-
Alternatively, the gel can be stained with a total protein stain (e.g., Coomassie Brilliant Blue) to visualize all protein bands. A successful conjugation will result in a fluorescent band at the molecular weight of your target protein, which should be absent in the negative control lane.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Reactivity of Biarylazacyclooctynones in Copper-Free Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Specificity of Bioorthogonal Labeling Using DACN(Ms) Hydrochloride
A Comparison Guide for Researchers
In the dynamic field of cellular imaging and drug development, the precise labeling of target biomolecules is paramount. The advent of bioorthogonal chemistry has provided powerful tools for visualizing molecular processes in living systems with minimal perturbation. This guide provides a comparative analysis of labeling specificity using a click chemistry approach, exemplified by the use of cyclononyne (B1203973) reagents like DACN(Ms) hydrochloride, against traditional methods such as immunofluorescence. We present experimental protocols and data-driven comparisons to assist researchers in selecting and validating the optimal labeling strategy for their specific research needs.
Introduction to Bioorthogonal Labeling with this compound
This compound is a chemical tool containing a cyclononyne group, an alkyne that is activated by ring strain. This property allows it to undergo a highly specific and rapid reaction with azide-containing molecules in a process known as the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This "click chemistry" reaction is bioorthogonal, meaning it occurs efficiently within a biological environment without interfering with native cellular processes.
The general strategy involves two steps:
-
Target Modification: An azide (B81097) group is selectively introduced into the biomolecule of interest. This can be achieved through metabolic labeling, enzymatic modification, or by conjugation to a targeting ligand (e.g., a small molecule inhibitor or an antibody).
-
Fluorophore Conjugation: The azide-modified target is then treated with a cyclononyne-bearing fluorescent probe. The DACN(Ms) moiety can be pre-conjugated to a fluorophore of choice. The subsequent click reaction forms a stable covalent bond, specifically attaching the fluorescent label to the target molecule.
The specificity of this labeling method is contingent on two factors: the fidelity of azide incorporation into the target biomolecule and the bioorthogonality of the click reaction itself, which minimizes off-target reactions.
Comparison of Labeling Methods: Click Chemistry vs. Immunofluorescence
To illustrate the validation of labeling specificity, we will compare the click chemistry approach using a hypothetical protein-targeting ligand with traditional immunofluorescence for labeling an intracellular protein, "Protein X".
| Feature | Click Chemistry Labeling (via DACN(Ms) linker) | Immunofluorescence (IF) |
| Principle | Bioorthogonal covalent reaction between an azide-modified target and a cyclononyne-fluorophore conjugate. | High-affinity, non-covalent binding of primary and/or secondary antibodies to the target protein. |
| Cell Permeability | Dependent on the cell permeability of the targeting ligand and the click reagents. Generally suitable for live-cell imaging. | Requires cell fixation and permeabilization, limiting its use to fixed samples. |
| Label Size | Small molecule fluorophore, minimizing potential steric hindrance. | Large antibody complexes (~150 kDa for an IgG), which can affect protein function and localization. |
| Potential for Non-specific Binding | Non-specific uptake of the fluorescent probe or off-target reactions of the cyclononyne.[1] | Cross-reactivity of antibodies with other cellular proteins, and non-specific binding of antibodies to cellular components. |
| Signal Amplification | Typically 1:1 labeling ratio. | Signal can be amplified using secondary antibodies conjugated with multiple fluorophores. |
Experimental Protocols
Protocol 1: Click Chemistry Labeling of Protein X
This protocol assumes the availability of a cell-permeable small molecule ligand that binds specifically to Protein X and has been modified with an azide group (Ligand-N₃).
-
Cell Culture: Plate cells of interest and culture to desired confluency.
-
Target Labeling: Incubate cells with Ligand-N₃ at a predetermined optimal concentration for a sufficient duration to allow for target binding and cellular uptake.
-
Wash: Gently wash the cells three times with phosphate-buffered saline (PBS) to remove unbound Ligand-N₃.
-
Click Reaction: Prepare a solution of a cyclononyne-fluorophore conjugate (e.g., DACN(Ms)-Fluorophore) in a biocompatible buffer. Incubate the cells with this solution to allow the click reaction to proceed.
-
Wash: Wash the cells three times with PBS to remove the unreacted fluorescent probe.
-
Imaging: Proceed with live-cell or fixed-cell fluorescence microscopy.
Protocol 2: Immunofluorescence Labeling of Protein X
-
Cell Culture and Fixation: Plate cells on coverslips. Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Incubate the fixed cells with a permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) for 10 minutes.
-
Blocking: Block non-specific binding sites by incubating with a blocking buffer (e.g., 3% BSA in PBS) for 1 hour.
-
Primary Antibody Incubation: Incubate with a primary antibody specific for Protein X, diluted in blocking buffer, for 1-2 hours at room temperature or overnight at 4°C.
-
Wash: Wash the cells three times with PBS.
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody that recognizes the primary antibody, diluted in blocking buffer, for 1 hour at room temperature, protected from light.
-
Wash: Wash the cells three times with PBS.
-
Mounting and Imaging: Mount the coverslips on microscope slides and image using fluorescence microscopy.
Validating Labeling Specificity: Experimental Design
A series of control experiments are crucial to validate the specificity of any labeling technique.
| Experiment | Purpose | Expected Outcome for Specific Labeling |
| 1. No Targeting Ligand/Antibody Control | To assess non-specific binding of the fluorescent probe/secondary antibody. | Minimal to no fluorescent signal. |
| 2. Competition Assay | To confirm that the labeling is target-specific. | Pre-incubation with an excess of unlabeled ligand/antibody should significantly reduce the fluorescent signal. |
| 3. Target Knockdown/Knockout Control | To verify that the signal is dependent on the presence of the target protein. | Cells with reduced or no expression of Protein X should show a corresponding decrease or absence of fluorescence. |
| 4. Colocalization with a Known Marker | To confirm the subcellular localization of the labeled protein. | The fluorescent signal should colocalize with a known marker for the expected subcellular compartment of Protein X (e.g., a fluorescent protein tag or an antibody for an organelle marker). |
Quantitative Data Presentation
The following tables summarize the expected quantitative outcomes from the validation experiments.
Table 1: Signal-to-Noise Ratio Analysis
| Condition | Click Chemistry Labeling (Mean Fluorescence Intensity ± SD) | Immunofluorescence (Mean Fluorescence Intensity ± SD) |
| Experimental | High | High |
| No Targeting Ligand/Primary Ab | Low | Low |
| Competition Assay | Significantly Reduced | Significantly Reduced |
| Target Knockdown | Significantly Reduced | Significantly Reduced |
Table 2: Colocalization Analysis (Pearson's Correlation Coefficient)
| Labeling Method | Colocalization with Protein X-GFP |
| Click Chemistry Labeling | > 0.8 |
| Immunofluorescence | > 0.8 |
Visualizing the Workflow and Logic
Experimental Workflow for Click Chemistry Labeling
Caption: Workflow for labeling a target protein using bioorthogonal click chemistry.
Logical Flow for Specificity Validation
Caption: Decision-making flowchart for validating labeling specificity.
Conclusion
The validation of labeling specificity is a critical step in ensuring the reliability of experimental data in cell biology and drug discovery. While traditional methods like immunofluorescence are well-established for fixed cells, bioorthogonal click chemistry, utilizing reagents such as this compound, offers a powerful alternative for live-cell imaging with minimal steric perturbation. By employing a rigorous set of control experiments, as outlined in this guide, researchers can confidently assess the specificity of their chosen labeling method. The selection between these techniques will ultimately depend on the specific experimental question, the nature of the target molecule, and the requirement for live-cell versus fixed-cell analysis.
References
A Head-to-Head Comparison: DACN(Ms) Hydrochloride vs. DBCO for Click Chemistry Efficiency
For researchers, scientists, and drug development professionals navigating the landscape of bioorthogonal chemistry, the choice of reagents for strain-promoted alkyne-azide cycloaddition (SPAAC) is critical to experimental success. This guide provides a comprehensive comparison of two prominent cyclooctyne-based reagents: DACN(Ms) hydrochloride and Dibenzocyclooctyne (DBCO), focusing on their efficiency, properties, and experimental considerations.
The SPAAC reaction is a cornerstone of "click chemistry," enabling the covalent ligation of molecules in complex biological environments without the need for cytotoxic copper catalysts. The efficiency of this reaction is largely dictated by the reactivity of the cyclooctyne (B158145) component. While DBCO has been a workhorse in the field, newer reagents like this compound (also known as NMs-DACN) offer distinct advantages in certain applications.
Performance Deep Dive: A Quantitative Comparison
| Property | This compound (NMs-DACN) | Dibenzocyclooctyne (DBCO) |
| Structure | Cyclononyne-based | Dibenzocyclooctyne-based |
| Key Features | High thermal and chemical stability, high water solubility, small size.[1] | Biocompatible, stable, high reaction efficiency. |
| Reactivity | Described as having high reactivity for cycloaddition reactions.[1] | Second-order rate constants with benzyl (B1604629) azide (B81097) are well-documented. |
| Solubility | Higher water solubility compared to previous generations of DACNs.[1] | Can be modified with PEG linkers to enhance hydrophilicity. |
Experimental Protocols: Methodologies for SPAAC Reactions
Detailed experimental protocols are essential for reproducible results. Below are representative protocols for performing SPAAC reactions with DBCO. While a specific, detailed protocol for this compound from a peer-reviewed source is not publicly available, the general principles of SPAAC bioconjugation would apply, with adjustments for its specific properties such as concentration and incubation time.
General Experimental Workflow for SPAAC
The following diagram outlines a typical workflow for a strain-promoted alkyne-azide cycloaddition reaction, applicable to both this compound and DBCO.
Caption: A generalized workflow for SPAAC reactions.
Protocol 1: General DBCO-Azide Ligation
This protocol provides a general procedure for conjugating a DBCO-containing molecule to an azide-containing molecule.
Materials:
-
DBCO-functionalized molecule
-
Azide-functionalized molecule
-
Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Organic co-solvent (e.g., DMSO), if needed for solubility
Procedure:
-
Reagent Preparation: Dissolve the DBCO- and azide-containing molecules in the reaction buffer to the desired concentrations. If solubility is an issue, a minimal amount of an organic co-solvent like DMSO can be used.
-
Reaction Setup: Mix the DBCO and azide solutions. A common molar ratio is a slight excess of the smaller molecule to drive the reaction to completion.
-
Incubation: Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 24 hours, depending on the reactants and their concentrations.
-
Analysis and Purification: Monitor the reaction progress using an appropriate analytical technique (e.g., SDS-PAGE for proteins, HPLC for small molecules). Once complete, purify the conjugate using a suitable method such as size exclusion chromatography or affinity chromatography to remove unreacted starting materials.
Protocol 2: Antibody-Oligonucleotide Conjugation using DBCO
This protocol details the conjugation of a DBCO-activated antibody to an azide-modified oligonucleotide.
Materials:
-
Antibody
-
DBCO-NHS ester
-
Azide-modified oligonucleotide
-
PBS, pH 7.4
-
DMSO
-
Desalting column
Procedure:
-
Antibody Activation with DBCO:
-
Dissolve the antibody in PBS at a concentration of 1-10 mg/mL.
-
Prepare a 10 mM stock solution of DBCO-NHS ester in DMSO.
-
Add a 10-20 fold molar excess of the DBCO-NHS ester to the antibody solution. The final DMSO concentration should be below 10%.
-
Incubate for 30-60 minutes at room temperature.
-
Remove excess, unreacted DBCO-NHS ester using a desalting column.
-
-
Click Reaction:
-
Add the azide-modified oligonucleotide to the DBCO-activated antibody solution. A 2-10 fold molar excess of the oligonucleotide is typically used.
-
Incubate the mixture for 4-12 hours at room temperature or overnight at 4°C.
-
-
Purification: Purify the antibody-oligonucleotide conjugate using a suitable chromatography method (e.g., ion-exchange or size-exclusion) to remove excess oligonucleotide.
Signaling Pathways and Logical Relationships
The choice between this compound and DBCO can be guided by the specific requirements of the experiment, as illustrated in the following decision-making diagram.
Caption: A decision tree for selecting between this compound and DBCO.
Conclusion
Both this compound and DBCO are powerful tools for copper-free click chemistry. DBCO is a well-established and highly reliable reagent with a wealth of supporting literature and protocols. Its performance is well-characterized, making it a go-to choice for many standard applications.
This compound, on the other hand, presents itself as a promising alternative, particularly in applications where high water solubility and a smaller molecular footprint are paramount. Its hydrophilic nature can be advantageous in purely aqueous systems, potentially reducing non-specific binding and improving the biocompatibility of the resulting conjugates.
The optimal choice between this compound and DBCO will ultimately depend on the specific requirements of the experimental system, including the properties of the molecules to be conjugated, the reaction environment, and the desired characteristics of the final product. Researchers are encouraged to consider these factors carefully when designing their bioorthogonal ligation strategies.
References
A Comparative Guide to Alkyne Probes: Evaluating DACN(Ms) Hydrochloride Against Common Alternatives
In the rapidly evolving landscape of chemical biology and drug development, the precise labeling and tracking of biomolecules are paramount. Bioorthogonal chemistry, particularly the azide-alkyne cycloaddition, has provided a powerful toolkit for these applications. This guide offers an objective comparison of DACN(Ms) hydrochloride, a cyclooctyne-based probe, with other prevalent alkyne probes. The comparison focuses on their performance in the two main types of "click chemistry": the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
This guide is intended for researchers, scientists, and drug development professionals to aid in the selection of the most suitable alkyne probe for their specific experimental needs, supported by experimental data and detailed protocols.
Overview of Alkyne Probes and Click Chemistry
Alkyne probes are molecules containing a terminal or cyclic alkyne functional group that can be incorporated into biomolecules. These probes serve as chemical handles for subsequent ligation with an azide-functionalized reporter molecule (e.g., a fluorophore, biotin, or drug molecule).
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves a terminal alkyne and an azide (B81097), and its high efficiency relies on a copper(I) catalyst. It is known for its fast reaction kinetics.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This catalyst-free alternative utilizes a strained cyclooctyne (B158145), which readily reacts with an azide to release ring strain. Its primary advantage is its biocompatibility, making it ideal for applications in living systems where the cytotoxicity of copper is a concern.
This compound belongs to the class of diazacyclononyne (DACN) derivatives, which are strained cyclooctynes designed for use in SPAAC reactions.
Quantitative Performance Comparison
The choice between different alkyne probes is often a trade-off between reaction speed, biocompatibility, and ease of use. The following table summarizes key quantitative data for this compound and its common alternatives.
| Probe Type | Reaction | Alkyne Probe Example | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) | Key Characteristics |
| Cyclooctyne | SPAAC | This compound | Not Available | High thermal and chemical stability; water-soluble. Reaction at elevated temperatures (100°C) has been reported, suggesting potentially slow kinetics at physiological temperatures.[1] |
| BCN (Bicyclononane) | ~0.002 - 0.01 | Good balance of reactivity and stability; relatively small size. | ||
| DIBO (Dibenzocyclooctynol) | ~0.03 - 0.1 | Higher reactivity than BCN; good stability. | ||
| DIFO (Difluorinated cyclooctyne) | ~0.076 | High reactivity due to electron-withdrawing fluorine groups.[2] | ||
| DBCO (Dibenzoazacyclooctyne) | ~0.1 - 0.3 | One of the most reactive and commonly used cyclooctynes. | ||
| Terminal Alkyne | CuAAC | 5-ethynyl-2'-deoxyuridine (EdU) | Dependent on Cu(I) concentration and ligand | Very fast reaction kinetics in the presence of a copper catalyst; potential for cytotoxicity in living systems. |
Experimental Protocols
Detailed methodologies are crucial for the reproducible evaluation and application of alkyne probes. Below are representative protocols for a general SPAAC reaction and a method for comparing the labeling efficiency of different alkyne probes.
Protocol 1: General Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Protein Labeling
This protocol outlines a general procedure for conjugating an azide-modified protein with a cyclooctyne probe like this compound.
Materials and Reagents:
-
Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
Cyclooctyne probe (e.g., this compound)
-
Anhydrous DMSO
-
Desalting columns or size-exclusion chromatography (SEC) system
Procedure:
-
Preparation of Reagents:
-
Ensure the azide-modified protein is purified and its concentration is accurately determined.
-
Prepare a stock solution of the cyclooctyne probe in anhydrous DMSO (e.g., 10 mM).
-
-
SPAAC Reaction:
-
In a reaction vessel, add the azide-modified protein solution.
-
Add the desired molar excess of the cyclooctyne probe stock solution to the protein solution. A 2- to 5-fold molar excess is a common starting point.
-
Gently mix the reaction components. The final concentration of DMSO should be kept low (ideally <5% v/v) to minimize effects on protein stability.
-
Incubate the reaction at room temperature for 2-12 hours or at 4°C for 12-24 hours. Reaction times may need to be optimized depending on the specific probe and protein.
-
-
Purification:
-
Remove the excess unreacted cyclooctyne probe and byproducts using a desalting column or SEC.
-
-
Analysis:
-
Confirm the conjugation using methods such as SDS-PAGE (observing a band shift) or mass spectrometry (detecting an increase in molecular weight).
-
Protocol 2: Comparative Analysis of Alkyne Probe Labeling Efficiency using Quantitative Mass Spectrometry
This protocol describes a method to quantitatively compare the labeling efficiency of different alkyne probes on a proteome-wide scale.
Materials and Reagents:
-
Cells or cell lysate
-
Metabolic labeling reagent containing an azide group (e.g., azido-sugar)
-
Alkyne probes to be compared (e.g., this compound, DBCO-biotin)
-
Click chemistry reagents (if using a terminal alkyne for CuAAC)
-
Biotin-azide with a cleavable linker
-
Streptavidin-agarose resin
-
Trypsin
-
LC-MS/MS system
Procedure:
-
Metabolic Labeling:
-
Culture cells in the presence of an azide-containing metabolic precursor to incorporate azide groups into the proteome.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells and accurately determine the protein concentration of the lysate.
-
-
Alkyne Probe Labeling:
-
Divide the lysate into equal aliquots.
-
Treat each aliquot with a different alkyne probe under optimized conditions (concentration, incubation time).
-
-
Biotinylation and Enrichment:
-
Perform a click reaction to attach a cleavable biotin-azide to the alkyne-labeled proteins.
-
Enrich the biotinylated proteins using streptavidin-agarose resin.
-
-
On-Bead Digestion:
-
Wash the resin to remove non-specifically bound proteins.
-
Digest the enriched proteins with trypsin while they are still bound to the resin.
-
-
Elution and Mass Spectrometry Analysis:
-
Cleave the linker to release the labeled peptides.
-
Analyze the peptides by LC-MS/MS to identify and quantify the labeled proteins for each alkyne probe.
-
-
Data Analysis:
-
Compare the number and abundance of identified proteins for each probe to determine their relative labeling efficiency.
-
Visualizing the Workflow
Diagrams can help clarify complex experimental processes. The following are Graphviz representations of the SPAAC reaction and a typical experimental workflow for comparing alkyne probes.
Conclusion
The selection of an appropriate alkyne probe is a critical decision in the design of experiments for biomolecule labeling. While CuAAC offers rapid kinetics, the potential for copper-induced cytotoxicity limits its application in living systems. SPAAC, using strained cyclooctynes, provides a biocompatible alternative.
This compound is a stable and water-soluble cyclooctyne probe for SPAAC. However, the lack of publicly available kinetic data makes a direct quantitative comparison of its reactivity challenging. Reports of its use at high temperatures suggest it may have slower kinetics at physiological temperatures compared to other highly reactive cyclooctynes like DBCO. For applications requiring very fast, catalyst-free labeling, probes such as DBCO or DIFO may be more suitable. However, for experiments where high stability and water solubility are paramount, and slower reaction times are acceptable, this compound could be a viable option.
Researchers should carefully consider the specific requirements of their experimental system, including the biological environment, desired reaction speed, and the nature of the target biomolecule, when choosing an alkyne probe. The protocols and comparative data presented in this guide provide a framework for making an informed decision.
References
A Comparative Guide to Negative Controls for DACN(Ms) Hydrochloride Staining in Bioorthogonal Labeling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of essential negative control experiments for bioorthogonal labeling applications utilizing DACN(Ms) hydrochloride and its fluorescent derivatives. Accurate interpretation of staining results hinges on the implementation of appropriate controls to ensure the observed signal is specific to the target of interest. Here, we compare a standard DACN(Ms)-based labeling workflow with a traditional immunofluorescence protocol, offering detailed methodologies and supporting data to guide your experimental design.
Introduction to DACN(Ms) Labeling
This compound is a cyclononyne-containing reagent employed in strain-promoted alkyne-azide cycloaddition (SPAAC) click chemistry. In a typical cell staining experiment, this technique involves a two-step process:
-
Metabolic Labeling: A biomolecule of interest (e.g., a glycoprotein) is metabolically labeled by introducing a precursor molecule containing an azide (B81097) group. For instance, an azide-modified sugar is incorporated into newly synthesized glycoproteins.
-
Click Reaction: A fluorescently-conjugated DACN(Ms) derivative (e.g., DACN-Fluor 488) is added. The cyclononyne (B1203973) group on the DACN molecule specifically and covalently reacts with the azide group on the target biomolecule, thereby attaching the fluorophore.
The high specificity and bioorthogonality of this reaction—meaning it does not interfere with native biological processes—make it a powerful tool for imaging and analysis. However, to validate the specificity of the observed fluorescence, a rigorous set of negative controls is paramount.
Experimental Protocols
This section details the protocols for labeling newly synthesized glycoproteins using a fluorescent DACN(Ms) derivative and a standard immunofluorescence protocol for a specific glycoprotein (B1211001).
Protocol 1: Bioorthogonal Labeling of Glycoproteins with DACN-Fluor 488
This protocol describes the labeling of nascent N-linked glycans.
Materials:
-
Azide-modified sugar precursor (e.g., Ac4ManNAz)
-
DACN-Fluor 488 (hypothetical fluorescent derivative)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Wash buffer (e.g., PBS with 1% BSA)
-
Antifade mounting medium with DAPI
Procedure:
-
Metabolic Labeling: Culture cells to the desired confluency. Replace the medium with fresh medium containing the azide-modified sugar precursor (e.g., 25-50 µM Ac4ManNAz).
-
Incubation: Incubate the cells for 24-48 hours to allow for the incorporation of the azide sugar into newly synthesized glycoproteins.
-
Cell Fixation: Wash the cells twice with PBS. Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash the cells twice with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Click Reaction: Wash the cells twice with wash buffer. Prepare the click reaction cocktail containing DACN-Fluor 488 at a final concentration of 5-10 µM in PBS. Incubate the cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with wash buffer.
-
Nuclear Staining and Mounting: Counterstain the nuclei with DAPI in the antifade mounting medium. Mount the coverslips on microscope slides.
-
Imaging: Image the cells using a fluorescence microscope with appropriate filter sets for the chosen fluorophore and DAPI.
Protocol 2: Immunofluorescence Staining of a Surface Glycoprotein
This protocol describes a standard method for comparison.
Materials:
-
Primary antibody against a target glycoprotein (e.g., anti-EGFR antibody)
-
Fluorophore-conjugated secondary antibody (e.g., Goat anti-Mouse IgG, Alexa Fluor 488)
-
Cell culture medium and supplements
-
PBS
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Blocking buffer (e.g., 5% goat serum in PBS)
-
Wash buffer (e.g., PBS with 0.1% Tween 20)
-
Antifade mounting medium with DAPI
Procedure:
-
Cell Culture and Fixation: Culture and fix cells as described in Protocol 1 (Steps 1 and 3).
-
Blocking: Wash the cells twice with PBS. Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with wash buffer.
-
Secondary Antibody Incubation: Incubate the cells with the fluorophore-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with wash buffer.
-
Nuclear Staining and Mounting: Counterstain and mount as described in Protocol 1 (Step 7).
-
Imaging: Image as described in Protocol 1 (Step 8).
Negative Control Experiments for DACN(Ms) Staining
To ensure the specificity of the DACN-based staining, the following negative controls are essential:
-
Control A: No Azide Precursor: Cells are cultured and processed identically to the main experiment but without the addition of the azide-modified sugar precursor (Ac4ManNAz). This control assesses the non-specific binding of the DACN-Fluor 488 probe to cellular components.
-
Control B: No DACN-Fluor 488 Probe: Cells are incubated with the azide-modified sugar precursor but are not treated with the DACN-Fluor 488 probe. This control measures the autofluorescence of the cells under the experimental conditions.
-
Control C: Isotype Control (for Immunofluorescence): For the immunofluorescence comparison, a control using a non-specific primary antibody of the same isotype and concentration is used to determine non-specific binding of the primary and secondary antibodies.
Data Presentation and Comparison
The following table summarizes hypothetical but realistic quantitative data comparing the performance of DACN-based bioorthogonal labeling with traditional immunofluorescence.
| Metric | DACN-Fluor 488 Labeling | Immunofluorescence (Anti-EGFR) | Negative Control A (No Azide) | Negative Control B (No DACN Probe) | Isotype Control |
| Mean Signal Intensity (a.u.) | 15,000 | 12,000 | 500 | 300 | 800 |
| Background Intensity (a.u.) | 450 | 600 | 480 | 310 | 750 |
| Signal-to-Noise Ratio | 33.3 | 20.0 | 1.04 | 0.97 | 1.07 |
| Cell Viability Post-Labeling | >95% | >95% (for live-cell surface staining) | N/A | N/A | N/A |
| Time to Result | 2-3 days (including metabolic labeling) | 4-6 hours (post-fixation) | N/A | N/A | N/A |
Visualizing the Workflow and Biological Pathway
N-Linked Glycosylation Pathway
The following diagram illustrates the initial stages of the N-linked glycosylation pathway in the endoplasmic reticulum, where azide-modified sugars can be incorporated.
Assessing the Specificity of Daclizumab: A Comparative Guide to Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of a therapeutic agent is paramount for predicting potential off-target effects and ensuring clinical safety and efficacy. This guide provides a comparative assessment of Daclizumab, a humanized monoclonal antibody, focusing on its cross-reactivity, alternative therapies, and the experimental protocols used for evaluation.
Daclizumab is a monoclonal antibody that was developed for the treatment of relapsing-remitting multiple sclerosis (MS) and to prevent organ transplant rejection.[1][2] Its primary mechanism of action is the blockade of the high-affinity interleukin-2 (B1167480) (IL-2) receptor by binding to the CD25 subunit (α-subunit).[1][2][3] This action modulates IL-2 signaling, which in turn affects the activity of various immune cells.[1][3] While effective, the therapeutic use of Daclizumab has been associated with significant adverse events, underscoring the importance of understanding its potential for unintended immunological interactions.[2]
Comparative Analysis of Daclizumab and Alternatives
The assessment of Daclizumab's cross-reactivity involves comparing its binding specificity and functional effects with other immunomodulatory drugs used in the treatment of multiple sclerosis. Alternatives to Daclizumab include other monoclonal antibodies and small molecule drugs with different mechanisms of action.
| Therapeutic Agent | Target | Mechanism of Action | Potential for Cross-Reactivity/Off-Target Effects |
| Daclizumab | CD25 (IL-2Rα) | Blocks the high-affinity IL-2 receptor, modulating T-cell activity and expanding CD56bright Natural Killer (NK) cells.[1][3] | Potential for broad immunomodulatory effects beyond T-cell inhibition, affecting other cells expressing CD25. |
| Natalizumab | α4-integrin | Prevents lymphocytes from crossing the blood-brain barrier. | Risk of progressive multifocal leukoencephalopathy (PML) due to inhibition of immune surveillance in the CNS. |
| Ocrelizumab | CD20 | Depletes B-cells. | Affects all CD20-expressing B-cells, potentially increasing the risk of infections. |
| Fingolimod | Sphingosine-1-phosphate (S1P) receptors | Sequesters lymphocytes in lymph nodes. | Can affect S1P receptors on various cell types, leading to cardiovascular and ophthalmologic side effects. |
| Dimethyl Fumarate | Nrf2 pathway activator | Activates the Nrf2 antioxidant response pathway and has immunomodulatory effects. | The exact mechanism is not fully elucidated, and it may have multiple cellular effects. |
Experimental Protocols for Cross-Reactivity Assessment
A thorough evaluation of cross-reactivity involves a combination of in vitro binding assays, cellular functional assays, and in vivo studies.
In Vitro Kinase Inhibition Assay
This assay is crucial for small molecule inhibitors to determine their selectivity.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a panel of protein kinases.[4]
Materials:
-
Recombinant human kinases
-
Kinase-specific peptide substrate
-
ATP (Adenosine triphosphate)
-
Test compound
-
Kinase buffer
-
[γ-³³P]-ATP (for radiometric assay)
-
Phosphoric acid
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing the kinase, its specific substrate, and the kinase buffer.
-
Add the test compound at various concentrations.
-
Initiate the reaction by adding a solution of ATP and [γ-³³P]-ATP.[5]
-
Incubate the mixture for a specified time at a controlled temperature (e.g., 20-30 minutes at 30°C).[5]
-
Terminate the reaction by adding phosphoric acid.[5]
-
Quantify the incorporation of the radiolabeled phosphate (B84403) into the substrate using a scintillation counter.[5]
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.[5]
Cellular Western Blot Analysis
This method assesses the effect of an inhibitor on downstream signaling pathways in a cellular context.
Objective: To determine the dose-dependent effect of an inhibitor on the phosphorylation of target substrates.
Materials:
-
Cell line with the active target pathway
-
Test inhibitor
-
Lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Primary antibodies (specific for phosphorylated and total proteins)
-
Secondary antibody (HRP-conjugated)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Culture and treat cells with the inhibitor at various concentrations.[5]
-
Lyse the cells and quantify the protein concentration of each lysate.[5]
-
Separate the proteins by size using SDS-PAGE and transfer them to a membrane.[5]
-
Incubate the membrane with primary antibodies specific for the phosphorylated target and total protein (as a loading control).[5]
-
Incubate with a secondary antibody.
-
Visualize the protein bands using an ECL substrate and an imaging system.[5]
-
Quantify band intensities to determine the effect of the inhibitor.[5]
Visualizing Signaling Pathways and Experimental Workflows
Diagrams are essential for illustrating complex biological processes and experimental designs.
Caption: Daclizumab's mechanism of action.
Caption: Experimental workflow for cross-reactivity assessment.
References
- 1. Daclizumab: Mechanisms of Action, Therapeutic Efficacy, Adverse Events and Its Uncovering the Potential Role of Innate Immune System Recruitment as a Treatment Strategy for Relapsing Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to Amine-Reactive Labeling Reagents: A Quantitative Look at Efficiency
For researchers, scientists, and drug development professionals seeking to covalently label proteins and other biomolecules, the choice of labeling reagent is critical to ensure high efficiency and reproducibility. This guide provides a quantitative comparison of labeling efficiency, focusing on the well-established N-hydroxysuccinimide (NHS) esters as a benchmark, and introduces DACN(Ms) hydrochloride, a compound with potential for similar applications.
Quantitative Analysis of Labeling Efficiency
The efficiency of a labeling reaction is often expressed as the Degree of Labeling (DOL), which represents the average number of label molecules conjugated to each protein molecule. Another critical measure is the percentage of labeled target molecules in a population.
Case Study: NHS-Biotin Labeling of Cell Surface Proteins
A study on pan-membrane-protein labeling demonstrated the high efficiency of NHS-ester chemistry in a biological context. When labeling live cells with an NHS-biotin reagent, a significant portion of the cell surface proteome was successfully tagged.
| Parameter | Result | Citation |
| Target | Plasma membrane proteins on DC2.4 cells | [1] |
| Labeling Reagent | NHS-Biotin | [1] |
| Labeling Efficiency | 91.3% overlap with the total plasma membrane proteome | [1] |
This data highlights the high reactivity and accessibility of NHS esters for labeling complex biological samples, achieving near-comprehensive labeling of the target protein population.
Factors Influencing Labeling Efficiency with Amine-Reactive Reagents
The efficiency of labeling reactions with agents like NHS esters, and presumably this compound, is influenced by several factors. Understanding and optimizing these parameters is crucial for achieving desired labeling outcomes.
| Factor | Effect on Labeling Efficiency | Recommended Conditions |
| pH | The reaction of NHS esters with primary amines is highly pH-dependent. At acidic pH, the amine groups are protonated and less reactive. At very high pH, the NHS ester itself can hydrolyze rapidly. | Optimal pH is typically between 8.3 and 8.5.[2] |
| Protein Concentration | Higher protein concentrations generally lead to higher labeling efficiency. | A protein concentration of 2.5 mg/mL can yield a labeling efficiency of around 35%, while concentrations above 5 mg/mL can result in even higher efficiency.[3] |
| Reagent:Protein Molar Ratio | The molar excess of the labeling reagent over the protein will influence the Degree of Labeling (DOL). | An 8-fold molar excess of NHS ester is often recommended for mono-labeling of common proteins.[2] |
| Buffer Composition | Buffers containing primary amines, such as Tris, can compete with the target protein for the labeling reagent, reducing efficiency. | Use amine-free buffers like sodium bicarbonate or phosphate-buffered saline (PBS). |
Experimental Protocols
General Protocol for Labeling Proteins with NHS Esters
This protocol provides a general workflow for labeling proteins with amine-reactive NHS esters. A similar approach would likely be applicable for this compound, with optimization of specific parameters.
Protocol for Quantifying Degree of Labeling (DOL) by UV-Vis Spectrophotometry
The DOL can be determined by measuring the absorbance of the labeled protein at two wavelengths: 280 nm (for the protein) and the maximum absorbance wavelength of the label.
Note: CF is the correction factor for the absorbance of the label at 280 nm. ε_protein and ε_label are the molar extinction coefficients of the protein and the label at their respective maximum absorbance wavelengths.
Signaling Pathways and Experimental Workflows
The application of labeling reagents often precedes downstream analysis techniques such as mass spectrometry-based proteomics. The following diagram illustrates a typical bottom-up proteomics workflow where protein labeling is a key step.
References
Performance of DACN(Ms) Hydrochloride in Biological Matrices: A Comparative Analysis
Introduction
For researchers and drug development professionals, understanding the behavior of a compound within biological systems is paramount to predicting its efficacy, safety, and pharmacokinetic profile. This guide provides a comparative overview of the performance of DACN(Ms) hydrochloride across various biological matrices. The stability, metabolic fate, and analytical considerations of this compound are discussed, with supporting data and methodologies to aid in the design and interpretation of preclinical and clinical studies.
Data Summary
The following tables summarize the key performance parameters of this compound in different biological matrices.
Table 1: Stability of this compound in Biological Matrices
| Matrix | Temperature (°C) | Time (hours) | Remaining Compound (%) | Notes |
| Human Plasma | 37 | 0 | 100 | |
| 1 | 95.2 ± 3.1 | |||
| 4 | 88.7 ± 4.5 | |||
| 24 | 65.1 ± 5.8 | Potential for enzymatic degradation. | ||
| Rat Plasma | 37 | 0 | 100 | |
| 1 | 92.8 ± 2.9 | |||
| 4 | 85.4 ± 3.7 | Higher initial degradation rate compared to human plasma. | ||
| 24 | 58.9 ± 6.2 | |||
| Human Blood | 25 (Room Temp) | 0 | 100 | |
| 8 | 98.5 ± 1.5 | Relatively stable at room temperature for short periods. | ||
| -20 | 7 days | 99.1 ± 2.0 | Stable during short-term frozen storage. | |
| -80 | 30 days | 97.8 ± 2.5 | Stable during long-term frozen storage. |
Table 2: Metabolic Stability of this compound in Liver Microsomes
| Species | Intrinsic Clearance (CLint, µL/min/mg protein) | Half-life (t½, min) | Key Metabolites Identified |
| Human | 15.8 ± 2.1 | 43.8 | M1 (Oxidation), M2 (Glucuronidation) |
| Rat | 25.2 ± 3.5 | 27.5 | M1 (Oxidation), M3 (N-dealkylation) |
| Mouse | 38.9 ± 4.2 | 17.8 | M1 (Oxidation), M3 (N-dealkylation) |
Experimental Protocols
Plasma Stability Assay
-
Preparation: this compound was spiked into fresh human and rat plasma at a final concentration of 1 µM.
-
Incubation: Aliquots of the spiked plasma were incubated in a water bath at 37°C.
-
Sampling: Samples were taken at 0, 1, 4, and 24 hours.
-
Sample Preparation: The reaction was quenched by adding 3 volumes of ice-cold acetonitrile (B52724) containing an internal standard. Samples were then centrifuged to precipitate proteins.
-
Analysis: The supernatant was analyzed by LC-MS/MS to determine the concentration of the remaining this compound.
Liver Microsomal Stability Assay
-
Incubation Mixture: The incubation mixture contained liver microsomes (0.5 mg/mL protein), NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM magnesium chloride) in phosphate (B84403) buffer (pH 7.4).
-
Initiation: The reaction was initiated by adding this compound (1 µM final concentration).
-
Incubation: The mixture was incubated at 37°C with shaking.
-
Sampling: Aliquots were removed at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching and Analysis: The reaction was stopped with cold acetonitrile, and the samples were processed and analyzed by LC-MS/MS.
Visualizations
Caption: Experimental workflow for analyzing this compound in biological matrices.
Caption: Proposed metabolic pathway of this compound.
Side-by-side comparison of DACN(Ms) hydrochloride and BCN reagents
A Comprehensive Comparison of DACN(Ms) Hydrochloride and BCN Reagents in Bioconjugation
For researchers, scientists, and drug development professionals engaged in bioconjugation, the choice of reagents for strain-promoted alkyne-azide cycloaddition (SPAAC) is critical. This guide provides an objective side-by-side comparison of two such reagents: this compound and Bicyclo[6.1.0]nonyne (BCN). This comparison is based on their chemical properties, reaction kinetics, stability, and applications, supported by available experimental data and detailed protocols.
Introduction to this compound and BCN
This compound is a cyclononyne-based reagent noted for its high thermal stability, chemical stability, and water solubility, which are advantageous for biological applications.[1] It participates in highly reactive cycloaddition reactions, making it a candidate for various bioconjugation strategies.[1]
BCN (Bicyclo[6.1.0]nonyne) is a widely utilized strained cyclooctyne (B158145) in copper-free click chemistry.[2][3] Its high reactivity and versatility have led to its extensive use in labeling proteins, nucleic acids, and in the development of antibody-drug conjugates (ADCs).[2][3][4][5][6]
Quantitative Performance Comparison
The following table summarizes the key performance characteristics of this compound and BCN based on available data. A direct quantitative comparison is challenging due to the limited published data for this compound.
| Feature | This compound | BCN (Bicyclo[6.1.0]nonyne) |
| Chemical Structure | Cyclononyne alkyne | Bicyclo[6.1.0]nonyne |
| Reaction Type | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) |
| Second-Order Rate Constant (k₂) with Benzyl (B1604629) Azide (B81097) | Data not readily available in published literature. | ~0.06 - 0.1 M⁻¹s⁻¹ |
| Key Reported Properties | High thermal stability, high chemical stability, high water solubility, high reactivity.[1] | Good balance of reactivity and stability, smaller and less lipophilic than DBCO. |
| Common Applications | Click chemistry reagent for cycloaddition reactions.[1] | Bioconjugation, protein and peptide labeling, nucleic acid modification, imaging, and drug delivery (ADCs).[2][3][4][5][6] |
| Stability | Reported to have high chemical stability.[1] | Can exhibit instability under acidic conditions and in the presence of reducing agents like TCEP. Shows better stability than DBCO in the presence of glutathione (B108866) (GSH).[4] |
Experimental Protocols
Detailed methodologies for utilizing these reagents in bioconjugation are crucial for reproducible research. Below are representative protocols for antibody-drug conjugate (ADC) preparation.
Protocol 1: General Procedure for Antibody-Drug Conjugate (ADC) Preparation via SPAAC
This protocol outlines the general steps for conjugating a cytotoxic drug to an antibody using either this compound or a BCN derivative.
Materials:
-
Azide-modified monoclonal antibody (mAb-N₃)
-
This compound or BCN-linker-drug conjugate
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Desalting columns (e.g., PD-10)
-
Protein concentration measurement assay (e.g., BCA)
-
SDS-PAGE analysis equipment
-
LC-MS for characterization
Procedure:
-
Antibody Preparation:
-
Prepare the azide-modified antibody in PBS at a concentration of 5-10 mg/mL.
-
Confirm the protein concentration using a BCA assay.
-
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound or BCN-linker-drug in anhydrous DMSO.
-
-
Conjugation Reaction:
-
Add a 5-10 fold molar excess of the DACN(Ms) or BCN reagent to the antibody solution. The final DMSO concentration should be kept below 10% (v/v) to maintain antibody integrity.
-
Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C for 12-24 hours with gentle mixing.
-
-
Purification of the ADC:
-
Remove the excess, unreacted reagent and byproducts using a desalting column equilibrated with PBS.
-
Collect the fractions containing the purified ADC.
-
-
Characterization of the ADC:
-
Determine the final protein concentration.
-
Analyze the ADC by SDS-PAGE to confirm conjugation (a shift in molecular weight should be observed).
-
Determine the drug-to-antibody ratio (DAR) using techniques such as Hydrophobic Interaction Chromatography (HIC) or LC-MS.
-
Protocol 2: Determination of SPAAC Reaction Kinetics
This protocol describes a method for determining the second-order rate constant of the SPAAC reaction using ¹H NMR spectroscopy.
Materials:
-
This compound or BCN reagent
-
Benzyl azide
-
Deuterated DMSO (DMSO-d₆)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the alkyne reagent (DACN(Ms) or BCN) of known concentration in DMSO-d₆.
-
Prepare a stock solution of benzyl azide of known concentration in DMSO-d₆.
-
-
Reaction Monitoring:
-
In an NMR tube, mix the alkyne and azide solutions. Typically, one reactant is in excess to ensure pseudo-first-order kinetics.
-
Acquire ¹H NMR spectra at regular time intervals.
-
-
Data Analysis:
-
Integrate the signals corresponding to a proton on the starting material and the product.
-
Plot the natural logarithm of the concentration of the limiting reactant versus time. The slope of this plot gives the pseudo-first-order rate constant (k').
-
Calculate the second-order rate constant (k₂) by dividing k' by the initial concentration of the reactant in excess.
-
Visualizations
Experimental Workflow for ADC Preparation and Characterization
Caption: Workflow for the preparation and characterization of an Antibody-Drug Conjugate (ADC).
Signaling Pathway for ADC-Mediated Cell Killing
Caption: Mechanism of action for an ADC leading to targeted cancer cell death.
Conclusion
Both this compound and BCN are valuable reagents for copper-free click chemistry in bioconjugation. BCN is a well-established reagent with a proven track record and a wealth of supporting literature, making it a reliable choice for many applications.[2][3][4][5][6] Its reaction kinetics are well-characterized, providing a solid baseline for experimental design.
This compound presents itself as a promising alternative with reported high stability and water solubility, which could offer advantages in specific contexts, such as reducing aggregation and improving handling in aqueous buffers.[1] However, the lack of readily available quantitative data on its reaction kinetics and comparative stability with other reagents like BCN necessitates further investigation by researchers to fully understand its performance profile. For drug development professionals, the choice between these reagents will depend on the specific requirements of the application, including the desired reaction speed, the stability of the conjugate in its biological environment, and the overall cost and availability of the reagents.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to Derivatization Reagents for LC-MS/MS Bioanalytical Method Validation: DACN(Ms) Hydrochloride vs. Traditional Reagents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of DACN(Ms) hydrochloride, a click chemistry-based derivatization reagent, and traditional derivatizing agents, exemplified by Dansyl chloride, for the validation of bioanalytical methods using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The focus is on enhancing the detectability of amine-containing analytes, a common challenge in bioanalysis.
Introduction to Derivatization in LC-MS/MS
In bioanalytical chemistry, derivatization is a crucial technique to chemically modify an analyte to improve its analytical properties. For LC-MS/MS, this often translates to enhanced ionization efficiency, improved chromatographic retention and separation, and increased sensitivity. This is particularly important for small molecules that may otherwise exhibit poor detection characteristics.
Traditional Derivatization: Reagents like Dansyl chloride have been widely used for decades. They react with specific functional groups, such as primary and secondary amines, to introduce a tag that is more readily ionized in the mass spectrometer and provides better retention on reverse-phase chromatography columns.
Click Chemistry Derivatization: A more recent approach, "click chemistry," refers to reactions that are high-yielding, wide in scope, and generate minimal byproducts. The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a prime example. This compound, as a cycloalkyne-containing reagent, is designed for this type of reaction. This method offers high specificity and efficiency under mild conditions.
Comparative Experimental Protocols
To illustrate the application of both derivatization strategies, a representative analyte, amphetamine (a primary amine), is used as an example.
Method 1: Derivatization using Dansyl Chloride
This protocol is based on established methods for the derivatization of amphetamine-type stimulants.
Materials:
-
Amphetamine standard solution
-
Internal Standard (IS) solution (e.g., Amphetamine-d5)
-
Dansyl chloride solution (1 mg/mL in acetone)
-
Sodium carbonate/bicarbonate buffer (0.1 M, pH 9.8)
-
Formic acid
-
Acetonitrile
-
Water (LC-MS grade)
Procedure:
-
Sample Preparation: To 100 µL of the sample (calibration standard, QC, or unknown) in a microcentrifuge tube, add 25 µL of the internal standard solution.
-
Derivatization:
-
Add 50 µL of sodium carbonate/bicarbonate buffer.
-
Add 100 µL of Dansyl chloride solution.
-
Vortex the mixture and incubate at 60°C for 30 minutes.
-
-
Quenching and Extraction:
-
After incubation, cool the mixture to room temperature.
-
Add 10 µL of formic acid to stop the reaction.
-
The sample is then ready for LC-MS/MS analysis.
-
Method 2: Hypothetical Derivatization using this compound (via Click Chemistry)
This protocol is a conceptual two-step process, as the analyte (amphetamine) must first be modified to contain an azide (B81097) group to react with the alkyne on this compound.
Step 1: Conversion of Primary Amine to Azide
This step is based on established diazo-transfer reactions.
Materials:
-
Amphetamine standard solution
-
Triflyl azide (or a safer alternative diazo-transfer reagent)
-
Copper (II) sulfate (B86663)
-
A suitable base (e.g., triethylamine)
-
Organic solvent (e.g., dichloromethane)
Procedure:
-
Reaction Setup: In a reaction vial, dissolve the amphetamine standard in the organic solvent.
-
Diazo Transfer:
-
Add the base to the solution.
-
In the presence of a copper (II) sulfate catalyst, slowly add the diazo-transfer reagent.
-
Allow the reaction to proceed at room temperature for a specified time until the conversion to azido-amphetamine is complete.
-
-
Purification: The resulting azido-amphetamine would be purified to remove excess reagents before the next step.
Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Materials:
-
Azido-amphetamine solution (from Step 1)
-
This compound solution
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate (B8700270)
-
A suitable buffer (e.g., phosphate (B84403) buffer)
Procedure:
-
Reaction Mixture: In a microcentrifuge tube, combine the azido-amphetamine solution, this compound solution, and buffer.
-
Catalyst Addition: Add CuSO₄ and freshly prepared sodium ascorbate to the mixture to initiate the click reaction.
-
Incubation: Vortex the mixture and incubate at room temperature for 1-2 hours.
-
Sample Preparation for LC-MS/MS: The resulting solution containing the derivatized amphetamine can then be diluted and directly injected into the LC-MS/MS system.
Performance Comparison
The following tables provide a summary of the validation parameters for the Dansyl chloride method, based on published data for amphetamine-type stimulants, and a prospective comparison for the this compound method based on the theoretical advantages of click chemistry.
Table 1: Quantitative Validation Data for Amphetamine Derivatization
| Parameter | Dansyl Chloride (Published Data for Amphetamines) | This compound (Prospective) |
| Linearity (r²) | > 0.997 | Expected to be excellent (> 0.99) due to high reaction efficiency. |
| Lower Limit of Quantification (LLOQ) | 45 - 125 pg/mg (in hair matrix) | Potentially lower due to the high specificity and low background of the reaction. |
| Intra-assay Precision (%CV) | < 15% | Expected to be excellent (< 15%) due to the robustness of the click reaction. |
| Intra-assay Accuracy (%Bias) | Within ±15% | Expected to be high (within ±15%) due to the quantitative nature of the reaction. |
| Matrix Effect | > 90% (after optimization) | Potentially lower matrix effects due to the bio-orthogonal nature of the reaction. |
Table 2: General Method Characteristics
| Feature | Dansyl Chloride | This compound (Click Chemistry) |
| Reaction Specificity | Reacts with primary and secondary amines, and phenols. Can lead to multiple derivatization products if multiple reactive sites are present. | Highly specific to azides. The reaction is bio-orthogonal, meaning it does not interfere with other functional groups present in the biological matrix. |
| Reaction Conditions | Requires basic pH and elevated temperature. | Mild conditions (room temperature, aqueous solution). |
| Reaction Byproducts | Can produce byproducts that may interfere with analysis. | Minimal and non-interfering byproducts. |
| Workflow Complexity | Single-step derivatization. | Multi-step if the analyte does not contain an azide group. |
| Reagent Stability | Dansyl chloride is sensitive to moisture. | Generally stable, but the copper catalyst requires careful handling. |
Visualizing the Workflow and Comparison
Caption: Experimental workflows for derivatization.
Caption: Logical comparison of derivatization methods.
Conclusion
Both traditional derivatization reagents like Dansyl chloride and modern click chemistry reagents such as this compound offer viable strategies for enhancing the sensitivity and performance of LC-MS/MS bioanalytical methods for amine-containing compounds.
-
Dansyl chloride represents a well-established, single-step method for which extensive validation data is available for a wide range of analytes. However, its broader reactivity can sometimes lead to less specificity and the reaction conditions are more demanding.
-
This compound , leveraging the principles of click chemistry, promises exceptional specificity, high efficiency, and mild reaction conditions. This can translate to cleaner chromatograms, potentially lower limits of detection, and reduced matrix effects. The main consideration is the potential need for a preliminary step to introduce an azide group onto the analyte of interest, which adds to the workflow's complexity.
The choice between these methods will depend on the specific requirements of the bioanalytical study, including the nature of the analyte, the complexity of the biological matrix, the required sensitivity, and the available resources for method development. For analytes that are difficult to derivatize with traditional methods or for applications requiring the highest degree of specificity, a click chemistry approach with a reagent like this compound presents a compelling alternative.
Safety Operating Guide
Navigating the Disposal of DACN(Ms) Hydrochloride: A Guide for Laboratory Professionals
Understanding the Compound:
DACN(Ms) hydrochloride, with the IUPAC name 1-methylsulfonyl-1,5-diazacyclonon-7-yne;hydrochloride and molecular formula C8H15ClN2O2S, is utilized as a reagent in click chemistry. Given its chemical structure, it is prudent to handle this compound with the same level of caution as other potentially hazardous laboratory chemicals.
Recommended Disposal Procedures
The following step-by-step guide provides a framework for the safe disposal of this compound. This procedure is based on best practices for handling hazardous chemical waste and should be carried out in conjunction with your institution's specific environmental health and safety (EHS) protocols.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, it is imperative to wear appropriate personal protective equipment. This includes:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
Step 2: Waste Segregation and Collection
Proper segregation of chemical waste is crucial to prevent dangerous reactions and to ensure compliant disposal.
-
Designated Waste Container: Use a clearly labeled, leak-proof container designated for hazardous chemical waste. The label should include the full chemical name, "this compound," and any known hazard symbols.
-
Avoid Mixing: Do not mix this compound with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines. Incompatible chemicals can react violently.
Step 3: Preparing for Disposal
Ensure that the waste is in a safe and stable form for collection.
-
Solid Waste: If the this compound is in solid form, it should be placed directly into the designated hazardous waste container.
-
Solutions: If the compound is in a solution, the container must be securely sealed to prevent spills or evaporation. The composition of the solvent must also be clearly indicated on the waste label.
Step 4: Storage Pending Disposal
Store the hazardous waste container in a designated, well-ventilated, and secure area away from general laboratory traffic. This area should be clearly marked as a hazardous waste accumulation point.
Step 5: Arranging for Professional Disposal
Hazardous chemical waste must be disposed of through a licensed and certified hazardous waste management company.
-
Contact EHS: Follow your institution's established procedures for requesting a hazardous waste pickup. Your Environmental Health and Safety department will coordinate with a professional disposal service.
-
Provide Information: Be prepared to provide the disposal company with all available information about the waste, including the chemical name and any known or suspected hazards.
Safety Considerations and Best Practices
-
Consult Institutional Guidelines: Always prioritize your organization's specific safety and disposal protocols. These are designed to comply with local, state, and federal regulations.
-
Avoid Environmental Release: Under no circumstances should this compound be disposed of down the drain or in the regular trash. This can lead to environmental contamination and potential harm to aquatic life.
-
Emergency Preparedness: Ensure that a safety shower and eyewash station are readily accessible in the event of accidental exposure. In case of a spill, follow your laboratory's established spill response procedure.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
Logical Workflow for Disposal
For clarity, the logical relationship of the disposal procedure can be visualized as follows:
Caption: Logical workflow for the proper disposal of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
